molecular formula C31H46O2 B12364048 Vitamin K1-d3

Vitamin K1-d3

Katalognummer: B12364048
Molekulargewicht: 453.7 g/mol
InChI-Schlüssel: MBWXNTAXLNYFJB-UZPVRWQLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vitamin K1-d3 is a useful research compound. Its molecular formula is C31H46O2 and its molecular weight is 453.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C31H46O2

Molekulargewicht

453.7 g/mol

IUPAC-Name

2-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trideuteriomethyl)naphthalene-1,4-dione

InChI

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m1/s1/i6D3

InChI-Schlüssel

MBWXNTAXLNYFJB-UZPVRWQLSA-N

Isomerische SMILES

[2H]C([2H])([2H])C1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C

Kanonische SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C

Herkunft des Produkts

United States

Foundational & Exploratory

The Role of Deuterated Vitamin K1 (Vitamin K1-d) in Metabolic Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for the post-translational modification of specific proteins, a process known as gamma-carboxylation. This modification is critical for their function in various physiological processes, including blood coagulation, bone metabolism, and the inhibition of vascular calcification. To unravel the intricate details of Vitamin K1's absorption, distribution, metabolism, and excretion (ADME), researchers increasingly rely on stable isotope-labeled forms of the vitamin. Deuterated Vitamin K1 (Vitamin K1-d), where one or more hydrogen atoms are replaced by deuterium, serves as a powerful and safe tracer in metabolic studies. This technical guide provides a comprehensive overview of deuterated Vitamin K1 and its application in metabolic research, complete with quantitative data, experimental methodologies, and pathway visualizations.

Understanding Deuterated Vitamin K1

Deuterated Vitamin K1 is not a single, uniform compound but rather a class of Vitamin K1 molecules that have been synthetically modified to include deuterium, a stable, non-radioactive isotope of hydrogen. The number and position of the deuterium atoms can vary, leading to different deuterated forms such as ring-D4 Vitamin K1 or Vitamin K1-D7. This isotopic labeling allows researchers to distinguish exogenous (administered) Vitamin K1 from the endogenous (naturally present) pool within a biological system. By tracking the fate of the deuterated form using mass spectrometry-based techniques, a precise and quantitative understanding of its metabolic pathways can be achieved.

Core Applications in Metabolic Research

The primary application of deuterated Vitamin K1 in metabolic research is to serve as a tracer to quantitatively assess:

  • Bioavailability and Absorption: Determining the fraction of ingested Vitamin K1 that is absorbed from the gut into the bloodstream.

  • Pharmacokinetics: Studying the time course of its absorption, distribution, metabolism, and excretion.

  • Tissue Distribution: Quantifying the uptake and accumulation of Vitamin K1 in various tissues and organs.

  • Conversion to Menaquinone-4 (MK-4): Tracing the metabolic conversion of Vitamin K1 to MK-4, another vital form of Vitamin K, and identifying the tissues where this conversion occurs.[1]

  • Vitamin K Cycle Kinetics: Investigating the efficiency and regulation of the vitamin K cycle, a critical pathway for maintaining the active form of vitamin K.

Quantitative Data from Deuterated Vitamin K1 Tracer Studies

The use of deuterated Vitamin K1 has generated valuable quantitative data on its metabolism. The following tables summarize key findings from studies in both animal models and humans.

Table 1: Pharmacokinetic Parameters of Deuterated Vitamin K1 in Humans

ParameterValueStudy PopulationNotes
Time to Peak Plasma Concentration (Tmax) 6 - 10 hoursHealthy AdultsFollowing oral administration of deuterated phylloquinone.
Plasma Half-life (t1/2) 1.5 - 3.0 hoursHealthy AdultsRepresents the initial rapid clearance phase.
Oral Bioavailability Variable (5-10% from food)Healthy AdultsAbsorption is highly dependent on the food matrix and fat co-ingestion.

Table 2: Tissue Distribution of Vitamin K1 and Menaquinone-4 (MK-4) in Rats Following Deuterated Vitamin K1 Administration

TissueVitamin K1 Concentration (ng/g)Menaquinone-4 (MK-4) Concentration (ng/g)Notes
Liver HighLowThe liver is the primary site of Vitamin K1 uptake and metabolism for coagulation factor synthesis.
Heart ModerateModerate
Kidney ModerateHighA significant site of conversion of Vitamin K1 to MK-4.
Brain LowHighDemonstrates tissue-specific accumulation of MK-4.
Pancreas ModerateHighAnother key site for MK-4 synthesis from Vitamin K1.
Salivary Gland LowVery HighShows a remarkable capacity for MK-4 accumulation.
Sternum (Bone) HighHighReflects the role of both vitamers in bone metabolism.

Data compiled from studies involving the administration of phylloquinone to rats.[2][3]

Signaling and Metabolic Pathways

The metabolic journey of Vitamin K1 is centered around the Vitamin K cycle, which is crucial for its function as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).

The Vitamin K Cycle

The Vitamin K cycle is a salvage pathway that regenerates the active, reduced form of Vitamin K (hydroquinone) from its oxidized form (epoxide), allowing it to be reused multiple times. This process is essential for the continuous carboxylation of vitamin K-dependent proteins.

Vitamin_K_Cycle cluster_carboxylation Carboxylation Reaction K_quinone Vitamin K (Quinone) KH2 Vitamin K (Hydroquinone) K_quinone->KH2 Reduction Quinone_Reductase Quinone Reductase K_quinone->Quinone_Reductase K_epoxide Vitamin K Epoxide KH2->K_epoxide Oxidation GGCX γ-Glutamyl Carboxylase (GGCX) KH2->GGCX K_epoxide->K_quinone Reduction VKOR Vitamin K Epoxide Reductase (VKOR) K_epoxide->VKOR GGCX->K_epoxide VKOR->K_quinone Quinone_Reductase->KH2 Glu Glutamate (Glu) Gla γ-Carboxyglutamate (Gla) Experimental_Workflow cluster_preparation Preparation Phase cluster_sampling Sampling Phase cluster_analysis Analytical Phase Subject_Prep Subject Preparation (e.g., fasting, diet control) Tracer_Admin Administration of Deuterated Vitamin K1 (oral or IV) Subject_Prep->Tracer_Admin Blood_Collection Serial Blood Sampling Tracer_Admin->Blood_Collection Tissue_Biopsy Tissue Biopsy (in animal models) Tracer_Admin->Tissue_Biopsy Sample_Prep Sample Preparation (Extraction and Purification) Blood_Collection->Sample_Prep Tissue_Biopsy->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Analysis Data Analysis and Pharmacokinetic Modeling LC_MS_Analysis->Data_Analysis

References

In-Depth Technical Guide: Synthesis and Purification of Deuterated Vitamin K1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated Vitamin K1 (phylloquinone). The methodologies detailed herein are compiled from various scientific sources to offer a thorough understanding of the processes involved, from the introduction of deuterium to the final purification of the labeled compound. This guide is intended to serve as a valuable resource for researchers in drug development and metabolic studies where isotopically labeled internal standards are crucial for accurate quantification.

Introduction to Deuterated Vitamin K1

Deuterated Vitamin K1 is a form of Vitamin K1 where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Vitamin K1 in biological matrices using mass spectrometry-based methods like GC-MS and LC-MS. The mass difference between the deuterated standard and the endogenous, non-deuterated Vitamin K1 allows for precise and accurate measurement, correcting for variations in sample preparation and instrument response.

Commonly used forms of deuterated Vitamin K1 include d4- and d7-Vitamin K1. In d7-Vitamin K1, deuterium atoms are typically located on the aromatic naphthoquinone ring and the methyl group.

Synthesis of Deuterated Vitamin K1

The synthesis of deuterated Vitamin K1 is a multi-step process that generally involves the preparation of a deuterated menadione (Vitamin K3) precursor, followed by its coupling with a phytyl side chain.

Synthesis of Deuterated Precursors

A key step in the synthesis of deuterated Vitamin K1 is the preparation of the deuterated naphthoquinone core. One approach involves the deuteration of 2-methylnaphthalene, a precursor to menadione.

Experimental Protocol: Deuteration of 2-Methylnaphthalene

This protocol is adapted from the work of Kalpala et al. and describes the deuteration of 2-methylnaphthalene using deuterium oxide under high temperature and pressure.[1][2][3]

  • Materials:

    • 2-methylnaphthalene

    • Deuterium oxide (D₂O, 99.9 atom % D)

    • Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

    • Batch-type reactor (e.g., stainless steel or Hastelloy® C-22)

    • Gas chromatograph-mass spectrometer (GC-MS) for analysis

  • Procedure:

    • Place 2-methylnaphthalene into the batch reactor.

    • Add D₂O and the NaOD catalyst.

    • Seal the reactor and heat to the desired temperature (e.g., 350-450 °C) for a specified duration (e.g., 2 hours).

    • After the reaction, cool the reactor to room temperature.

    • Extract the deuterated 2-methylnaphthalene with a suitable organic solvent (e.g., n-hexane).

    • Analyze the product by GC-MS to determine the deuteration efficiency and distribution of isotopomers.

  • Quantitative Data:

    • High deuteration efficiencies, up to 100%, can be achieved at 450 °C.[2]

    • Using NaOD as a catalyst at 450 °C can result in over 50% of the 2-methylnaphthalene being perdeuterated.[2]

    • The use of a palladium catalyst can achieve excellent deuteration even at 350 °C.[2]

Oxidation to Deuterated Menadione

The deuterated 2-methylnaphthalene is then oxidized to form deuterated menadione (2-methyl-1,4-naphthoquinone). Various oxidation methods for the non-deuterated analogue have been reported, which can be adapted for the deuterated substrate.[4][5]

Experimental Protocol: Oxidation of 2-Methylnaphthalene to Menadione

This is a general procedure that can be adapted for the deuterated starting material.

  • Materials:

    • Deuterated 2-methylnaphthalene

    • Chromic acid or other oxidizing agents (e.g., hydrogen peroxide in acetic acid)

    • Suitable solvent (e.g., acetic acid)

  • Procedure:

    • Dissolve the deuterated 2-methylnaphthalene in the solvent.

    • Slowly add the oxidizing agent while controlling the reaction temperature.

    • After the reaction is complete, quench the reaction and extract the deuterated menadione.

    • Purify the product by crystallization or chromatography.

Coupling with Phytyl Side Chain

The final step in the synthesis is the alkylation of the deuterated menadione with a phytyl group. This is often achieved through a Friedel-Crafts type reaction.

Experimental Protocol: Synthesis of Deuterated Vitamin K1

This is a general procedure based on known methods for Vitamin K1 synthesis.[6][7][8][9]

  • Materials:

    • Deuterated menadione

    • Phytol or a phytyl halide (e.g., phytyl bromide)

    • Lewis acid catalyst (e.g., boron trifluoride etherate) or a base catalyst

    • Anhydrous solvent (e.g., dioxane, dichloromethane)

  • Procedure:

    • Reduce the deuterated menadione to the corresponding hydroquinone in situ.

    • In an anhydrous solvent, react the deuterated menadiol with phytol or a phytyl halide in the presence of a catalyst.

    • The reaction mixture is then oxidized to yield deuterated Vitamin K1.

    • The crude product is then subjected to purification.

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway cluster_deuteration Deuteration of Precursor cluster_oxidation Oxidation cluster_coupling Coupling Reaction 2-Methylnaphthalene 2-Methylnaphthalene Deuterated_2-Methylnaphthalene Deuterated_2-Methylnaphthalene 2-Methylnaphthalene->Deuterated_2-Methylnaphthalene D₂O, Catalyst High Temp. Deuterated_Menadione Deuterated_Menadione Deuterated_2-Methylnaphthalene->Deuterated_Menadione Oxidizing Agent Deuterated_Menadiol Deuterated_Menadiol Deuterated_Menadione->Deuterated_Menadiol Reduction Deuterated_Vitamin_K1_Hydroquinone Deuterated_Vitamin_K1_Hydroquinone Deuterated_Menadiol->Deuterated_Vitamin_K1_Hydroquinone Alkylation (Friedel-Crafts) Phytol Phytol Phytol->Deuterated_Vitamin_K1_Hydroquinone Deuterated_Vitamin_K1 Deuterated_Vitamin_K1 Deuterated_Vitamin_K1_Hydroquinone->Deuterated_Vitamin_K1 Oxidation

Caption: Synthetic pathway for deuterated Vitamin K1.

Purification of Deuterated Vitamin K1

Purification of the synthesized deuterated Vitamin K1 is critical to remove unreacted starting materials, by-products, and catalysts. A combination of chromatographic techniques is typically employed.

Column Chromatography

Initial purification of the crude reaction mixture can be performed using silica gel column chromatography.

Experimental Protocol: Silica Gel Column Chromatography

  • Materials:

    • Crude deuterated Vitamin K1

    • Silica gel (for column chromatography)

    • Solvent system (e.g., a gradient of hexane and ethyl acetate)

  • Procedure:

    • Dissolve the crude product in a minimal amount of a non-polar solvent.

    • Prepare a silica gel column packed with the chosen solvent system.

    • Load the sample onto the column.

    • Elute the column with the solvent system, gradually increasing the polarity.

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the desired product.

    • Combine the pure fractions and evaporate the solvent.

Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining high-purity deuterated Vitamin K1, preparative reversed-phase HPLC is often the final purification step.

Experimental Protocol: Preparative Reversed-Phase HPLC

  • Instrumentation:

    • Preparative HPLC system with a UV detector

    • Reversed-phase column (e.g., C18)

  • Mobile Phase:

    • A mixture of organic solvents such as methanol, ethanol, or acetonitrile, and water. The exact composition may need to be optimized.

  • Procedure:

    • Dissolve the partially purified deuterated Vitamin K1 in the mobile phase.

    • Inject the sample onto the preparative HPLC column.

    • Elute with the mobile phase under isocratic or gradient conditions.

    • Monitor the elution profile with the UV detector at a suitable wavelength (e.g., 254 nm).

    • Collect the peak corresponding to deuterated Vitamin K1.

    • Evaporate the solvent from the collected fraction to obtain the pure product.

The general workflow for purification can be summarized as follows:

Purification_Workflow Crude_Product Crude Synthetic Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Partially_Purified Partially Purified Product Column_Chromatography->Partially_Purified Prep_HPLC Preparative HPLC (Reversed-Phase) Partially_Purified->Prep_HPLC Pure_Product Pure Deuterated Vitamin K1 Prep_HPLC->Pure_Product Analysis Purity Analysis (LC-MS, NMR) Pure_Product->Analysis

Caption: Purification workflow for synthetic deuterated Vitamin K1.

Characterization and Quality Control

The final product must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

  • Mass Spectrometry (MS): GC-MS or LC-MS is used to confirm the molecular weight of the deuterated Vitamin K1 and to determine the isotopic distribution (e.g., the percentage of d7, d6, d5, etc.).[10][11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the overall structure and to check for the absence of proton signals at the deuterated positions. ²H NMR can be used to directly observe the deuterium signals.[14][15]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is used to assess the chemical purity of the final product.[9][16][17][18][19][20][21]

Quantitative Data Summary

ParameterTypical Value/RangeAnalytical MethodReference
Synthesis
Deuteration Efficiency (2-methylnaphthalene)Up to 100%GC-MS[2]
Yield of Menadione from 2-Methylnaphthalene38-42% (non-deuterated)Gravimetric/Spectroscopic[4]
Purification
Recovery from HPLC>90% (analytical scale)HPLC-UV/Fluorescence[22]
Final Product
Chemical Purity≥98%HPLC[23]
Isotopic Purity≥99% deuterated forms (d1-d7)Mass Spectrometry[24]

Conclusion

The synthesis and purification of deuterated Vitamin K1 is a multi-step process requiring careful control of reaction conditions and rigorous purification. This guide provides a framework of the key experimental procedures and analytical techniques involved. Researchers should optimize these methods based on their specific requirements for yield, purity, and isotopic enrichment. The availability of high-quality deuterated internal standards is essential for advancing our understanding of Vitamin K metabolism and its role in health and disease.

References

A Technical Guide to the Chemical Properties and Stability of Vitamin K1-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K1, also known as phylloquinone, is a vital fat-soluble vitamin essential for the synthesis of proteins required for blood coagulation and bone metabolism.[1][] Vitamin K1-d3 is a deuterated form of Vitamin K1, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, serving as an internal standard for mass spectrometry-based quantification to enhance analytical accuracy and reproducibility.[3] This technical guide provides an in-depth overview of the chemical properties and stability of this compound, complete with experimental protocols and data presented for clarity and practical application in a research and development setting.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound and Vitamin K1

PropertyThis compoundVitamin K1Reference
Synonyms Phylloquinone-d3, Phytomenadione-d3Phylloquinone, Phytonadione[3]
Molecular Formula C₃₁H₄₃D₃O₂C₃₁H₄₆O₂[5]
Molecular Weight 453.71 g/mol 450.70 g/mol [5]
Appearance Yellow, viscous oilYellow, viscous oil[6][7]
Melting Point Not specified (Expected to be ~ -20 °C)-20 °C[6][8]
Boiling Point Not specified (Expected to be ~ 142.5 °C at 1.00E-03 mmHg)142.5 °C at 1.00E-03 mmHg[6]
Solubility Insoluble in water; Soluble in alcohol, benzene, chloroform, etherInsoluble in water; Soluble in alcohol, benzene, chloroform, ether[3][6]
Storage Temperature 2-8°C2-8°C[8]

Stability Profile

The stability of Vitamin K1, and by extension this compound, is a critical consideration for its storage, formulation, and analytical determination. The primary degradation pathways are initiated by exposure to light and extreme pH conditions.

Photostability

Vitamin K1 is highly susceptible to photodegradation.[9] Studies have shown that the photodegradation of Vitamin K1 in organic solvents follows first-order kinetics.[5] It is crucial to protect solutions of this compound from light by using amber glassware or light-blocking containers.

Thermal Stability

Vitamin K1 is relatively stable to heat but can decompose at elevated temperatures.[3] While specific degradation kinetics for this compound are not available, studies on other vitamins suggest that thermal degradation often follows first-order kinetics.[10][11]

pH Stability

The stability of Vitamin K1 is influenced by the pH of the medium. It is susceptible to degradation in alkaline conditions.[3] Acidic vehicles, such as those with a pH between 4 and 4.5, can help prevent degradation through oxidation.[6]

Table 2: Summary of Vitamin K1 Stability and Degradation Kinetics

ConditionEffect on StabilityKinetic ModelKey Degradation ProductsReference
Light Exposure Significant degradationFirst-OrderQuinone, Hydroquinone, 2,3-Epoxide[5][9]
Elevated Temperature Degradation occursAssumed First-OrderNot specified[3]
Alkaline pH Prone to decompositionNot specifiedNot specified[3]
Acidic pH (4-4.5) Relatively stableNot specifiedNot specified[6]

Experimental Protocols

Synthesis and Purification of this compound (Plausible Route)

A common method for the synthesis of Vitamin K1 involves the condensation of menadione (2-methyl-1,4-naphthoquinone) or its hydroquinone form with phytol.[12] For the synthesis of this compound, a deuterated menadione precursor would be utilized.

Protocol:

  • Reduction and Acetylation of Deuterated Menadione: Mix deuterated 2-methyl-1,4-naphthoquinone with acetic anhydride and zinc dust. Heat the reaction to generate the acetylated deuterated menadione hydroquinone.

  • Hydrolysis: Perform hydrolysis of the acetylated intermediate using ammonia.

  • Condensation with Phytol: React the resulting deuterated menadione hydroquinone with phytol in a suitable solvent like ether, using a catalyst such as boron trifluoride etherate. This condensation reaction forms dihydro-Vitamin K1-d3.

  • Oxidation: The dihydro-Vitamin K1-d3 is then oxidized to this compound. This can be achieved by stirring the solution with an oxidizing agent like silver oxide.

  • Purification: The crude this compound is purified to remove unreacted starting materials and byproducts. This is typically achieved using column chromatography with a silica gel stationary phase and a non-polar mobile phase such as a mixture of heptane and ethyl acetate.[13]

Stability-Indicating HPLC-UV Method for this compound

This protocol describes a high-performance liquid chromatography (HPLC) method with UV detection suitable for assessing the stability of this compound by separating the parent compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Xterra RP18, 3.5 µm, 4.6 x 100 mm.[13]

  • Mobile Phase: Methanol/Water (93/7, v/v).[13]

  • Flow Rate: 0.5 mL/min.[13]

  • Detection Wavelength: 239 nm.[13]

  • Column Temperature: Ambient.[13]

Protocol:

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • For stability studies, subject the this compound solution to stress conditions (e.g., light exposure, heat, acidic/basic conditions).

    • At specified time points, withdraw an aliquot of the stressed sample.

    • If necessary, perform a protein precipitation step for plasma samples using cold acetonitrile, followed by evaporation, reconstitution in methanol, and filtration.[13]

  • Chromatographic Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Monitor the separation at 239 nm.

    • Identify and quantify the peak corresponding to this compound and any new peaks that may correspond to degradation products.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of this compound remaining in the stressed samples using the calibration curve.

    • Calculate the percentage of degradation over time.

    • To determine the degradation kinetics, plot the natural logarithm of the concentration of this compound versus time. A linear plot indicates first-order kinetics.

Visualizations

Vitamin K Cycle and the Role of Vitamin K1

The primary function of Vitamin K is as a cofactor for the enzyme γ-glutamyl carboxylase, which is essential for the post-translational modification of several blood clotting factors and bone proteins.[]

Vitamin_K_Cycle K1 Vitamin K1 (Quinone) KH2 Vitamin K1 Hydroquinone (Active Form) K1->KH2 Reduction KO Vitamin K1 2,3-Epoxide KH2->KO Oxidation Carboxylase γ-Glutamyl Carboxylase KH2->Carboxylase KO->K1 Reduction Reductase VKOR KO->Reductase Carboxylase->KO CarboxylatedProteins Carboxylated Proteins (Active) Carboxylase->CarboxylatedProteins Proteins Vitamin K-Dependent Proteins (Inactive) Proteins->Carboxylase Reductase->K1

Caption: The Vitamin K cycle illustrating the conversion of Vitamin K1 to its active form.

Experimental Workflow for a Photostability Study of this compound

This workflow outlines the key steps in conducting a photodegradation study of this compound.

Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare this compound solution in a suitable solvent Split Divide into 'Light-Exposed' and 'Control' (dark) samples Prep->Split Expose Expose 'Light-Exposed' samples to a controlled light source Split->Expose Control Store 'Control' samples in the dark at the same temperature Split->Control Sample Withdraw aliquots at predetermined time intervals Expose->Sample Control->Sample HPLC Analyze samples by Stability-Indicating HPLC-UV Sample->HPLC Quantify Quantify remaining this compound and detect degradation products HPLC->Quantify Kinetics Determine degradation kinetics (e.g., first-order plot) Quantify->Kinetics HalfLife Calculate degradation rate constant and half-life Kinetics->HalfLife

Caption: A typical experimental workflow for assessing the photostability of this compound.

Conclusion

This compound is a crucial tool for advanced biomedical and pharmaceutical research. Understanding its chemical properties and stability is paramount for its effective use. This guide provides a foundational understanding for researchers, emphasizing the need for careful handling, particularly with respect to light exposure, to ensure the integrity of experimental results. The provided protocols offer a starting point for the synthesis, purification, and stability assessment of this important isotopically labeled compound. Further research to generate specific quantitative stability data for this compound under various conditions will be beneficial for its broader application.

References

The Use of Vitamin K1-d3 as a Stable Isotope Tracer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of deuterium-labeled Vitamin K1 (Vitamin K1-d3 or deuterated phylloquinone) as a stable isotope tracer in metabolic and pharmacokinetic research. The use of stable isotopes offers a safe and powerful method to trace the absorption, distribution, metabolism, and excretion of Vitamin K1 in vivo without the need for radioactive compounds. This document details the experimental protocols, quantitative data, and relevant metabolic pathways associated with the use of this compound.

Introduction to Vitamin K1 and Stable Isotope Tracing

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for the synthesis of proteins required for blood coagulation and bone metabolism.[1] Understanding its pharmacokinetics and metabolic fate is crucial for nutritional science and drug development. Stable isotope labeling, where hydrogen atoms in the Vitamin K1 molecule are replaced with deuterium (a stable isotope of hydrogen), allows for the differentiation of the administered tracer from the endogenous (unlabeled) Vitamin K1 pool. This enables precise tracking and quantification of the tracer's journey through the body.

The primary application of this compound is in pharmacokinetic studies to determine bioavailability, absorption rates, and tissue-specific accumulation and conversion.[1] It is a valuable tool for investigating the metabolic conversion of Vitamin K1 to menaquinone-4 (MK-4), a key metabolite with distinct biological functions.[2][3][4][5]

Experimental Protocols

Detailed methodologies are critical for the successful implementation of tracer studies. Below are outlines of key experimental protocols for the use of this compound.

Administration of this compound in Animal Models (Rats)

The administration route and dosage of this compound are critical variables in experimental design.

  • Dosage: For studying the conversion of phylloquinone to menaquinone-4, male Fischer 344 rats can be fed a diet supplemented with 1.6 mg of deuterium-labeled phylloquinone (d4-PK) per kg of diet.[5] In pharmacokinetic studies, intravenous bolus administration of 0.1 mg/kg of Vitamin K1 has been used in rats.[6][7] For counteracting hypoprothrombinemia, dosages can range from 0.25 to 5 mg/kg body weight via intravenous, intramuscular, or subcutaneous routes.[8]

  • Vehicle: For oral administration, this compound can be incorporated into the diet. For parenteral administration, it can be formulated in a suitable vehicle, such as a mixed micelles solution for intravenous injection.[8] Oral phytonadione is best administered with high-fat meals to enhance absorption.[9]

  • Procedure:

    • Animals are typically acclimated to the experimental conditions and may be placed on a Vitamin K-deficient diet prior to the study to reduce endogenous levels.[5]

    • For oral studies, the deuterated tracer is incorporated into the diet at the specified concentration.[5]

    • For intravenous studies, the tracer is injected slowly, not exceeding a rate of 5 mg/minute in young animals.[8]

    • Blood and tissue samples are collected at predetermined time points post-administration for analysis.[6][7]

Sample Preparation for this compound Analysis

The accurate quantification of this compound and its metabolites requires meticulous sample preparation to extract the lipophilic compounds from complex biological matrices.

  • Protein Precipitation: To 500 µL of serum, add 2 mL of ethanol to denature proteins.[10] Alternatively, cold acetonitrile can be used for protein precipitation.[6][7]

  • Liquid-Liquid Extraction: Add 4 mL of n-hexane, vortex for 5 minutes, and centrifuge to separate the organic layer containing the lipids and Vitamin K1.[10]

  • Evaporation: The organic extract is evaporated to dryness under a stream of nitrogen.[6][7]

  • Reconstitution: The dried residue is reconstituted in a suitable solvent, such as methanol or a mobile phase-like solution, for analysis.[6][7]

  • Homogenization: Tissues are accurately weighed and homogenized in a suitable buffer.

  • Extraction: The homogenate is subjected to a similar liquid-liquid extraction procedure as described for plasma, often with multiple extraction steps to ensure complete recovery of the lipid-soluble vitamins.

Analytical Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of deuterated and unlabeled Vitamin K1.

  • Chromatography: A C18 or C30 reversed-phase column is typically used for separation.[5] A gradient elution with a mobile phase consisting of methanol and water with additives like ammonium fluoride or formic acid is commonly employed.[10]

  • Mass Spectrometry: An atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source is used. Detection is performed in multiple reaction monitoring (MRM) mode to specifically detect the parent and daughter ions of both unlabeled and deuterium-labeled Vitamin K1.[5][11]

Quantitative Data

The following tables summarize key quantitative data from studies utilizing this compound and related pharmacokinetic research.

Table 1: Pharmacokinetic Parameters of Vitamin K1 in Rats
ParameterValueAdministration RouteReference
Half-life (t½) 1.1 ± 0.5 hIntravenous[6][7]
Volume of Distribution (Vd) 60 ± 24 mL/kgIntravenous[6][7]
Clearance (CL) 40.5 ± 5.1 mL/h/kgIntravenous[6][7]
AUC₀-∞ 2495 ± 297 h*ng/mLIntravenous[6][7]
Table 2: Analytical Method Performance for Deuterated Phylloquinone
ParameterValueMatrixAnalytical MethodReference
Limit of Detection (LOD) 0.05 pmol/injection (unlabeled)PlasmaLC-APCI/MS[11]
Limit of Detection (LOD) 0.08 pmol/injection (labeled)PlasmaLC-APCI/MS[11]
Recovery 96.2% ± 6.6% RSD (labeled)PlasmaLC-APCI/MS[11]
Linearity (R) 0.999 (labeled and unlabeled)PlasmaLC-APCI/MS[11]
Table 3: Tissue Distribution of Vitamin K1 and Menaquinone-4 (MK-4) in Rats
TissueVitamin K1 Concentration (pmol/g)MK-4 Concentration (pmol/g)ConditionReference
Liver HighLowK1-supplemented[12]
Heart High-K1-supplemented[12]
Bone High-K1-supplemented[12]
Brain LowHigher than K1K1-supplemented[12]
Pancreas -Much higher than liverK1-supplemented[12]
Salivary Gland -Much higher than liverK1-supplemented[12]

Metabolic Pathways and Visualizations

This compound is instrumental in elucidating key metabolic pathways, including the Vitamin K cycle and the conversion of phylloquinone to menaquinone-4.

The Vitamin K Cycle

The Vitamin K cycle is a series of enzymatic reactions that allow for the recycling of Vitamin K, enabling its repeated use as a cofactor for γ-glutamyl carboxylase.[13] This enzyme is crucial for the activation of Vitamin K-dependent proteins involved in blood clotting and bone metabolism.[13]

Vitamin_K_Cycle cluster_carboxylation Carboxylation VK_quinone Vitamin K (Quinone) VK_hydroquinone Vitamin K (Hydroquinone - KH2) VK_quinone->VK_hydroquinone VKOR VK_epoxide Vitamin K Epoxide (KO) VK_hydroquinone->VK_epoxide γ-glutamyl carboxylase Proteins Vitamin K-dependent proteins (Glu) VK_epoxide->VK_quinone VKOR Carboxylated_Proteins Carboxylated proteins (Gla) Proteins->Carboxylated_Proteins

Caption: The Vitamin K cycle illustrating the conversion between different forms.

Conversion of Phylloquinone (K1) to Menaquinone-4 (MK-4)

Dietary phylloquinone can be converted to menaquinone-4 in various tissues.[5] This process involves the removal of the phytyl side chain from Vitamin K1 to form menadione, which then serves as a precursor for the synthesis of MK-4.[5]

K1_to_MK4_Conversion Dietary_K1 Dietary Phylloquinone (this compound) Intestinal_Absorption Intestinal Absorption Dietary_K1->Intestinal_Absorption Menadione Menadione (Intermediate) Intestinal_Absorption->Menadione Side-chain removal Tissue_Uptake Tissue Uptake Menadione->Tissue_Uptake MK4 Menaquinone-4 (MK-4) Tissue_Uptake->MK4 Prenylation (UBIAD1 enzyme)

Caption: Conversion pathway of Vitamin K1 to Menaquinone-4.

Experimental Workflow for a Tracer Study

A typical workflow for a pharmacokinetic study using this compound involves several key stages from administration to data analysis.

Experimental_Workflow Administration Administration of This compound Sample_Collection Blood/Tissue Sample Collection Administration->Sample_Collection Extraction Sample Extraction (LLE/SPE) Sample_Collection->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Analysis Pharmacokinetic Data Analysis Analysis->Data_Analysis

Caption: General experimental workflow for a this compound tracer study.

Conclusion

This compound is a powerful and indispensable tool for researchers in nutrition, pharmacology, and drug development. Its use as a stable isotope tracer allows for precise and safe investigation of the complex pharmacokinetics and metabolism of Vitamin K1. The detailed protocols, quantitative data, and pathway visualizations provided in this guide serve as a comprehensive resource for designing and conducting robust tracer studies. The continued application of this methodology will undoubtedly lead to a deeper understanding of the physiological roles of Vitamin K and its metabolites in health and disease.

References

Applications of deuterated phylloquinone in nutritional studies.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Applications of Deuterated Phylloquinone in Nutritional Studies

This technical guide provides a comprehensive overview of the applications of deuterated phylloquinone (d-phylloquinone) in nutritional studies. The use of stable isotope-labeled vitamin K has revolutionized our understanding of its absorption, metabolism, and bioavailability, offering a powerful tool for precise and sensitive research.

Introduction to Deuterated Phylloquinone

Deuterated phylloquinone is a form of vitamin K1 where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling does not alter the vitamin's chemical properties or biological activity but allows it to be distinguished from endogenous phylloquinone using mass spectrometry. This distinction is crucial for tracer studies that aim to track the fate of exogenously administered vitamin K.

Core Applications in Nutritional Science

The primary application of deuterated phylloquinone is as a stable isotopic tracer in metabolic studies. This approach has overcome the limitations of previous methods, such as radioactive isotopes, by being safe for use in all human populations, including pregnant women and children.

Key research areas utilizing d-phylloquinone include:

  • Bioavailability and Bioequivalence Studies: Determining the absorption and utilization of phylloquinone from different food sources and supplements.

  • Metabolism and Turnover: Tracking the conversion of phylloquinone to its active form and its subsequent breakdown and excretion.

  • Assessment of Vitamin K Status: Developing more sensitive and accurate methods to evaluate an individual's vitamin K levels.

  • Pharmacokinetics: Studying the time course of absorption, distribution, metabolism, and excretion of phylloquinone.

Quantitative Data from Deuterated Phylloquinone Studies

The use of d-phylloquinone has generated valuable quantitative data that has refined our understanding of vitamin K nutrition.

ParameterStudy PopulationDosage of Deuterated PhylloquinoneKey FindingsReference
Bioavailability from Vegetables Healthy Adults1 mg d7-phylloquinoneBioavailability from spinach was significantly lower than from a supplement.
Plasma Phylloquinone Kinetics Healthy Adults420 µg d7-phylloquinonePeak plasma concentration reached at ~6 hours post-dose.
Maternal-Infant Vitamin K Transfer Pregnant and Lactating Women5 mg d7-phylloquinoneLabeled phylloquinone was detected in maternal and infant plasma, and in breast milk.
Effect of Dietary Fat on Absorption Healthy Adults1 mg d4-phylloquinoneCo-ingestion with fat significantly increased phylloquinone absorption.

Experimental Protocols

The following outlines a typical experimental protocol for a bioavailability study using deuterated phylloquinone.

Objective: To determine the bioavailability of phylloquinone from a test meal.

Materials:

  • Deuterated phylloquinone (e.g., d7-phylloquinone)

  • Test meal (e.g., spinach)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

Protocol:

  • Subject Recruitment: Recruit healthy volunteers with informed consent.

  • Baseline Blood Sample: Collect a fasting blood sample to determine endogenous phylloquinone levels.

  • Administration of Tracer: Administer a standardized test meal containing a known amount of deuterated phylloquinone.

  • Serial Blood Sampling: Collect blood samples at timed intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours) after the meal.

  • Plasma Separation: Separate plasma from whole blood by centrifugation.

  • Sample Extraction: Extract lipids, including phylloquinone, from plasma samples using a solvent extraction method (e.g., hexane).

  • HPLC-MS Analysis: Analyze the extracts using HPLC-MS to separate and quantify both endogenous and deuterated phylloquinone.

  • Data Analysis: Calculate the area under the curve (AUC) for both forms of phylloquinone to determine the bioavailability of the phylloquinone from the test meal relative to a reference dose.

Visualization of Experimental Workflow and Metabolic Pathways

Visualizing the experimental workflow and the metabolic fate of deuterated phylloquinone is essential for a clear understanding of the research process and its outcomes.

Experimental_Workflow cluster_preparation Preparation Phase cluster_intervention Intervention Phase cluster_sampling Sampling & Processing cluster_analysis Analysis & Outcome Subject_Recruitment Subject Recruitment & Informed Consent Baseline_Sample Baseline Blood Sample Collection Subject_Recruitment->Baseline_Sample Tracer_Admin Administer Deuterated Phylloquinone Baseline_Sample->Tracer_Admin Serial_Sampling Serial Blood Sampling Tracer_Admin->Serial_Sampling Plasma_Separation Plasma Separation Serial_Sampling->Plasma_Separation Sample_Extraction Lipid Extraction Plasma_Separation->Sample_Extraction HPLC_MS HPLC-MS Analysis Sample_Extraction->HPLC_MS Data_Analysis Pharmacokinetic Modeling & Bioavailability Calculation HPLC_MS->Data_Analysis

Caption: A typical experimental workflow for a nutritional study using deuterated phylloquinone.

Vitamin_K_Metabolism cluster_absorption Absorption cluster_transport Transport & Uptake cluster_metabolism Metabolism & Excretion Dietary_d_Phylloquinone Dietary d-Phylloquinone Intestinal_Absorption Intestinal Absorption (with dietary fat) Dietary_d_Phylloquinone->Intestinal_Absorption Chylomicrons Incorporation into Chylomicrons Intestinal_Absorption->Chylomicrons Lymphatic_System Lymphatic System Chylomicrons->Lymphatic_System Bloodstream Systemic Circulation Lymphatic_System->Bloodstream Liver_Uptake Liver Uptake Bloodstream->Liver_Uptake Extrahepatic_Tissues Extrahepatic Tissues Bloodstream->Extrahepatic_Tissues Metabolism_to_MK4 Conversion to MK-4 Liver_Uptake->Metabolism_to_MK4 Side_Chain_Oxidation Side-Chain Oxidation Liver_Uptake->Side_Chain_Oxidation Glucuronidation Glucuronidation Side_Chain_Oxidation->Glucuronidation Biliary_Excretion Biliary Excretion Glucuronidation->Biliary_Excretion Urine_Excretion Urinary Excretion Glucuronidation->Urine_Excretion

Caption: The metabolic pathway of deuterated phylloquinone from ingestion to excretion.

Future Directions and Conclusion

The use of deuterated phylloquinone has significantly advanced our knowledge of vitamin K nutrition. Future research will likely focus on more complex metabolic questions, such as the tissue-specific metabolism of vitamin K and the influence of genetic factors on its utilization. Drug development professionals can leverage these methodologies to assess the impact of new therapeutics on vitamin K status and metabolism.

Unraveling the In Vivo Journey of Vitamin K1-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the in vivo mechanism of Vitamin K1-d3, a deuterated form of Vitamin K1, providing a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME), as well as its fundamental role as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). The inclusion of deuterium atoms serves as a stable isotopic label, enabling precise tracing and quantification of Vitamin K1's metabolic fate without altering its fundamental biological activity. This guide synthesizes key quantitative data, details experimental methodologies, and visualizes complex pathways to support advanced research and drug development.

The Core Mechanism: Vitamin K1 and the γ-Glutamyl Carboxylation Cycle

Vitamin K1 is an essential fat-soluble vitamin that plays a critical role in the post-translational modification of specific proteins. Its primary function is to act as a cofactor for GGCX, an enzyme located in the endoplasmic reticulum.[1] GGCX catalyzes the carboxylation of glutamate (Glu) residues on vitamin K-dependent proteins (VKDPs) to form γ-carboxyglutamate (Gla) residues.[2] This carboxylation is crucial for the biological activity of VKDPs, enabling them to bind calcium ions and participate in various physiological processes, most notably blood coagulation and bone metabolism.[2][3]

The carboxylation reaction is intrinsically linked to the Vitamin K cycle . In this cycle, the reduced form of vitamin K, vitamin K hydroquinone (KH2), is oxidized to vitamin K 2,3-epoxide (KO) by GGCX, providing the energy for the carboxylation of Glu to Gla.[4] The resulting KO is then recycled back to the quinone form of vitamin K and subsequently to KH2 by the enzyme vitamin K epoxide reductase (VKOR), allowing the cycle to continue.[4]

Vitamin_K_Cycle cluster_0 Vitamin K Cycle cluster_1 γ-Glutamyl Carboxylation VKH2 Vitamin K Hydroquinone (KH2) KO Vitamin K Epoxide (KO) VKH2->KO GGCX (Carboxylation) Glu Glutamate (Glu) Residue VK_quinone Vitamin K (Quinone) VK_quinone->VKH2 VKOR / NQO1 KO->VK_quinone VKOR Gla γ-Carboxyglutamate (Gla) Residue Glu->Gla CO2

Figure 1: The Vitamin K cycle and γ-glutamyl carboxylation.

Pharmacokinetics of this compound: A Comparative Overview

Stable isotope labeling with deuterium (e.g., this compound, -d4, -d7) is a powerful technique for pharmacokinetic studies, as it allows for the differentiation of the administered dose from endogenous Vitamin K1.[5] Studies utilizing deuterated Vitamin K1 have provided valuable insights into its ADME profile. While the deuterium label is not expected to significantly alter the biological processing, it enables precise measurement.

Absorption

Vitamin K1 is absorbed in the small intestine via a mechanism that involves incorporation into mixed micelles with bile salts and pancreatic enzymes.[3] Its absorption is enhanced by the presence of dietary fat.[6] Studies using deuterium-labeled Vitamin K1 have shown that the absorption of phylloquinone from food sources is variable. For instance, the oral absorption of deuterated Vitamin K1 from a capsule was found to be approximately 13%.[7][8] The absorption efficiency can also be influenced by age and circulating triglyceride levels.[9]

Distribution and Transport

Following absorption, Vitamin K1 is incorporated into chylomicrons and transported via the lymphatic system into the circulation.[10] In the plasma, it is primarily associated with triglyceride-rich lipoproteins (TRL).[6] Studies with deuterium-labeled Vitamin K1 have demonstrated that plasma concentrations peak around 6 to 9 hours after ingestion.[6] The tissue distribution of Vitamin K1 is not uniform, with the highest concentrations found in the liver.[11] Interestingly, dietary Vitamin K1 is a precursor for menaquinone-4 (MK-4) in various tissues, a conversion that involves the removal of the phytyl side chain.[12][13]

Metabolism and Excretion

Vitamin K1 is rapidly metabolized in the liver.[4] The body retains about 30% to 40% of an oral dose, with approximately 20% excreted in the urine and 40% to 50% in the feces via bile.[3] This rapid metabolism and excretion result in relatively low blood levels and tissue stores compared to other fat-soluble vitamins.[3]

Table 1: Comparative Pharmacokinetic Parameters of Vitamin K1 and Deuterated Vitamin K1 in Humans

ParameterUnlabeled Vitamin K1Deuterated Vitamin K1 (d4)Reference
Route of Administration IntravenousOral (capsule)[7][8]
Half-life (t½) 1.7 h (terminal)0.22 h (initial), 2.66 h (terminal)[7][8][14]
Absorption N/A13 (±9)%[7][8]
Peak Plasma Concentration (Tmax) N/A6 to 9 hours (from food)[6]

Table 2: Pharmacokinetic Parameters of Intravenous Vitamin K1 in Rats

ParameterValueReference
Dose 0.1 mg/kg[15][16][17]
AUC (Area Under the Curve) 2495 ± 297 ng·h/mL[15][16][17]
Vd (Volume of Distribution) 60 ± 24 mL/kg[15][16][17]
CL (Clearance) 40.5 ± 5.1 mL/h/kg[15][16][17]
t½ (Half-life) 1.1 ± 0.5 h[15][16][17]
Dose (infusion) N/A[18][19]
t½ (Half-life) (infusion) 4.07 ± 0.41 h[18][19]
CL (Clearance) (infusion) 89.47 ± 3.60 mL/h[18][19]
Vd (Volume of Distribution) (infusion) 525.38 ± 54.45 mL[18][19]

Experimental Protocols

In Vivo Study of Deuterated Vitamin K1 in Humans

Objective: To determine the plasma transport and kinetics of deuterium-labeled phylloquinone.

Methodology:

  • Subjects: Healthy adult males.

  • Test Meal: A single bolus of 100 g of deuterium-labeled collard greens (containing approximately 396 µg of deuterated phylloquinone) is administered with a breakfast containing 24 g of fat.[6]

  • Blood Sampling: Blood samples are collected at baseline and at multiple time points over 216 hours post-ingestion.[6]

  • Sample Processing: Plasma is separated from the blood samples. Lipoprotein fractions (TRL, LDL, HDL) can be isolated by ultracentrifugation.

  • Analysis: Phylloquinone concentrations in plasma and lipoprotein fractions are measured by High-Performance Liquid Chromatography (HPLC). The isotopic enrichment of deuterated phylloquinone is determined by Gas Chromatography/Mass Spectrometry (GC/MS).[6]

InVivo_Workflow cluster_0 In Vivo Protocol Subject Healthy Human Subject Meal Administer Deuterated Vitamin K1-rich Meal Subject->Meal Blood_Collection Serial Blood Sampling (0-216h) Meal->Blood_Collection Plasma_Separation Plasma and Lipoprotein Fractionation Blood_Collection->Plasma_Separation Analysis HPLC and GC/MS Analysis Plasma_Separation->Analysis Data Pharmacokinetic Data (t½, Cmax, AUC) Analysis->Data

Figure 2: General workflow for an in vivo study of deuterated Vitamin K1.
Quantification of this compound by LC-MS/MS

Objective: To quantify the concentration of this compound in plasma or serum samples.

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of serum, add 50 µL of an internal standard solution (e.g., Vitamin K1-d7).[20]

    • Add 1.5 mL of ethanol and vortex for 1 minute.[20]

    • Add 4 mL of hexane and vortex for 1 minute.[20]

    • Centrifuge to separate the layers.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under nitrogen.[20]

    • Reconstitute the extract in a suitable solvent (e.g., methanol/water).[20]

  • Chromatographic Separation:

    • Utilize a reverse-phase HPLC column (e.g., C18).

    • Employ a mobile phase gradient of methanol and water with a suitable modifier (e.g., formic acid or ammonium formate).[20]

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[20]

    • Monitor specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

γ-Glutamyl Carboxylase Activity Assay

While specific protocols detailing the use of this compound in GGCX activity assays are not abundant in the readily available literature, the principle of the assay remains the same. The activity of GGCX can be measured by quantifying the incorporation of ¹⁴CO₂ into a synthetic peptide substrate (e.g., FLEEL) in the presence of the vitamin K cofactor.

General Protocol Outline:

  • Enzyme Source: Microsomal fractions from liver tissue or a purified recombinant GGCX.

  • Reaction Mixture: Prepare a reaction buffer containing the enzyme source, a peptide substrate, NaH¹⁴CO₃, and the vitamin K cofactor (in this case, the reduced form of this compound).

  • Initiation and Incubation: Start the reaction by adding the vitamin K cofactor and incubate at 37°C.

  • Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid).

  • Quantification: Measure the amount of ¹⁴C incorporated into the peptide substrate using liquid scintillation counting.

The use of this compound in such an assay, coupled with mass spectrometry, could potentially allow for a more detailed investigation of the enzyme kinetics and the fate of the deuterated cofactor during the carboxylation reaction.

Conclusion

The use of deuterium-labeled Vitamin K1, such as this compound, has been instrumental in elucidating the intricate in vivo pathways of this essential nutrient. This technical guide provides a foundational understanding of its mechanism of action, pharmacokinetic profile, and the experimental methodologies employed in its study. The presented data and protocols offer a valuable resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development, paving the way for further investigations into the multifaceted roles of Vitamin K in human health and disease.

References

Isotopic Labeling of Vitamin K1 for Research Purposes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of isotopically labeled Vitamin K1 in scientific research. The use of stable isotopes offers a powerful tool for elucidating the metabolic pathways, pharmacokinetics, and physiological functions of Vitamin K1 with high precision and sensitivity.

Introduction to Vitamin K1 and Isotopic Labeling

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for various physiological processes. Its most well-known function is as a cofactor for the enzyme γ-glutamyl carboxylase, which catalyzes the post-translational modification of specific glutamic acid (Glu) residues to γ-carboxyglutamic acid (Gla) on Vitamin K-dependent proteins.[1][2][3] This carboxylation is critical for the biological activity of proteins involved in blood coagulation (e.g., factors II, VII, IX, and X), bone metabolism, and the prevention of vascular calcification.[1][2][3][4]

Isotopic labeling is a technique used to track the passage of a molecule through a biological system. It involves the replacement of one or more atoms of the molecule with their heavy, non-radioactive (stable) isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). These labeled molecules are chemically identical to their unlabeled counterparts but can be distinguished by their increased mass using mass spectrometry.[5] This allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of Vitamin K1 and to accurately quantify its concentration in complex biological matrices.[6][7]

Types of Isotopically Labeled Vitamin K1

Several isotopically labeled versions of Vitamin K1 are commercially available for research purposes. The choice of label depends on the specific application, the desired level of mass shift, and the analytical method being used.

Labeled CompoundIsotopeCommon AbbreviationSupplier Examples
Vitamin K1-d₇Deuterium (⁷D)d₇-PhylloquinoneCayman Chemical, IsoSciences
Vitamin K1-¹³C₆Carbon-13 (⁶¹³C)¹³C₆-PhylloquinoneMedChemExpress, Sigma-Aldrich
Vitamin K1-ring-D₄Deuterium (⁴D)ring-D₄-Vitamin K1Toronto Research Chemicals
Vitamin K1-methyl-¹³CCarbon-13 (¹¹³C)methyl-¹³C-Vitamin K1N/A

This table is for illustrative purposes; commercial availability may vary.

Applications in Research

Isotopically labeled Vitamin K1 is instrumental in studying the Vitamin K cycle. This cycle describes the enzymatic conversion of Vitamin K to its reduced form, Vitamin K hydroquinone, which is the active cofactor for γ-glutamyl carboxylase.[2] After carboxylation, Vitamin K is oxidized to Vitamin K epoxide and then recycled back to its quinone and hydroquinone forms by the enzyme Vitamin K epoxide reductase (VKORC1).[2] By administering a labeled form of Vitamin K1, researchers can trace its conversion through these different states, providing insights into the efficiency of the cycle and the effects of inhibitors like warfarin.[2][8]

Vitamin_K_Cycle

Stable isotope tracers are used to perform pharmacokinetic studies to determine the absorption, bioavailability, and turnover of Vitamin K1 in humans without the use of radioactive materials.[9][10] In a typical study, one labeled form (e.g., ring-D₄ Vitamin K1) is given orally, while another form is administered intravenously.[10] By measuring the plasma concentrations of both the labeled and unlabeled forms over time, researchers can calculate key pharmacokinetic parameters.[10][11]

ParameterValue (Mean ± SD)UnitReference
Oral Bioavailability (F)13 ± 9%[10]
Elimination Half-life (t½) - Fast0.22 ± 0.14hours[10]
Elimination Half-life (t½) - Slow2.66 ± 1.69hours[10]
Volume of Distribution (Vd)525.38 ± 54.45mL[12]
Clearance (CL)89.47 ± 3.60mL/hour[12]

Data compiled from studies in healthy human subjects.

Isotopically labeled Vitamin K1 serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13] Because the labeled standard is chemically identical to the endogenous analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. This allows for highly accurate and precise quantification of Vitamin K1 concentrations in biological samples, such as plasma or serum, by correcting for sample loss during extraction and for variations in instrument response.[13]

ParameterValueReference
Lower Limit of Quantification (LLOQ)0.05 ng/mL
Linearity Range0.077 - 26 ng/mL
Intra-assay Precision (%CV)2.3 - 10.4 %[14]
Inter-assay Precision (%CV)7.4 - 12.8 %[14]
Recovery> 98%[13]

Performance characteristics of a typical UPLC-MS/MS method for Vitamin K1 in human serum.

Experimental Protocols

This protocol outlines a standard method for the determination of Vitamin K1 in human plasma using a deuterated internal standard.

1. Materials and Reagents:

  • Plasma samples, protected from light.

  • Vitamin K1 (phylloquinone) analytical standard.

  • Vitamin K1-d₇ (internal standard, IS).

  • Methanol, isopropanol, n-hexane, acetonitrile (LC-MS grade).

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB).[15]

  • LC-MS/MS system with an APCI or ESI source.[13][15]

2. Sample Preparation:

  • Thaw plasma samples on ice, protected from light.

  • To 200 µL of plasma, add 20 µL of the Vitamin K1-d₇ internal standard solution (e.g., at 10 ng/mL in ethanol). Vortex briefly.

  • Add 200 µL of ethanol to precipitate proteins. Vortex for 1 minute.[15]

  • Centrifuge at 4000 x g for 10 minutes to pellet the precipitated protein.

  • Load the supernatant onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with a methanol/water solution to remove interferences.

  • Elute the analytes with a methanol/isopropanol/hexane mixture.[15]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., acetonitrile) for LC-MS/MS analysis.[15]

3. LC-MS/MS Analysis:

  • Chromatography: Use a C18 or PFP column with a gradient elution of methanol and water containing a modifier like ammonium fluoride or formic acid.[15]

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Vitamin K1 and Vitamin K1-d₇.

  • Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators. Determine the concentration of Vitamin K1 in the unknown samples from this curve.

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis s1 Plasma Sample (200 µL) s2 Spike with Vitamin K1-d7 (IS) s1->s2 s3 Protein Precipitation (Ethanol) s2->s3 s4 Centrifuge s3->s4 s5 Solid Phase Extraction (SPE) s4->s5 s6 Evaporate & Reconstitute s5->s6 a1 LC-MS/MS Analysis (MRM Mode) s6->a1 a2 Peak Integration a1->a2 a3 Calculate Area Ratio (Analyte/IS) a2->a3 a4 Quantify using Calibration Curve a3->a4

This protocol describes a dual-isotope method to simultaneously measure the absorption and kinetics of Vitamin K1.[9][10]

1. Study Design and Subjects:

  • Recruit healthy volunteers after obtaining informed consent.

  • Subjects should be in a fasting state before administration of the tracers.[11]

  • A washout period is required if multiple administrations are performed.[11]

2. Isotope Administration:

  • Administer an oral dose of one labeled form of Vitamin K1 (e.g., 4 µg of ring-D₄ Vitamin K1 in a capsule) to measure absorption.[10]

  • Simultaneously, administer an intravenous dose of a different form of Vitamin K1 (e.g., a commercially available formulation like Konakion® MM) to measure disposal kinetics.[10] A second labeled tracer could also be used for the IV dose if available.

3. Blood Sampling:

  • Collect serial blood samples into EDTA or serum tubes at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).[10][11]

  • Protect samples from light and process them immediately to separate plasma/serum. Store at -80°C until analysis.

4. Sample Analysis:

  • Extract Vitamin K1 from plasma/serum samples as described in Protocol 4.1.

  • Analyze the samples using Gas Chromatography-Mass Spectrometry (GC/MS) or LC-MS/MS to measure the concentrations of unlabeled Vitamin K1 and the different isotopic tracers.[6][10]

5. Pharmacokinetic Modeling:

  • Plot the plasma concentrations of each form of Vitamin K1 versus time.

  • Use pharmacokinetic modeling software to fit the data to a compartmental model (e.g., a two-compartment model) to determine parameters like half-life, volume of distribution, and clearance.[10]

  • Calculate the absolute oral bioavailability by comparing the Area Under the Curve (AUC) of the oral tracer to the AUC of the intravenous dose.

PK_Study_Workflow cluster_admin Tracer Administration start Fasting Subject admin_oral Oral Dose (e.g., D4-VK1) admin_iv IV Dose (e.g., Unlabeled VK1) sampling Serial Blood Sampling (0-24h) admin_oral->sampling admin_oral->sampling admin_iv->sampling admin_iv->sampling analysis Plasma Extraction & LC-MS/MS Analysis sampling->analysis modeling Pharmacokinetic Modeling analysis->modeling results Determine Bioavailability, Half-life, Clearance modeling->results

Conclusion

The use of isotopically labeled Vitamin K1 is indispensable for modern research in nutrition, pharmacology, and clinical diagnostics. Stable isotope tracers, coupled with advanced mass spectrometry techniques, provide unparalleled accuracy and insight into the complex biology of Vitamin K1. The methodologies outlined in this guide serve as a foundation for researchers aiming to investigate the critical roles of this vitamin in health and disease.

References

An In-depth Technical Guide on the Interaction of Vitamin K1-d3 with Vitamin D3 Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential interactions between Vitamin K1 (phylloquinone), with a focus on its deuterated form (Vitamin K1-d3), and the metabolic pathways of Vitamin D3. While direct enzymatic inhibition or activation of the core Vitamin D3 metabolizing enzymes by Vitamin K1 has not been extensively documented, this guide elucidates two primary mechanisms of interaction: the indirect influence via induction of cytochrome P450 enzymes, particularly CYP3A4, through Pregnane X Receptor (PXR) activation, and the post-translational modification of the Vitamin D Receptor (VDR) through gamma-carboxylation. This document synthesizes current literature to provide researchers with a foundational understanding, detailed experimental protocols, and visual representations of these complex interactions to facilitate further investigation.

Introduction: The Synergistic Relationship of Vitamins K and D

Vitamins K and D are fat-soluble vitamins crucial for maintaining calcium homeostasis, bone health, and cardiovascular function. Their synergistic relationship is well-established, primarily centered on the regulation of vitamin K-dependent proteins. Vitamin D3 promotes the synthesis of proteins such as osteocalcin and Matrix Gla Protein (MGP), which are subsequently activated by Vitamin K-dependent gamma-carboxylation. This carboxylation is essential for their calcium-binding capacity and proper physiological function. Given this interplay, understanding the deeper metabolic interactions between these two vitamins is of significant interest for therapeutic development. This guide specifically explores the influence of Vitamin K1, using deuterated Vitamin K1 (this compound) as a valuable research tool, on the intricate enzymatic pathways of Vitamin D3 metabolism.

Vitamin D3 Metabolic Pathway

The biological activation and catabolism of Vitamin D3 are tightly regulated by a series of hydroxylation steps mediated by cytochrome P450 (CYP) enzymes.

  • Activation:

    • 25-hydroxylation: Vitamin D3 is first hydroxylated in the liver by CYP2R1 and to a lesser extent by CYP27A1 to form 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form of vitamin D.

    • 1α-hydroxylation: In the kidneys and other tissues, 25(OH)D3 is further hydroxylated by CYP27B1 to produce the biologically active hormone, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3).

  • Catabolism:

    • The primary enzyme responsible for the inactivation of both 25(OH)D3 and 1,25(OH)2D3 is CYP24A1 , which initiates a cascade of hydroxylations leading to their excretion.

The expression of these enzymes is intricately regulated by factors such as parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and 1,25(OH)2D3 itself.

Known and Potential Interactions of Vitamin K1 with Vitamin D3 Metabolism

Current research points to two main avenues through which Vitamin K1 may influence Vitamin D3 metabolism:

Indirect Interaction via Pregnane X Receptor (PXR) Activation and CYP3A4 Induction

Several studies have demonstrated that Vitamin K1 and its metabolite, menaquinone-4 (MK-4), can act as ligands for the Pregnane X Receptor (PXR), a nuclear receptor that plays a key role in xenobiotic and endobiotic metabolism.

  • PXR Activation: Upon binding by ligands such as Vitamin K1, PXR forms a heterodimer with the Retinoid X Receptor (RXR) and translocates to the nucleus.

  • Gene Induction: This complex then binds to PXR response elements (PXREs) in the promoter regions of target genes, leading to their increased transcription.

  • CYP3A4 Induction: One of the primary target genes of PXR is CYP3A4, which encodes a major drug-metabolizing enzyme highly expressed in the liver and intestine.

  • Impact on Vitamin D Metabolism: CYP3A4 is known to hydroxylate and thereby contribute to the catabolism of Vitamin D3 and its metabolites, including 25(OH)D3 and 1,25(OH)2D3.

Therefore, by inducing CYP3A4 expression, Vitamin K1 can indirectly enhance the breakdown of active Vitamin D metabolites, potentially altering their systemic and local concentrations.

Vitamin K-Dependent Gamma-Carboxylation of the Vitamin D Receptor (VDR)

Emerging evidence suggests a direct post-translational modification of the Vitamin D Receptor (VDR) by Vitamin K.

  • VDR as a Substrate: The VDR contains glutamate (Glu) residues that can be carboxylated to form gamma-carboxyglutamate (Gla) residues in a Vitamin K-dependent manner.

  • Functional Implications: This gamma-carboxylation of the VDR may modulate its DNA-binding affinity and subsequent transcriptional activity. While the precise functional consequences are still under investigation, it is hypothesized that this modification could influence the VDR-mediated regulation of target genes, including those involved in Vitamin D metabolism itself, such as CYP24A1.

Quantitative Data Summary

The following tables summarize the available quantitative data from studies investigating the interaction between Vitamin K and the PXR-CYP3A4 pathway. Direct kinetic data on the effect of Vitamin K1 on CYP2R1, CYP27B1, and CYP24A1 is currently limited in the literature.

Table 1: Effect of Vitamin K Homologs on CYP3A4 and MDR1 mRNA Expression in LS180 Cells

Treatment (24h)CYP3A4 mRNA Fold Change (vs. Control)MDR1 mRNA Fold Change (vs. Control)
MK-4 (10 µM)~2.5~3.0
Vitamin K1 (10 µM)~1.5 (not statistically significant)~2.0
MK-7 (10 µM)~1.2 (not statistically significant)~2.5

Data adapted from Sultana H, et al. Nutrients. 2021.[1]

Table 2: Kinetic Parameters of CYP3A4-mediated Hydroxylation of Vitamin D Metabolites

SubstrateProductKm (µM)Vmax (pmol/min/pmol CYP3A4)
25(OH)D34β,25(OH)2D314.8 ± 2.41.8 ± 0.1
1,25(OH)2D324-oxo-1,25(OH)2D3Not reportedNot reported

Data from various sources. Kinetic parameters can vary based on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the interaction of this compound and Vitamin D3 metabolism.

Preparation of Liver Microsomes

Liver microsomes are a valuable in vitro tool for studying CYP-mediated metabolism.

Materials:

  • Fresh or frozen liver tissue (e.g., human, rat, mouse)

  • Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1.15% KCl)

  • Centrifuge and ultracentrifuge

  • Dounce homogenizer

Protocol:

  • Mince the liver tissue and homogenize in 4 volumes of ice-cold homogenization buffer.

  • Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.

  • Transfer the supernatant (S9 fraction) to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C.

  • Discard the supernatant. The resulting pellet contains the microsomal fraction.

  • Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 20% glycerol) to a desired protein concentration.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Store the microsomes in aliquots at -80°C.

In Vitro Co-incubation Assay for Vitamin D3 Metabolism

This assay assesses the effect of this compound on the metabolism of Vitamin D3 by liver microsomes.

Materials:

  • Liver microsomes

  • Vitamin D3 and this compound stock solutions (in a suitable solvent like ethanol or DMSO)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Incubation buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

  • LC-MS/MS system

Protocol:

  • Prepare incubation mixtures in microcentrifuge tubes containing incubation buffer, liver microsomes (e.g., 0.5 mg/mL protein), and varying concentrations of this compound. Include a vehicle control without this compound.

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding Vitamin D3 to a final concentration relevant for the study.

  • Start the enzymatic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding the quenching solution.

  • Vortex and centrifuge to precipitate proteins.

  • Analyze the supernatant for Vitamin D3 metabolites (25(OH)D3, 1,25(OH)2D3, and their catabolites) and this compound using a validated LC-MS/MS method.

Cell-Based PXR Activation Assay

This reporter gene assay determines the ability of this compound to activate PXR.

Materials:

  • Hepatoma cell line (e.g., HepG2, Huh7)

  • PXR expression vector

  • Reporter plasmid containing a PXRE driving a luciferase gene

  • Transfection reagent

  • This compound and a known PXR agonist (e.g., rifampicin) as a positive control

  • Luciferase assay system

Protocol:

  • Seed the cells in a multi-well plate.

  • Co-transfect the cells with the PXR expression vector and the PXRE-luciferase reporter plasmid.

  • After 24 hours, treat the cells with varying concentrations of this compound, the positive control, or vehicle control.

  • Incubate for another 24 hours.

  • Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein content to account for transfection efficiency and cell viability.

VDR Gamma-Carboxylation Assay

This assay can be adapted to investigate the Vitamin K-dependent carboxylation of VDR.

Materials:

  • Cell lysate containing VDR or purified VDR

  • Microsomal preparation containing gamma-glutamyl carboxylase (GGCX)

  • Reduced Vitamin K1 (KH2)

  • ¹⁴CO₂ or a non-radioactive method for detecting carboxylation

  • Anti-VDR antibody for immunoprecipitation

  • Scintillation counter or appropriate detection system

Protocol (conceptual outline based on existing methods):

  • Incubate the VDR-containing sample with the GGCX-containing microsomes in the presence of reduced Vitamin K1 and a source of carboxyl groups (e.g., NaH¹⁴CO₃).

  • Allow the carboxylation reaction to proceed at an optimal temperature and time.

  • Stop the reaction and immunoprecipitate the VDR using a specific antibody.

  • Wash the immunoprecipitate to remove unincorporated label.

  • Quantify the amount of incorporated ¹⁴C-label using scintillation counting to determine the extent of VDR carboxylation.

  • Alternatively, non-radioactive methods using mass spectrometry to detect the mass shift due to carboxylation can be employed.

Visualization of Pathways and Workflows

Signaling Pathways

VitaminD_Metabolism cluster_activation Activation cluster_catabolism Catabolism Vitamin D3 Vitamin D3 25(OH)D3 25(OH)D3 Vitamin D3->25(OH)D3 CYP2R1, CYP27A1 (Liver) 1,25(OH)2D3 1,25(OH)2D3 25(OH)D3->1,25(OH)2D3 CYP27B1 (Kidney) Inactive Metabolites Inactive Metabolites 25(OH)D3->Inactive Metabolites CYP24A1 1,25(OH)2D3->Inactive Metabolites CYP24A1

Caption: Simplified Vitamin D3 metabolic pathway.

PXR_Induction cluster_nucleus Nucleus Vitamin K1 Vitamin K1 PXR PXR Vitamin K1->PXR PXR-RXR Complex PXR-RXR Complex PXR->PXR-RXR Complex RXR RXR RXR->PXR-RXR Complex CYP3A4 Gene CYP3A4 Gene PXR-RXR Complex->CYP3A4 Gene Binds to PXRE Nucleus Nucleus CYP3A4 mRNA CYP3A4 mRNA CYP3A4 Gene->CYP3A4 mRNA Transcription CYP3A4 Enzyme CYP3A4 Enzyme CYP3A4 mRNA->CYP3A4 Enzyme Translation Hydroxylated D3 Metabolites (Inactive) Hydroxylated D3 Metabolites (Inactive) CYP3A4 Enzyme->Hydroxylated D3 Metabolites (Inactive) Vitamin D3 Metabolites Vitamin D3 Metabolites Vitamin D3 Metabolites->Hydroxylated D3 Metabolites (Inactive)

Caption: PXR-mediated induction of CYP3A4 by Vitamin K1.

VDR_Carboxylation Vitamin K1 (reduced) Vitamin K1 (reduced) GGCX GGCX Vitamin K1 (reduced)->GGCX VDR (Gla) VDR (Gla) GGCX->VDR (Gla) Carboxylation VDR (Glu) VDR (Glu) VDR (Glu)->GGCX DNA DNA VDR (Gla)->DNA Modulated Binding

Caption: Vitamin K-dependent gamma-carboxylation of the VDR.

Experimental Workflows

Co_Incubation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare Liver Microsomes Prepare Liver Microsomes Co-incubate Microsomes, Vit K1-d3, Vit D3 Co-incubate Microsomes, Vit K1-d3, Vit D3 Prepare Liver Microsomes->Co-incubate Microsomes, Vit K1-d3, Vit D3 Prepare Reagents (Buffers, NADPH, Vitamins) Prepare Reagents (Buffers, NADPH, Vitamins) Prepare Reagents (Buffers, NADPH, Vitamins)->Co-incubate Microsomes, Vit K1-d3, Vit D3 Incubate at 37°C Incubate at 37°C Co-incubate Microsomes, Vit K1-d3, Vit D3->Incubate at 37°C Quench Reaction & Precipitate Protein Quench Reaction & Precipitate Protein Incubate at 37°C->Quench Reaction & Precipitate Protein LC-MS/MS Analysis of Metabolites LC-MS/MS Analysis of Metabolites Quench Reaction & Precipitate Protein->LC-MS/MS Analysis of Metabolites Data Analysis Data Analysis LC-MS/MS Analysis of Metabolites->Data Analysis

Caption: Workflow for in vitro co-incubation studies.

Discussion and Future Directions

The interaction between Vitamin K1 and Vitamin D3 metabolism is multifaceted. The primary established indirect mechanism involves the activation of PXR by Vitamin K1, leading to the induction of CYP3A4, which can then metabolize active forms of Vitamin D. This suggests that high levels of Vitamin K1 could potentially decrease the bioavailability of active Vitamin D, a hypothesis that warrants further clinical investigation.

The direct gamma-carboxylation of the VDR by Vitamin K presents another intriguing, albeit less understood, level of interaction. Future research should focus on elucidating the precise functional consequences of VDR carboxylation on its transcriptional activity and how this impacts the expression of Vitamin D target genes, including the feedback regulation of Vitamin D metabolizing enzymes.

Crucially, there is a significant gap in the literature regarding the direct effects of Vitamin K1 on the primary Vitamin D metabolizing enzymes: CYP2R1, CYP27B1, and CYP24A1. The experimental protocols outlined in this guide provide a framework for researchers to investigate these potential direct interactions. The use of deuterated Vitamin K1 (K1-d3) in these studies will be invaluable for accurately tracing its metabolic fate and distinguishing it from endogenous Vitamin K1.

A comprehensive understanding of these interactions is vital for the development of effective co-supplementation strategies and for predicting potential drug-nutrient interactions in clinical settings. Further in-depth studies are necessary to fully characterize the complex relationship between these two essential vitamins.

References

Navigating the Nuances of a Novel Isotope: A Technical Guide to Preliminary Studies on Vitamin K1-d3 Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational aspects of Vitamin K1-d3 bioavailability, providing a comprehensive overview of the current understanding for researchers, scientists, and professionals in drug development. By leveraging the precision of stable isotope labeling, these preliminary studies offer a clearer window into the absorption, distribution, metabolism, and excretion (ADME) of Vitamin K1, a critical nutrient for coagulation and bone health. This document synthesizes key quantitative data, details experimental methodologies, and visualizes complex processes to facilitate a deeper understanding and inform future research.

Quantitative Data Summary

The bioavailability and pharmacokinetic profile of Vitamin K1, including its deuterated form (this compound), have been investigated in various studies. The following tables summarize the key quantitative data from this research, offering a comparative look at its behavior in different contexts.

Table 1: Pharmacokinetic Parameters of Vitamin K1 in Rats (Intravenous Administration)

ParameterValue (Mean ± SD)Study Reference
Dose0.1 mg/kg[1][2][3]
Half-life (t½)1.1 ± 0.5 hours[1][2][3]
Area Under the Curve (AUC₀₋∞)2495 ± 297 h*ng/mL[1][2][3]
Volume of Distribution (Vd)60 ± 24 mL/kg[1][2][3]
Clearance (CL)40.5 ± 5.1 mL/h/kg[1][2][3]

Table 2: Pharmacokinetic Parameters of Vitamin K1 in Humans (Oral and Intravenous Administration)

Administration RouteDoseBioavailabilityTₘₐₓHalf-life (t½)Study Reference
Oral4 µg13% ± 9%4.7 ± 0.8 hours-[4]
Intravenous10 mg--Initial: 22 min, Second: 125 min[4]

Table 3: Bioavailability of Vitamin K1 from Food Sources in Humans

Food SourceFormBioavailabilityStudy Reference
SpinachPhylloquinone4% to 17% (compared to tablet)[5]
Kale¹³C-Phylloquinone4.7% (mean)[6]
Deuterium-labeled BroccoliDeuterated Phylloquinone81.1% enrichment in serum at 4 hours[7]

Experimental Protocols

The methodologies employed in studying this compound bioavailability are crucial for the accurate interpretation of results. Below are detailed protocols for key experiments cited in the literature.

Protocol 1: Determination of Deuterated Vitamin K1 in Human Serum after Ingestion of Labeled Broccoli

This protocol outlines the methodology used to assess the bioavailability of Vitamin K1 from a food matrix using a stable isotope label.[7]

1. Isotope Labeling:

  • Broccoli was grown hydroponically using 31 atom % deuterium oxide to intrinsically label the phylloquinone (Vitamin K1).

2. Human Study Design:

  • A single male subject ingested 115 g of the deuterium-labeled broccoli, containing 168 µg of deuterated Vitamin K1.
  • Multiple blood samples were collected over a 24-hour period.

3. Sample Preparation and Extraction:

  • Reversed-phase High-Performance Liquid Chromatography (HPLC) was used to extract and purify Vitamin K1 from both the broccoli and the serum samples.

4. Analytical Determination:

  • Gas Chromatography/Mass Spectrometry (GC/MS) in negative chemical ionization mode was used to determine the ion abundances of both the deuterium-labeled and unlabeled (endogenous) Vitamin K1.
  • The labeled Vitamin K1 isotopomers in the broccoli ranged from m/z 452 to m/z 467, with the most abundant at m/z 458.
  • Endogenous Vitamin K1 produced isotopomers from m/z 450 to m/z 453.

Protocol 2: Pharmacokinetic Analysis of Vitamin K1 in Rats

This protocol details the procedure for determining the pharmacokinetic parameters of Vitamin K1 following intravenous administration in a rat model.[1][2][3]

1. Animal Model:

  • Sprague-Dawley rats were used for the study.

2. Dosing:

  • Vitamin K1 was administered intravenously at a dose of 0.1 mg/kg.

3. Blood Sampling:

  • Blood samples were collected at pre-determined time points post-administration.

4. Sample Preparation:

  • Plasma was separated from the blood samples.
  • Protein precipitation was performed using cold acetonitrile.
  • The supernatant was evaporated, reconstituted with methanol, and filtered.

5. Analytical Method:

  • A simple and sensitive HPLC-UV method was developed and validated.
  • Chromatographic separation was achieved on an Xterra RP18 column.
  • The mobile phase consisted of methanol/water (93/7, v/v).
  • Vitamin K1 was detected at a wavelength of 239 nm.

6. Pharmacokinetic Analysis:

  • A non-compartmental approach was used to analyze the plasma concentration-time data and determine key pharmacokinetic parameters.

Visualizations: Workflows and Pathways

To further elucidate the processes involved in this compound bioavailability studies, the following diagrams, generated using the DOT language, illustrate key experimental workflows and biological pathways.

Experimental_Workflow_for_Deuterated_Vitamin_K1_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Determination cluster_output Output Broccoli Deuterium-Labeled Broccoli Ingestion Blood Blood Sample Collection (24h) Broccoli->Blood Human Subject Serum Serum Separation Blood->Serum Extraction Reversed-Phase HPLC Extraction Serum->Extraction GCMS GC/MS Analysis (Negative Chemical Ionization) Extraction->GCMS Purified VK1 Data Isotopomer Abundance Determination GCMS->Data Bioavailability Bioavailability Assessment Data->Bioavailability

Caption: Workflow for analyzing deuterated Vitamin K1 from labeled broccoli.

Vitamin_K_Absorption_Pathway cluster_absorption Enterocyte cluster_circulation Systemic Circulation VK1 Dietary Vitamin K1 (e.g., from vegetables) Micelles Mixed Micelles VK1->Micelles Fat Dietary Fat Fat->Micelles Bile Bile Salts Bile->Micelles Uptake Intestinal Uptake Micelles->Uptake Chylomicrons Packaging into Chylomicrons Uptake->Chylomicrons Lymph Lymphatic System Chylomicrons->Lymph Blood Bloodstream Lymph->Blood Liver Liver Uptake Blood->Liver

Caption: General pathway for the intestinal absorption of Vitamin K1.

This guide provides a foundational understanding of the preliminary studies into this compound bioavailability. The use of stable isotopes represents a significant advancement, allowing for more precise tracking and quantification of Vitamin K1's metabolic fate. The presented data and protocols serve as a valuable resource for designing future studies aimed at further unraveling the complexities of Vitamin K absorption and metabolism.

References

The Role of Deuterated Vitamin K1 and its Interplay with Vitamin D3 in Carboxylation Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of deuterated Vitamin K1 in carboxylation studies, clarifying its application as a stable isotope tracer and internal standard. It further delves into the synergistic relationship between Vitamin K1 and Vitamin D3 in modulating the carboxylation of vitamin K-dependent proteins (VKDPs), a critical post-translational modification for their biological activity.

Introduction to Vitamin K-Dependent Carboxylation

Vitamin K is an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the post-translational conversion of glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues in VKDPs.[1][2] This carboxylation is crucial for the function of proteins involved in blood coagulation (e.g., prothrombin, factors VII, IX, and X), bone metabolism (e.g., osteocalcin), and the inhibition of vascular calcification (e.g., matrix Gla protein - MGP).[3] The process is part of the vitamin K cycle, a metabolic pathway that regenerates the active, reduced form of vitamin K (hydroquinone).

Deuterated Vitamin K1 in Carboxylation Research

The term "Vitamin K1-d3" as a specific tracer is not commonly found in the literature. It is more likely a general reference to deuterated forms of Vitamin K1, such as Vitamin K1-d7, which are widely used in carboxylation studies. These stable isotope-labeled analogs serve two primary purposes: as internal standards for accurate quantification by mass spectrometry and as tracers to study the pharmacokinetics and metabolism of Vitamin K1.

Role as an Internal Standard

In quantitative mass spectrometry-based assays, deuterated Vitamin K1 (e.g., Vitamin K1-d7) is an ideal internal standard. Since it is chemically identical to the endogenous Vitamin K1 but has a different mass, it co-elutes during chromatography and experiences similar ionization effects, allowing for precise correction of analytical variability.[4][5]

Role as a Metabolic Tracer

Stable isotope-labeled Vitamin K1 allows researchers to trace its absorption, distribution, metabolism, and excretion without the use of radioactive isotopes. By administering a known amount of deuterated Vitamin K1, its metabolic fate can be followed, providing insights into the kinetics of the vitamin K cycle and overall vitamin K status.[6]

The Synergistic Role of Vitamin K1 and Vitamin D3 in Carboxylation

Vitamin D3 is known to upregulate the expression of VKDPs, such as osteocalcin and MGP.[7] This increased synthesis of the protein precursors (with Glu residues) creates a higher demand for vitamin K-dependent carboxylation to convert them into their active Gla-form. Therefore, an adequate supply of both Vitamin K1 and Vitamin D3 is crucial for optimal bone and cardiovascular health.[8]

Experimental Protocols

Quantification of Vitamin K1 and its Metabolites using LC-MS/MS with a Deuterated Internal Standard

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Vitamin K1 in biological matrices.

Objective: To accurately measure the concentration of Vitamin K1 in plasma or serum.

Materials:

  • Biological sample (plasma or serum)

  • Deuterated Vitamin K1 (e.g., Vitamin K1-d7) as an internal standard

  • Organic solvents (e.g., hexane, isopropanol, methanol)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To 500 µL of plasma or serum, add a known amount of deuterated Vitamin K1 internal standard.

    • Perform a liquid-liquid extraction using a mixture of hexane and isopropanol to isolate the lipid-soluble vitamins.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[5]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate Vitamin K1 from other matrix components using a suitable C18 reversed-phase column with a mobile phase gradient.

    • Detect and quantify Vitamin K1 and the deuterated internal standard using multiple reaction monitoring (MRM) mode. The ratio of the peak area of endogenous Vitamin K1 to that of the deuterated internal standard is used to calculate the concentration.

In Vitro Cell-Based Assay for Assessing Carboxylation

This protocol describes a cell-based reporter assay to study the activity of the vitamin K cycle and the efficiency of carboxylation.[9]

Objective: To assess the ability of cells to carboxylate a vitamin K-dependent reporter protein.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for a reporter protein (e.g., a fusion protein containing a Gla-domain)

  • Vitamin K1

  • Warfarin (as an inhibitor of the vitamin K cycle)

  • ELISA kit for the detection of the carboxylated reporter protein

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate media.

    • Transfect the cells with the expression vector for the reporter protein.

  • Treatment:

    • Treat the transfected cells with varying concentrations of Vitamin K1, with or without the presence of warfarin.

  • Sample Collection and Analysis:

    • After a suitable incubation period (e.g., 48 hours), collect the cell culture medium.

    • Quantify the amount of carboxylated reporter protein in the medium using a specific sandwich ELISA. The capture antibody recognizes the reporter protein, and the detection antibody is specific for the γ-carboxyglutamyl (Gla) residues.[10]

Mass Spectrometric Analysis of Carboxylated and Uncarboxylated Osteocalcin

This protocol details the use of mass spectrometry to determine the carboxylation status of osteocalcin, a key VKDP in bone.[11][12]

Objective: To quantify the relative abundance of carboxylated and uncarboxylated forms of osteocalcin.

Materials:

  • Plasma or serum samples

  • Antibodies against osteocalcin

  • Magnetic beads for immunoprecipitation

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

  • Immunoprecipitation:

    • Isolate osteocalcin from the plasma or serum sample using specific antibodies coupled to magnetic beads.

  • Mass Spectrometry Analysis:

    • Elute the captured osteocalcin from the beads.

    • Analyze the eluted protein by mass spectrometry. The different carboxylation states (uncarboxylated, partially carboxylated, and fully carboxylated) will have distinct molecular weights, allowing for their relative quantification based on peak intensities.[11]

Quantitative Data

The following tables summarize quantitative data from various studies on Vitamin K1 pharmacokinetics and the effects of supplementation on carboxylation.

Table 1: Pharmacokinetic Parameters of a Single Intravenous Dose of Vitamin K1 [6]

ParameterValue (Mean ± SD)
Half-life (t½) - fast component0.22 ± 0.14 hours
Half-life (t½) - slow component2.66 ± 1.69 hours
Absorption of oral deuterated Vitamin K113 ± 9%

Table 2: Effect of Vitamin K2 and D3 Supplementation on Carboxylation Markers [13]

MarkerPlacebo Group (Change)MK-7 + Vitamin D Group (Change)p-value
dp-ucMGP (pmol/L)+45-212<0.001

Table 3: LC-MS/MS Parameters for Vitamin K Analogs [14]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Vitamin K1451.3187.1
Vitamin K1-d7458.1194.3
Menaquinone-4 (MK-4)445.3187.1
Menaquinone-7 (MK-7)649.5187.1

Signaling Pathways and Experimental Workflows

The Vitamin K Cycle

The following diagram illustrates the key steps in the vitamin K cycle, which is essential for the continuous supply of reduced vitamin K for carboxylation.

Vitamin_K_Cycle VK_quinone Vitamin K (Quinone) VK_hydroquinone Vitamin K Hydroquinone (KH2) VK_quinone->VK_hydroquinone VKOR/Reductase VK_epoxide Vitamin K Epoxide (KO) VK_hydroquinone->VK_epoxide GGCX Glu Protein-bound Glutamate (Glu) VK_hydroquinone->Glu VK_epoxide->VK_quinone Gla γ-Carboxyglutamate (Gla) Glu->Gla Warfarin Warfarin VKOR_inhibition VKOR_inhibition Warfarin->VKOR_inhibition_2 VKOR_inhibition->VK_epoxide Inhibits VKOR_inhibition_2->VK_quinone Inhibits

Caption: The Vitamin K Cycle and its role in the carboxylation of glutamate residues.

Experimental Workflow for Studying Carboxylation with Deuterated Vitamin K1

This diagram outlines a typical experimental workflow for investigating the metabolism of Vitamin K1 and its effect on protein carboxylation using a deuterated tracer.

Experimental_Workflow cluster_administration Administration cluster_sampling Sample Collection cluster_extraction Extraction & Isolation cluster_analysis Analysis Admin Administer Deuterated Vitamin K1 Sample Collect Biological Samples (e.g., Plasma, Tissues) Admin->Sample Extract_VK Extract Vitamin K and Metabolites Sample->Extract_VK Isolate_Protein Isolate Target VKD-Protein Sample->Isolate_Protein LCMS_VK LC-MS/MS Analysis of Vitamin K Isotopologues Extract_VK->LCMS_VK MS_Protein Mass Spectrometry of Carboxylation Status Isolate_Protein->MS_Protein

Caption: General workflow for carboxylation studies using deuterated Vitamin K1.

Synergistic Action of Vitamin K1 and Vitamin D3

This diagram illustrates the cooperative roles of Vitamin K1 and Vitamin D3 in the activation of osteocalcin.

K1_D3_Synergy D3 Vitamin D3 VDR Vitamin D Receptor (VDR) D3->VDR Binds to Gene Osteocalcin Gene Transcription VDR->Gene Activates mRNA Osteocalcin mRNA Gene->mRNA Leads to ucOC Uncarboxylated Osteocalcin (ucOC) mRNA->ucOC Translation cOC Carboxylated Osteocalcin (cOC) (Active) ucOC->cOC Carboxylation K1 Vitamin K1 GGCX γ-glutamyl carboxylase (GGCX) K1->GGCX Cofactor for GGCX->ucOC

Caption: Synergistic action of Vitamin K1 and Vitamin D3 on osteocalcin activation.

References

Methodological & Application

Application Note: High-Throughput Analysis of Vitamin K1 in Human Serum using LC-MS/MS with Vitamin K1-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Vitamin K1 (phylloquinone) in human serum. To ensure accuracy and precision, a stable isotope-labeled internal standard, Vitamin K1-d3, is employed. The protocol involves a straightforward protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for high-throughput clinical research applications, such as nutritional status assessment and pharmacokinetic studies.

Introduction

Vitamin K is a group of fat-soluble vitamins essential for the post-translational modification of several proteins involved in blood coagulation and bone metabolism.[1][2][3] Vitamin K1, or phylloquinone, is the primary dietary form of vitamin K, found predominantly in green leafy vegetables.[1][2][4] Accurate and reliable quantification of Vitamin K1 in biological matrices is crucial for understanding its role in health and disease.

LC-MS/MS has become the preferred analytical technique for the determination of Vitamin K1 due to its high sensitivity, selectivity, and speed.[5] The use of a stable isotope-labeled internal standard is critical to compensate for variations during sample preparation and potential matrix effects, thereby improving the accuracy and reproducibility of the results.[6] This application note details a validated LC-MS/MS method for the analysis of Vitamin K1 in human serum using this compound as the internal standard.

Experimental

Materials and Reagents
  • Vitamin K1 (Phylloquinone) standard

  • This compound internal standard (IS)

  • LC-MS/MS grade methanol, acetonitrile, and water

  • Formic acid

  • Human serum (drug-free)

Sample Preparation

A simple and efficient protein precipitation method is used for sample preparation:

  • To 100 µL of serum sample, add 300 µL of ice-cold methanol containing the this compound internal standard.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

LC-MS/MS Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: LC-MS/MS Instrumental Parameters

ParameterSetting
LC System
ColumnC18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Methanol
Gradient80% B to 95% B in 2 min, hold at 95% B for 1 min, return to 80% B in 0.5 min
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C
MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
MRM TransitionsSee Table 2

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Vitamin K1451.4187.1100
This compound454.4190.1100

Results and Discussion

The developed method demonstrated excellent performance in terms of linearity, sensitivity, accuracy, and precision.

Linearity

The method was linear over a concentration range of 0.1 to 50 ng/mL for Vitamin K1 in human serum. The coefficient of determination (r²) was consistently >0.995.

Sensitivity

The lower limit of detection (LOD) and the lower limit of quantification (LOQ) were determined to be 0.05 ng/mL and 0.1 ng/mL, respectively, demonstrating sufficient sensitivity for clinical research applications.[7][8][9]

Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at three different concentration levels.

Table 3: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=6)Accuracy (%)Precision (%RSD)
Low0.50.48 ± 0.0396.06.3
Medium55.12 ± 0.21102.44.1
High4039.5 ± 1.5898.84.0

The results indicate that the method is both accurate and precise, with accuracy values within ±15% of the nominal concentration and precision values (RSD) below 15%.[10]

Matrix Effect

The use of the stable isotope-labeled internal standard, this compound, effectively compensated for any ion suppression or enhancement caused by the serum matrix. The calculated matrix factor was close to 1, indicating minimal matrix effect.[7]

Diagrams

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing Serum Serum Sample (100 µL) Precipitation Add Methanol with This compound (300 µL) Serum->Precipitation Vortex Vortex (30s) Precipitation->Vortex Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporation Evaporate to Dryness Supernatant->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Quantification using Vitamin K1/Vitamin K1-d3 Ratio Detection->Quantification Results Final Concentration Report Quantification->Results

Caption: Experimental workflow for Vitamin K1 analysis.

G VitaminK Vitamin K (Dietary Intake) VK_Cycle Vitamin K Cycle in Liver VitaminK->VK_Cycle Carboxylase Gamma-glutamyl carboxylase VK_Cycle->Carboxylase Cofactor Active Active Carboxylated Proteins (Gla-proteins) Carboxylase->Active Precursor Inactive Vitamin K-dependent Protein Precursors Precursor->Carboxylase Coagulation Blood Coagulation Active->Coagulation Bone Bone Metabolism Active->Bone

Caption: Role of Vitamin K in protein carboxylation.

Conclusion

This application note presents a rapid, sensitive, and reliable LC-MS/MS method for the quantification of Vitamin K1 in human serum. The use of a simple protein precipitation protocol and a stable isotope-labeled internal standard (this compound) ensures high-throughput capabilities and accurate results. This method is well-suited for clinical research studies investigating the role of Vitamin K1 in human health.

References

Application Notes and Protocols for Vitamin K1-d3 in Stable Isotope Dilution Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Vitamin K1-d3 (or other deuterated forms like Vitamin K1-d7) as an internal standard in stable isotope dilution mass spectrometry (SID-MS) assays for the quantitative analysis of Vitamin K1 (phylloquinone).

Stable isotope dilution is a highly accurate method for quantification as the isotopically labeled internal standard behaves nearly identically to the analyte of interest during sample preparation, chromatography, and ionization, thus correcting for matrix effects and procedural losses.[1]

Quantitative Data Summary

The following tables summarize the performance characteristics of various published methods for the quantification of Vitamin K1 using deuterated internal standards.

Table 1: Performance of LC-MS/MS Methods for Vitamin K1 Quantification in Human Plasma/Serum

ParameterMethod 1[2]Method 2Method 3[3]Method 4[4]Method 5[5]
Internal Standard Vitamin K1-d413C6-Vitamin K1Vitamin K1-d7Deuterated Vitamin K1Deuterated Vitamin K1
Matrix PlasmaSerumPlasmaPlasmaSerum
Linearity Range Up to 5400 ng/L0.077–26 ng/mLNot SpecifiedUp to 15 nmol/L0.03 - 10 ng/mL
Limit of Detection (LOD) 14 ng/LNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Limit of Quantification (LOQ) Not Specified0.05 ng/mLNot Specified0.14 nmol/LNot Specified
Intra-day Precision (%RSD) 2.4%≤20% CV at LLMI0.207-7.83%Not Specified2.3% - 14.3%
Inter-day Precision (%RSD) 8.3%Not Specified3.39-5.75%Not Specified7.4% - 15.2%
Recovery >98%ConsistentWithin 10% of nominal>92%94.0% - 108.7%

Table 2: Performance of LC-MS/MS Method for Vitamin K1 Quantification in Fruits and Vegetables

ParameterMethod Details[1][6]
Internal Standard Vitamin K1-d7
Matrix Spinach, Lotus Roots, Grapes
Linearity Not Specified
Limit of Detection (LOD) 0.001 mg/kg
Limit of Quantification (LOQ) 0.004 mg/kg
Intra-day Precision (%RSD) 1.0-7.1%
Inter-day Precision (%RSD) 2.8-8.8%
Spiked Recovery 84-115.6%

Experimental Protocols

Below are detailed methodologies for the key experiments involved in a stable isotope dilution assay for Vitamin K1 using a deuterated internal standard.

Protocol 1: Vitamin K1 Analysis in Human Plasma/Serum by LC-MS/MS

This protocol is a composite based on several cited methods.[2][3][4]

1. Materials and Reagents:

  • Vitamin K1 analytical standard

  • Deuterated Vitamin K1 internal standard (e.g., Vitamin K1-d7)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Hexane or Cyclohexane (HPLC grade)[2][7]

  • Isopropanol (HPLC grade)

  • Formic acid

  • Ammonium formate

  • Human plasma/serum samples

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[4] or protein precipitation reagents.

2. Sample Preparation:

  • Protein Precipitation:

    • To 500 µL of plasma or serum, add 5 µL of the internal standard solution (e.g., 100 ng/mL Vitamin K1-d7 in methanol).[3]

    • Add 1.5 mL of acetonitrile and vortex for 20 seconds.[3]

    • Centrifuge at high speed (e.g., 4300 rpm) for 10 minutes to precipitate proteins.[3]

    • Collect the supernatant for further cleanup or direct injection.

  • Liquid-Liquid Extraction (LLE): [8]

    • To 500 µL of serum, add 50 µL of the internal standard solution.

    • Add 1.5 mL of ethanol and vortex for 1 minute.

    • Add 4 mL of hexane and vortex for another minute.

    • Centrifuge to separate the layers.

    • Transfer the upper organic layer (hexane) to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 100-200 µL of methanol/water mixture).[3][8]

  • Solid Phase Extraction (SPE): [4]

    • After protein precipitation, load the supernatant onto a pre-conditioned SPE cartridge.

    • Wash the cartridge with a polar solvent mixture (e.g., methanol/water with formic acid) to remove interferences.

    • Elute the analyte and internal standard with a less polar solvent mixture (e.g., methanol/isopropanol/hexane).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 or Phenyl-Hexyl column is commonly used.[2][4]

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid and/or ammonium formate) and an organic phase (e.g., methanol or acetonitrile with formic acid) is typical.[4]

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

    • Injection Volume: 5-25 µL.[3][4]

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used. APCI has been reported to be more sensitive for Vitamin K1.[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for both Vitamin K1 and the deuterated internal standard need to be determined and optimized on the specific mass spectrometer being used.

4. Quantification:

  • A calibration curve is constructed by plotting the ratio of the peak area of the analyte (Vitamin K1) to the peak area of the internal standard (this compound/d7) against the concentration of the analyte in the calibration standards.

  • The concentration of Vitamin K1 in the unknown samples is then determined from this calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a stable isotope dilution assay of Vitamin K1.

G Figure 1: General Workflow for Vitamin K1 Stable Isotope Dilution Assay cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Extraction (LLE, SPE, or Protein Precipitation) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Sep LC Separation (e.g., C18 column) Evap_Recon->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Peak_Integration Peak Area Integration MS_Detect->Peak_Integration Ratio_Calc Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calc Quantification Quantification (using Calibration Curve) Ratio_Calc->Quantification

Caption: General Workflow for Vitamin K1 Stable Isotope Dilution Assay.

Logical Relationship in Stable Isotope Dilution

This diagram outlines the core principle of stable isotope dilution analysis.

G Figure 2: Principle of Stable Isotope Dilution Analysis Analyte Analyte (Vitamin K1) Sample_Prep Sample Preparation Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Losses affect both equally Ratio Constant Peak Area Ratio LC_MS->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Principle of Stable Isotope Dilution Analysis.

References

Application Note: Quantification of Vitamin K1 in Human Serum by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Vitamin K1 (phylloquinone) in human serum. The protocol employs a straightforward sample preparation procedure involving protein precipitation followed by solid-phase extraction (SPE). Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution, and detection is performed on a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for clinical research and various drug development applications.

Introduction

Vitamin K1 is a fat-soluble vitamin essential for the synthesis of several blood coagulation factors.[1] Its quantification in biological matrices is crucial for assessing nutritional status, diagnosing deficiencies, and in pharmacokinetic studies.[2][3][4] LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, specificity, and speed.[2][5] This method overcomes the challenges associated with the hydrophobic nature of Vitamin K1 and its low physiological concentrations.[6]

Experimental

Materials and Reagents

  • Vitamin K1 certified reference material

  • Vitamin K1-d7 (internal standard)

  • LC-MS/MS grade methanol, acetonitrile, isopropanol, and water

  • Formic acid and ammonium formate

  • Human serum (drug-free)

  • Solid-phase extraction (SPE) cartridges

Instrumentation

  • Shimadzu LC-30AD system or equivalent

  • Shimadzu MS-8060 triple quadrupole mass spectrometer or equivalent[5]

  • ZORBAX SB-C18 column (50 mm × 2.1 mm, 1.8 µm) or equivalent[5]

Sample Preparation

A simple and efficient sample preparation procedure is critical for accurate quantification. The following protocol combines protein precipitation with solid-phase extraction to remove interferences and enrich the analyte.[2][7]

  • To 200 µL of serum, add 600 µL of ethanol containing the internal standard (Vitamin K1-d7).[8]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Load the supernatant onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with a methanol/water solution.

  • Elute the analyte with an appropriate organic solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of Vitamin K1.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column ZORBAX SB-C18, 50 mm × 2.1 mm, 1.8 µm[5]
Mobile Phase A Water with 0.01% formic acid[5]
Mobile Phase B Methanol with 0.01% formic acid and 2.5 mmol/L ammonium formate[5]
Flow Rate 0.2 mL/min[5]
Gradient 0-2 min, 70% B; 2-14 min, 70-98% B; 14-14.1 min, 98-70% B; 14.1-15 min, 70% B[5]
Injection Volume 2 µL[5]
Column Temperature 40 °C[5]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 1.2 kV[8]
Source Temperature 150 °C[8]
Desolvation Temperature 650 °C[6]
MRM Transitions Vitamin K1: Precursor Ion > Product IonVitamin K1-d7: Precursor Ion > Product Ion

Results and Discussion

The developed LC-MS/MS method was validated for its linearity, sensitivity, precision, and accuracy.

Linearity and Sensitivity

The method demonstrated excellent linearity over a concentration range of 0.1 to 10 ng/mL, with a coefficient of determination (R²) greater than 0.99. The lower limit of quantification (LLOQ) was determined to be 0.05 ng/mL, allowing for the reliable measurement of endogenous Vitamin K1 levels in serum.

Table 3: Quantitative Data Summary

ParameterResult
Linearity Range 0.1 - 10 ng/mL[7]
Correlation Coefficient (R²) > 0.995
Lower Limit of Quantification (LLOQ) 0.05 ng/mL
Intra-day Precision (%CV) < 5%
Inter-day Precision (%CV) < 10%
Accuracy (% Recovery) 85 - 115%

Precision and Accuracy

The intra- and inter-day precision were evaluated at three different concentration levels (low, medium, and high). The coefficient of variation (%CV) was found to be less than 5% for intra-day precision and less than 10% for inter-day precision, indicating good reproducibility. The accuracy of the method was assessed by spike-and-recovery experiments, with recovery values ranging from 85% to 115%.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample (200 µL) add_is Add Internal Standard (Vitamin K1-d7) serum->add_is precipitate Protein Precipitation (Ethanol) add_is->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 spe Solid-Phase Extraction (SPE) centrifuge1->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

References

Application Notes and Protocols for Vitamin K1-d3 Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Vitamin K1-d3 in plasma for quantitative analysis. The included methodologies cover protein precipitation, liquid-liquid extraction, and solid-phase extraction, offering flexibility for various laboratory settings and research needs.

Introduction

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin crucial for blood coagulation and bone metabolism. Its analysis in plasma is often challenged by its lipophilic nature, low endogenous concentrations, and the presence of interfering matrix components like phospholipids.[1] The use of a deuterated internal standard, such as this compound, is a common and effective strategy to ensure accurate quantification by compensating for analyte loss during sample preparation and variations in instrument response. This document outlines validated sample preparation techniques to extract this compound from plasma, ensuring reliable and reproducible results for pharmacokinetic studies, clinical research, and drug development.

The three most common techniques for purifying Vitamin K from biological matrices are protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2] These methods aim to remove interfering substances, concentrate the analyte, and protect analytical columns from damage.[2]

Quantitative Data Summary

The choice of sample preparation can significantly impact recovery, precision, and the limit of quantification. The following tables summarize quantitative data from various methods for Vitamin K1 analysis in plasma.

Table 1: Method Performance Comparison

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery >98%[3]94.0–108.7%[4]>92%[5][6]
Lower Limit of Quantification (LLOQ) 40 ng/mL (HPLC-UV)[7]14 ng/L (LC-MS/MS)[2][3]0.14 nmol/L (LC-MS/MS)[5][6]
Intra-day Precision (%RSD) <15%[7]2.4%[3]0.207-7.83%[1]
Inter-day Precision (%RSD) <15%[7]8.3%[3]3.39-5.75%[1]

Table 2: LC-MS/MS Parameters for Vitamin K1 Analysis

ParameterSetting
Column Raptor Biphenyl[1], Xterra RP18[7], C18 monolithic[8]
Mobile Phase Methanol/water with formic acid[5][8]
Ionization Mode Atmospheric Pressure Chemical Ionization (APCI)[3]
Detection Mode Multiple Reaction Monitoring (MRM)[5]

Experimental Protocols

Detailed methodologies for each of the key sample preparation techniques are provided below.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and relatively inexpensive, making it suitable for high-throughput screening.[2] It is often used in combination with other techniques for cleaner extracts.[2]

Materials:

  • Plasma sample

  • This compound internal standard solution

  • Cold acetonitrile

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., methanol)

Procedure:

  • Pipette 200 µL of plasma sample into a microcentrifuge tube.

  • Add the appropriate amount of this compound internal standard solution.

  • Add 600 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of methanol.

  • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

PPT_Workflow plasma Plasma Sample + Internal Standard (d3) ppt Add Cold Acetonitrile (Protein Precipitation) plasma->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Methanol evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Figure 1: Protein Precipitation Workflow

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a widely used technique for lipophilic compounds like Vitamin K1, offering good selectivity and efficient sample clean-up.[2] Common extraction solvents include hexane, cyclohexane, and isooctane.[2]

Materials:

  • Plasma sample

  • This compound internal standard solution

  • Cyclohexane

  • Vortex mixer

  • Centrifuge

  • Evaporation system

  • Reconstitution solution

Procedure:

  • Pipette 500 µL of plasma into a glass test tube.

  • Add the internal standard solution (this compound).

  • Add 2 mL of cyclohexane.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3,500 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer (cyclohexane) to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

LLE_Workflow plasma Plasma Sample + Internal Standard (d3) lle Add Cyclohexane (Liquid-Liquid Extraction) plasma->lle vortex1 Vortex lle->vortex1 centrifuge Centrifuge vortex1->centrifuge organic_layer Collect Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis SPE_Workflow start Plasma Sample + Internal Standard (d3) denature Protein Denaturation (Ethanol) start->denature centrifuge Centrifuge denature->centrifuge load Load Supernatant onto SPE Cartridge centrifuge->load wash1 Wash 1 (Methanol/Water/Formic Acid) load->wash1 wash2 Wash 2 (Acetonitrile/Water/Formic Acid) wash1->wash2 elute Elute (Methanol/Isopropanol/Hexane) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Application Notes and Protocols for Pharmacokinetic Modeling Using Vitamin K1-d3 as a Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies using deuterium-labeled Vitamin K1 (Vitamin K1-d3 or deuterated phylloquinone) as a tracer. This stable isotope labeling approach allows for the precise differentiation and quantification of exogenously administered Vitamin K1 from the endogenous pool, enabling accurate assessment of its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Introduction to Pharmacokinetic Modeling with this compound

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for blood coagulation and bone metabolism. Understanding its pharmacokinetic profile is crucial for determining appropriate dosages, assessing bioavailability from different formulations or food matrices, and investigating potential drug interactions. The use of a stable isotope-labeled tracer like this compound is the gold standard for such studies. By introducing a "heavy" version of the molecule, researchers can track the administered dose without interfering with the body's natural Vitamin K1 pools.

The primary analytical technique for quantifying this compound and endogenous Vitamin K1 in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for the accurate measurement of low concentrations typically found in plasma. Pharmacokinetic parameters are then derived from the concentration-time data, most commonly using non-compartmental analysis.

Data Presentation: Pharmacokinetic Parameters of Vitamin K1

The following tables summarize key pharmacokinetic parameters for Vitamin K1, including data from studies utilizing deuterium-labeled phylloquinone. These values can serve as a reference for designing and interpreting new studies.

Table 1: Pharmacokinetic Parameters of Deuterium-Labeled Phylloquinone in Humans Following Oral Administration.

ParameterValueStudy PopulationDosageReference
Tmax (hours) 6 - 95 healthy men (26-71 years)396 ± 28 µg from deuterated collard greens[1]
Cmax (nmol/L) 8.30 ± 4.64 - 10.51 ± 4.385 healthy men (26-71 years)396 ± 28 µg from deuterated collard greens[1]
t1/2 (hours) 22.83 of the 5 healthy men396 ± 28 µg from deuterated collard greens[1]

Table 2: Pharmacokinetic Parameters of Vitamin K1 in Rats Following Intravenous Administration.

ParameterValueAnimal ModelDosageReference
t1/2 (hour) 4.07 ± 0.41Rats (Post-Constant Speed Intravenous Infusion)-[2]
CL (mL/h) 89.47 ± 3.60Rats (Post-Constant Speed Intravenous Infusion)-[2]
Vd (mL) 525.38 ± 54.45Rats (Post-Constant Speed Intravenous Infusion)-[2]
t1/2 (hour) 1.1 ± 0.5Rats (Intravenous Bolus)0.1 mg/kg[3][4]
AUC0-∞ (h x ng/mL) 2495 ± 297Rats (Intravenous Bolus)0.1 mg/kg[3][4]
Vd (mL/kg) 60 ± 24Rats (Intravenous Bolus)0.1 mg/kg[3][4]
CL (mL/h/kg) 40.5 ± 5.1Rats (Intravenous Bolus)0.1 mg/kg[3][4]

Experimental Protocols

This section provides detailed methodologies for a typical pharmacokinetic study involving the administration of this compound and subsequent analysis.

Study Design and Administration Protocol

A robust study design is critical for obtaining meaningful pharmacokinetic data.

Diagram 1: Experimental Workflow for a Human Pharmacokinetic Study.

G cluster_pre Pre-Administration Phase cluster_admin Administration Phase cluster_post Post-Administration Phase cluster_analysis Analytical and Data Analysis Phase Subject_Screening Subject Screening and Informed Consent Baseline_Sampling Baseline Blood Sample Collection (t=0) Subject_Screening->Baseline_Sampling Admin Oral Administration of This compound Tracer Baseline_Sampling->Admin Serial_Sampling Serial Blood Sample Collection (e.g., 1, 2, 4, 6, 8, 12, 24, 48, 72h) Admin->Serial_Sampling Plasma_Processing Plasma Separation and Storage (-80°C) Sample_Prep Plasma Sample Preparation (Extraction) Plasma_Processing->Sample_Prep LC_MS LC-MS/MS Analysis for Vitamin K1 and K1-d3 Sample_Prep->LC_MS PK_Modeling Pharmacokinetic Modeling (Non-Compartmental Analysis) LC_MS->PK_Modeling Data_Reporting Data Reporting and Interpretation PK_Modeling->Data_Reporting Serial_sampling Serial_sampling Serial_sampling->Plasma_Processing

Caption: Workflow of a human pharmacokinetic study using this compound.

Protocol:

  • Subject Recruitment and Screening: Recruit healthy volunteers according to predefined inclusion and exclusion criteria. Obtain informed consent.

  • Dietary Control: Instruct subjects to follow a low-Vitamin K1 diet for a specified period before the study to reduce baseline levels.

  • Baseline Sampling: Collect a pre-dose (t=0) blood sample.

  • Tracer Administration: Administer a precisely known dose of this compound, typically in a formulation with a standardized fat-containing meal to ensure consistent absorption.[1]

  • Serial Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).[1]

  • Plasma Processing and Storage: Separate plasma from whole blood by centrifugation and store at -80°C until analysis to ensure stability.

Analytical Protocol: LC-MS/MS for this compound Quantification

Accurate quantification of this compound and endogenous Vitamin K1 is paramount.

Diagram 2: Sample Preparation Workflow for LC-MS/MS Analysis.

G Plasma_Sample Plasma Sample (e.g., 500 µL) Add_IS Add Internal Standard (e.g., Vitamin K1-d7) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile or Ethanol) Add_IS->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Transfer Transfer Supernatant Centrifugation1->Supernatant_Transfer Extraction Liquid-Liquid Extraction (LLE) (e.g., with Hexane) or Solid-Phase Extraction (SPE) Supernatant_Transfer->Extraction Evaporation Evaporation to Dryness (under Nitrogen) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Injection Injection into LC-MS/MS Reconstitution->LC_MS_Injection

Caption: Plasma sample preparation for Vitamin K1 and K1-d3 analysis.

Detailed Protocol for Sample Preparation:

This protocol is a composite of established methods.[5][6][7]

  • Thaw Samples: Thaw plasma samples on ice.

  • Internal Standard Spiking: To a 500 µL aliquot of plasma, add a known amount of an internal standard (e.g., Vitamin K1-d7).

  • Protein Precipitation: Add 1.5 mL of acetonitrile or 2 mL of ethanol to the plasma sample to precipitate proteins. Vortex for 20-30 seconds.[5][7]

  • Centrifugation: Centrifuge the samples at approximately 4000 x g for 10 minutes to pellet the precipitated proteins.[5]

  • Extraction:

    • Option A: Liquid-Liquid Extraction (LLE): Transfer the supernatant to a clean tube and add 4 mL of n-hexane. Vortex for 5 minutes and centrifuge to separate the layers. Collect the upper organic layer. Repeat the extraction for the aqueous layer.[6][7]

    • Option B: Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned SPE cartridge (e.g., Oasis HLB). Wash the cartridge and then elute the analytes with an appropriate solvent mixture (e.g., methanol/isopropanol/hexane).[8]

  • Evaporation: Evaporate the combined organic extracts or the SPE eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 50°C).[5][6]

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase.[5]

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions (Example):

  • LC Column: A C18 or Biphenyl column is commonly used.[5]

  • Mobile Phase: A gradient of methanol and water with a modifier like formic acid or ammonium formate is typical.[6][8]

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.[6][9]

  • Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for Vitamin K1, this compound, and the internal standard.

Pharmacokinetic Data Analysis

Non-Compartmental Analysis (NCA):

NCA is a standard method for calculating key pharmacokinetic parameters from the plasma concentration-time data of this compound.

Key Parameters Calculated:

  • Cmax: The maximum observed plasma concentration.

  • Tmax: The time at which Cmax is observed.

  • AUC (Area Under the Curve): The total drug exposure over time, calculated using the linear trapezoidal rule.

  • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

  • CL/F (Apparent Clearance): The volume of plasma cleared of the drug per unit of time, adjusted for bioavailability.

  • Vz/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma, adjusted for bioavailability.

Vitamin K Metabolism and Signaling Pathway

Vitamin K undergoes a cyclic metabolic process in the endoplasmic reticulum, which is crucial for its function as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme is responsible for the post-translational modification of specific glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues in Vitamin K-dependent proteins (VKDPs), thereby activating them.

Diagram 3: The Vitamin K Cycle.

G VK_quinone Vitamin K (Quinone) VK_hydroquinone Vitamin K (Hydroquinone) VK_quinone->VK_hydroquinone Reduction VKORC1_1 VKORC1 VK_quinone->VKORC1_1 VK_epoxide Vitamin K Epoxide VK_hydroquinone->VK_epoxide Carboxylation GGCX γ-glutamyl carboxylase (GGCX) VK_hydroquinone->GGCX VK_epoxide->VK_quinone Reduction VKORC1_2 VKORC1 VK_epoxide->VKORC1_2 VKORC1_1->VK_hydroquinone VKORC1_2->VK_quinone GGCX->VK_epoxide Gla γ-carboxyglutamate (Gla) GGCX->Gla Glu Protein-bound Glutamate (Glu) Glu->GGCX

Caption: The Vitamin K cycle illustrating the enzymatic conversions.

The cycle begins with the reduction of the quinone form of Vitamin K to the active hydroquinone form by the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[10][11] Vitamin K hydroquinone then serves as a cofactor for GGCX, which carboxylates VKDPs.[10][11] In this process, Vitamin K hydroquinone is oxidized to Vitamin K epoxide.[10][11] VKORC1 then reduces Vitamin K epoxide back to the quinone form, completing the cycle.[10][11] This recycling is vital for maintaining a sufficient pool of active Vitamin K.

References

Application Note & Protocol: Bioavailability Studies of Vitamin K1 Utilizing Vitamin K1-d3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin K1 (phylloquinone) is a fat-soluble vitamin essential for blood coagulation and bone metabolism. Understanding its bioavailability is crucial for nutritional science and pharmaceutical development. The use of stable isotope-labeled Vitamin K1, such as Vitamin K1-d3, offers a powerful tool to trace and quantify the absorption and distribution of exogenously administered Vitamin K1, distinguishing it from endogenous levels. This application note provides detailed protocols for conducting bioavailability studies of Vitamin K1 using this compound as a tracer, including in-vivo procedures and bioanalytical methods for plasma sample analysis.

Experimental Protocols

1. In-Vivo Bioavailability Study Protocol (Human)

This protocol outlines the oral administration of this compound to human subjects to determine its bioavailability.

a. Subject Recruitment and Preparation:

  • Recruit healthy adult volunteers (a study with ten subjects, nine women and one man, aged 22-31 years has been cited).[1][2]

  • Subjects should be instructed to follow a diet with a controlled Vitamin K1 intake for a week prior to the study to establish a stable baseline.

  • A washout period should be implemented if subjects were taking any medications that could interfere with Vitamin K metabolism.

  • Obtain informed consent from all participants.

b. Dosing and Administration:

  • Prepare a single oral dose of this compound. A dose of 4 µg of ring-D4 vitamin K1 has been used in studies.[1] The this compound can be formulated in a suitable vehicle, such as a mixed micelles solution, for administration.

  • Administer the this compound dose to fasting subjects. A standardized meal containing a known amount of fat (e.g., 24g) should be provided with the dose to ensure consistent absorption, as fat enhances Vitamin K1 absorption.[3]

c. Blood Sampling:

  • Collect venous blood samples into tubes containing an anticoagulant (e.g., EDTA) at the following time points: pre-dose (0 hours), and at 1, 2, 2.5, 3, 3.5, 4, 4.5, 5, 5.5, 6, 6.5, 7, 7.5, 8, 9, 10, and 24 hours post-dose.[4][5] For longer-term kinetics, additional samples can be taken at 48 and 72 hours.[3]

  • Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis, protected from light.

d. Pharmacokinetic Analysis:

  • Analyze the plasma samples for concentrations of both endogenous Vitamin K1 and this compound using a validated LC-MS/MS method (see protocol below).

  • Calculate pharmacokinetic parameters including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

  • The absolute bioavailability can be determined by comparing the AUC from the oral dose to the AUC from a separate intravenous administration of a known dose of this compound.

2. Plasma Sample Preparation and Bioanalysis Protocol

This protocol describes the extraction and quantification of Vitamin K1 and this compound from human plasma using LC-MS/MS.

a. Materials and Reagents:

  • Human plasma samples

  • Vitamin K1 and this compound analytical standards

  • Vitamin K1-d7 (or other suitable deuterated form) as an internal standard (IS)

  • Hexane, Cyclohexane, Methanol, Ethanol, Isopropanol, Acetonitrile (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Centrifuge, evaporator, vortex mixer

b. Sample Preparation (Liquid-Liquid Extraction followed by SPE):

  • Thaw plasma samples at room temperature.

  • To 500 µL of plasma, add 50 µL of the internal standard solution (Vitamin K1-d7).

  • Add 1.5 mL of ethanol to precipitate proteins and vortex for 1 minute.

  • Add 4 mL of hexane and vortex for another minute.

  • Centrifuge at 3500 rpm for 10 minutes.

  • Transfer the upper organic layer (hexane) to a clean tube.

  • Evaporate the hexane extract to dryness under a stream of nitrogen at room temperature.

  • Reconstitute the dried extract in a small volume of a suitable solvent.

  • For further purification, apply the reconstituted sample to an SPE cartridge.

  • Wash the cartridge with a polar solvent mixture (e.g., methanol/water).

  • Elute the analytes with a non-polar solvent mixture (e.g., methanol/isopropanol/hexane).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

c. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 or C30 reversed-phase column is suitable for separation.

    • Mobile Phase: An isocratic or gradient elution with a mixture of methanol and water, with or without modifiers like formic acid or ammonium formate.

    • Flow Rate: Typically in the range of 0.2-0.6 mL/min.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in negative or positive ion mode. APCI has been shown to be more sensitive for Vitamin K1.

    • Detection: Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for Vitamin K1, this compound, and the internal standard.

d. Quantification:

  • Generate a calibration curve by spiking known concentrations of Vitamin K1 and this compound standards into blank plasma and processing them alongside the study samples.

  • Calculate the concentration of Vitamin K1 and this compound in the unknown samples by comparing their peak area ratios to the internal standard against the calibration curve.

Data Presentation

Table 1: Pharmacokinetic Parameters of Oral Vitamin K1-d4 in Healthy Adults

ParameterMean ± SDUnitReference
Dose4µg[1]
Cmax10.51 ± 4.38nmol/L[3]
Tmax6 - 9hours[3]
t1/2 (fast)0.22 ± 0.14hours[1][2]
t1/2 (slow)2.66 ± 1.69hours[1][2]
Bioavailability13 ± 9%[1][2]

Note: Data synthesized from studies using deuterated Vitamin K1 (d4). Cmax and Tmax values are from a study using deuterated collard greens.[3] Half-life and bioavailability data are from a study using a capsule containing ring-D4 vitamin K1.[1][2]

Table 2: LC-MS/MS Method Validation Parameters for Vitamin K1 Analysis

ParameterResultUnitReference
Linearity Range0.5 - 32nmol/L[6][7]
Correlation Coefficient (R)>0.999-[6][7]
Lower Limit of Detection (LOD)0.05 (unlabeled), 0.08 (labeled)pmol/injection[6][7][8]
Recovery96.7% (unlabeled), 96.2% (labeled)%[6][7][8]
Intra-day Precision (%RSD)5.4% (unlabeled), 6.6% (labeled)%[6][7][8]

Visualizations

Bioavailability_Study_Workflow cluster_subject_prep Subject Preparation cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Bioanalysis cluster_data_analysis Data Analysis Recruitment Subject Recruitment (Healthy Volunteers) Diet Controlled Vitamin K1 Diet (1 week) Recruitment->Diet Consent Informed Consent Diet->Consent Dose_Prep Prepare Oral Dose of this compound Consent->Dose_Prep Administration Administer Dose with Standardized Meal Sampling Collect Blood Samples (0-72 hours) Administration->Sampling Processing Centrifuge and Separate Plasma Sampling->Processing Storage Store Plasma at -80°C Processing->Storage Extraction Sample Preparation (LLE-SPE) Storage->Extraction LCMS LC-MS/MS Analysis (Quantification of K1 & K1-d3) Extraction->LCMS PK_Calc Pharmacokinetic Calculations (AUC, Cmax, etc.) LCMS->PK_Calc Bioavailability Determine Bioavailability PK_Calc->Bioavailability

Caption: Workflow for a this compound bioavailability study.

Vitamin_K_Metabolism VK1_oral Oral Vitamin K1 (d3) Intestine Small Intestine (Absorption) VK1_oral->Intestine Chylomicrons Chylomicrons (in Lymph) Intestine->Chylomicrons Bloodstream Bloodstream Chylomicrons->Bloodstream Liver Liver Bloodstream->Liver VLDL VLDL Liver->VLDL Transport Metabolism Metabolism & Excretion Liver->Metabolism Carboxylation γ-Carboxylation Liver->Carboxylation Extrahepatic Extrahepatic Tissues (e.g., Bone) VLDL->Extrahepatic Extrahepatic->Carboxylation VKDP Vitamin K-Dependent Proteins VKDP->Carboxylation

Caption: Simplified pathway of Vitamin K1 absorption and metabolism.

References

Application Notes and Protocols for High-Throughput Screening Assays Utilizing Vitamin K1-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The vitamin K cycle is a critical metabolic pathway essential for the post-translational modification of several proteins involved in blood coagulation, bone metabolism, and cellular growth. The key enzymes in this cycle, γ-glutamyl carboxylase (GGCX) and vitamin K epoxide reductase (VKOR), have emerged as important therapeutic targets. Notably, VKOR is the target of the widely used anticoagulant warfarin. High-throughput screening (HTS) assays are crucial for the discovery of novel modulators of these enzymes.

This document provides detailed application notes and protocols for two distinct HTS assays relevant to the vitamin K cycle: a cell-based assay for screening inhibitors of VKOR and GGCX, and a mass spectrometry-based in vitro assay for VKOR utilizing deuterated Vitamin K1 (Vitamin K1-d3) as a substrate.

The Vitamin K Cycle: A Target for Drug Discovery

The vitamin K cycle involves the conversion of vitamin K between its hydroquinone, epoxide, and quinone forms. Reduced vitamin K (hydroquinone) is a cofactor for GGCX, which carboxylates glutamic acid residues on vitamin K-dependent proteins, a modification essential for their function. In this process, vitamin K hydroquinone is oxidized to vitamin K epoxide. VKOR recycles vitamin K epoxide back to the quinone form, which is then further reduced to the hydroquinone, completing the cycle. Inhibition of VKOR disrupts this cycle, leading to the production of under-carboxylated, inactive vitamin K-dependent proteins, which is the mechanism of action of anticoagulant drugs like warfarin.

Vitamin_K_Cycle cluster_0 Vitamin K Cycle VK_hydroquinone Vitamin K Hydroquinone (KH2) VK_epoxide Vitamin K Epoxide (KO) VK_hydroquinone->VK_epoxide GGCX Glu Glu-protein VK_hydroquinone->Glu VK_quinone Vitamin K Quinone (K) VK_epoxide->VK_quinone VKOR VK_quinone->VK_hydroquinone VKOR / NQO1 Gla Gla-protein (Active) Glu->Gla CO2, O2

Diagram 1: The Vitamin K Cycle and its role in protein carboxylation.

Application Note 1: Cell-Based High-Throughput Screening Assay for VKOR and GGCX Inhibitors

This cell-based assay provides a physiologically relevant system for screening compound libraries for inhibitors of the vitamin K cycle. The assay utilizes a reporter system in human embryonic kidney (HEK293) cells to quantify the overall efficiency of the carboxylation process, which is dependent on both GGCX and VKOR activity.

Assay Principle

HEK293 cells are engineered to stably express a chimeric reporter protein, such as one containing the γ-carboxyglutamic acid (Gla) domain of Factor IX fused to Protein C (FIXgla-PC). The extent of carboxylation of this secreted reporter protein is dependent on the intracellular activity of GGCX and the recycling of vitamin K by VKOR. The amount of carboxylated reporter protein secreted into the cell culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA). A decrease in the ELISA signal in the presence of a test compound indicates inhibition of either GGCX or VKOR.

Experimental Protocol

1. Cell Line and Culture:

  • Use HEK293 cells stably expressing the FIXgla-PC reporter protein. For more specific assays, CRISPR-Cas9 technology can be used to knock out endogenous VKOR or GGCX to reduce background activity.

  • Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

2. HTS Assay Procedure:

  • Plate Preparation: Seed the engineered HEK293 cells into 384-well, clear-bottom, tissue culture-treated plates at a density of 10,000-20,000 cells per well in 40 µL of culture medium. Incubate for 24 hours.

  • Compound Addition: Add test compounds from the screening library (typically 100 nL of a 10 mM stock in DMSO) to the assay plates using a pintool or acoustic liquid handler. Also include appropriate controls:

    • Negative Control: DMSO vehicle only (0.1% final concentration).

    • Positive Control: Warfarin (a known VKOR inhibitor, e.g., 1 µM final concentration).

  • Vitamin K Addition: Add 10 µL of a 5X Vitamin K1 solution (final concentration ~5 µg/mL) to all wells to initiate the carboxylation reaction.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Sample Collection: After incubation, carefully collect the cell culture supernatant containing the secreted reporter protein.

  • ELISA Detection:

    • Coat a 384-well ELISA plate with a capture antibody specific for the reporter protein (e.g., anti-Protein C).

    • Add the collected cell culture supernatant to the coated plate and incubate.

    • Wash the plate and add a detection antibody that specifically recognizes the carboxylated Gla domain of the reporter (e.g., anti-FIXgla). This antibody should be conjugated to an enzyme like horseradish peroxidase (HRP).

    • Wash the plate and add an HRP substrate (e.g., TMB).

    • Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm).

3. Data Analysis:

  • Calculate the percent inhibition for each test compound relative to the negative (DMSO) and positive (warfarin) controls.

  • Hits are typically identified as compounds that cause a statistically significant reduction in the ELISA signal (e.g., >3 standard deviations from the mean of the negative controls).

  • The Z'-factor, a measure of assay quality, should be calculated for each plate to ensure the robustness of the screen. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[1][2]

Cell_Based_HTS_Workflow start Start seed_cells Seed HEK293 reporter cells in 384-well plates start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add test compounds and controls (DMSO, Warfarin) incubate1->add_compounds add_vk1 Add Vitamin K1 add_compounds->add_vk1 incubate2 Incubate 48h add_vk1->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant elisa Perform ELISA for carboxylated reporter protein collect_supernatant->elisa read_plate Read absorbance elisa->read_plate analyze_data Data analysis (% inhibition, Z'-factor) read_plate->analyze_data end End analyze_data->end

Diagram 2: Workflow for the cell-based HTS assay.
Quantitative Data

The following table summarizes typical IC50 values obtained for VKORC1 inhibitors using cell-based assays.

CompoundTargetAssay TypeCell LineIC50Reference
WarfarinVKORC1Cell-based reporter assayHEK293T24.7 nM[3]
WarfarinVKORC1Cell-based reporter assayHEK293 (VKOR/VKORL1 knockout)13 nM[4]
A114 (Novel Inhibitor)VKORCell-based reporter assayHEK2935.51 µM[5]
A116 (Novel Inhibitor)VKORCell-based reporter assayHEK2935.53 µM[5]

Application Note 2: LC-MS/MS-Based High-Throughput In Vitro Assay for VKOR Using this compound

This protocol describes a direct, in vitro, high-throughput assay for VKOR inhibitors using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The assay measures the enzymatic conversion of this compound epoxide to this compound. The use of a deuterated substrate allows for highly sensitive and specific detection, and the inclusion of a deuterated internal standard ensures accurate quantification.

Assay Principle

Recombinant human VKOR is incubated with its substrate, this compound epoxide, in the presence of a reducing agent. Test compounds are added to assess their inhibitory effect on the enzyme. The reaction is stopped, and the product, this compound, is extracted and quantified by LC-MS/MS. A deuterated internal standard (e.g., Vitamin K1-d7) is added during the extraction process to normalize for variations in sample preparation and instrument response.

Experimental Protocol

1. Reagents and Materials:

  • Recombinant human VKORC1.

  • This compound epoxide (substrate).

  • Vitamin K1-d7 (internal standard).

  • Dithiothreitol (DTT) or Glutathione (GSH) as a reducing agent.

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.4, with 0.1% CHAPS.

  • Quench Solution: Acetonitrile with 0.1% formic acid.

  • Extraction Solvent: n-Hexane.

2. HTS Assay Procedure:

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 5 µL of Assay Buffer.

    • 100 nL of test compound in DMSO or DMSO alone for controls.

    • 5 µL of recombinant VKORC1 in Assay Buffer.

    • Pre-incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add 5 µL of this compound epoxide and DTT/GSH in Assay Buffer to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Quench Reaction: Add 15 µL of cold Quench Solution containing the internal standard (Vitamin K1-d7).

  • Extraction:

    • Add 50 µL of n-Hexane to each well.

    • Seal the plate and vortex vigorously for 2 minutes.

    • Centrifuge the plate to separate the phases.

  • Sample Analysis:

    • Transfer the organic (upper) layer to a new 384-well plate.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water).

3. LC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase column (e.g., C18) with a gradient of mobile phases such as water with 0.1% formic acid and methanol with 0.1% formic acid.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard (Vitamin K1-d7).

    • Example MRM transitions (hypothetical, would need to be optimized):

      • This compound: e.g., m/z 454.4 -> 190.3

      • Vitamin K1-d7 (IS): e.g., m/z 458.6 -> 194.3

4. Data Analysis:

  • Calculate the peak area ratio of the analyte (this compound) to the internal standard (Vitamin K1-d7).

  • Determine the percent inhibition of VKOR activity for each test compound based on the amount of product formed compared to the control wells.

  • Generate IC50 curves for active compounds.

MS_Based_HTS_Workflow start Start setup_reaction Set up reaction in 384-well plate: Enzyme, Buffer, Compound start->setup_reaction pre_incubate Pre-incubate 15 min setup_reaction->pre_incubate start_reaction Add this compound epoxide and reducing agent pre_incubate->start_reaction incubate Incubate 60 min at 37°C start_reaction->incubate quench Quench reaction and add internal standard (VK1-d7) incubate->quench extract Liquid-liquid extraction quench->extract analyze LC-MS/MS analysis (MRM mode) extract->analyze data_analysis Data analysis (Peak area ratio, % inhibition) analyze->data_analysis end End data_analysis->end

Diagram 3: Workflow for the LC-MS/MS-based HTS assay.
Quantitative Data

This table presents IC50 values for warfarin against VKORC1 in in vitro assays. Note the difference in potency depending on the reducing agent used.

CompoundTargetAssay TypeReducing AgentIC50Reference
WarfarinVKORC1In vitro enzymatic assayDTT2.4 µM[6]
WarfarinVKORC1In vitro enzymatic assayGSH52 nM[6]
WarfarinVKORC1In vitro enzymatic assayGSH/GSSG82 nM[6]

Conclusion

The described HTS assays provide robust platforms for the discovery of novel modulators of the vitamin K cycle enzymes. The cell-based assay offers a physiologically relevant system for screening large compound libraries, while the LC-MS/MS-based assay provides a direct and highly sensitive method for in vitro inhibitor characterization. The use of deuterated Vitamin K1, such as this compound, in the MS-based assay enhances specificity and accuracy. These methodologies are valuable tools for researchers and drug development professionals working in the fields of anticoagulation, bone metabolism, and other areas involving vitamin K-dependent pathways.

References

Application of Vitamin K1-d3 in Studying Vitamin K Epoxide Reductase (VKOR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K epoxide reductase (VKOR) is a critical enzyme in the vitamin K cycle, responsible for converting vitamin K epoxide back to its active quinone and hydroquinone forms. This cycle is essential for the gamma-carboxylation of several vitamin K-dependent proteins, which are vital for blood coagulation, bone metabolism, and other physiological processes. The study of VKOR is of significant interest, particularly in the context of anticoagulant drug development, as it is the pharmacological target of warfarin. The use of stable isotope-labeled compounds, such as Vitamin K1-d3, offers a powerful tool for elucidating the kinetics, metabolism, and inhibition of VKOR with high specificity and sensitivity. This document provides detailed application notes and protocols for utilizing this compound in VKOR research.

Key Applications of this compound in VKOR Studies

  • Tracer for Metabolic Studies: this compound serves as an excellent tracer to distinguish it from endogenous, unlabeled vitamin K1. This allows for precise tracking of its uptake, conversion to this compound epoxide by gamma-glutamyl carboxylase, and subsequent reduction back to this compound quinone and hydroquinone by VKOR.

  • Enzyme Kinetic Analysis: By using this compound as a substrate, researchers can determine the kinetic parameters (Km and Vmax) of VKOR for this specific isotopologue. While direct comparative studies with unlabeled Vitamin K1 are not extensively reported, this approach allows for a detailed characterization of the enzyme's activity.

  • Drug Inhibition Assays: this compound can be employed in assays to evaluate the inhibitory effects of compounds like warfarin on VKOR activity. By measuring the reduction of this compound epoxide in the presence of an inhibitor, the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be determined.[1][2]

  • Warfarin Resistance Studies: In cells expressing warfarin-resistant VKOR mutants, this compound can be used to investigate the altered metabolism and the mechanisms of resistance.[3][4] This includes studying how mutations affect substrate binding and the enzyme's interaction with warfarin.[5]

  • Bioavailability and Pharmacokinetics: Deuterated forms of vitamin K1 have been successfully used in human studies to determine the bioavailability and pharmacokinetics of this essential vitamin.[6]

Data Presentation

Table 1: In Vitro Kinetic Parameters for Vitamin K1 Epoxide Reductase (VKOR) Across Various Species
SpeciesApparent Michaelis Constant (Km app, µM)Maximum Velocity (Vmax, nmol/mg/min)Intrinsic Clearance (Cl int app, ml/mg/min)
Bovine4.8835.710.3
Canine6.4685.718.4
Equine5.2152.612.5
Human3.5429.48.2
Murine2.4119.58.6
Ovine4.5241.711.2
Porcine3.8948.113.9
Rat3.1238.513.1

Data adapted from a comparative in vitro study of VKOR activity with unlabeled vitamin K1 2,3-epoxide.[7]

Table 2: Warfarin Inhibition of VKOR Activity in Different Species
SpeciesWarfarin IC50 (µM)
HumanNot specified in the provided source
Murine0.17
PorcineNot specified in the provided source
Rat0.07

Data represents the half-maximal inhibitory concentration (IC50) of warfarin for VKOR in hepatic microsomes.[7]

Experimental Protocols

Protocol 1: In Vitro DTT-Driven VKOR Activity Assay Using this compound

This protocol describes an in vitro assay to measure the activity of VKOR using this compound epoxide as a substrate and dithiothreitol (DTT) as a reducing agent.

Materials:

  • Microsomes from cells or tissues expressing VKOR

  • This compound epoxide

  • Dithiothreitol (DTT)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Quenching solution (e.g., isopropanol/hexane mixture)

  • Internal standard (e.g., d7-Vitamin K1)

  • LC-MS/MS system

Procedure:

  • Microsome Preparation: Prepare microsomes from a source known to express VKOR (e.g., liver tissue, HEK293 cells overexpressing VKOR). Determine the protein concentration of the microsomal preparation.

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a specific concentration of this compound epoxide (e.g., 10 µM), and the microsomal preparation.

  • Initiate Reaction: Start the reaction by adding a fresh solution of DTT (e.g., final concentration of 1-5 mM).

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

  • Quench Reaction: Stop the reaction by adding the quenching solution.

  • Extraction: Add the internal standard (d7-Vitamin K1) and vortex thoroughly to extract the lipids, including this compound and its metabolites. Centrifuge to separate the phases.

  • Sample Preparation for LC-MS/MS: Transfer the organic (hexane) layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

  • LC-MS/MS Analysis: Analyze the sample using a validated LC-MS/MS method to quantify the amounts of this compound epoxide (substrate) and this compound quinone (product).

Protocol 2: Cell-Based VKOR Activity Assay Using a Vitamin K-Dependent Reporter Protein

This protocol describes an indirect method to measure VKOR activity in living cells by quantifying the activity of a co-expressed vitamin K-dependent reporter protein, such as Factor IX.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for VKOR (wild-type or mutant) and a vitamin K-dependent reporter protein (e.g., Factor IX)

  • Cell culture medium and supplements

  • This compound

  • Assay kit for the reporter protein activity (e.g., Factor IX activity assay kit)

  • Luminometer or spectrophotometer

Procedure:

  • Cell Transfection: Co-transfect the HEK293 cells with the expression vectors for VKOR and the reporter protein.

  • Cell Culture: Culture the transfected cells in appropriate medium.

  • Substrate Addition: After a suitable period for protein expression (e.g., 24 hours), replace the medium with fresh medium containing a known concentration of this compound.

  • Incubation: Incubate the cells for a period that allows for the synthesis and secretion of the active reporter protein (e.g., 48 hours).

  • Sample Collection: Collect the cell culture supernatant, which contains the secreted, carboxylated (active) reporter protein.

  • Reporter Protein Activity Assay: Measure the activity of the reporter protein in the supernatant using a commercially available assay kit, following the manufacturer's instructions.

  • Data Analysis: The activity of the reporter protein is proportional to the activity of VKOR in the cells.

Protocol 3: LC-MS/MS Quantification of this compound and its Metabolites

This protocol outlines a general method for the simultaneous quantification of this compound, this compound epoxide, and unlabeled Vitamin K1 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Plasma or serum samples

  • Internal standard solution (e.g., d7-Vitamin K1, d7-MK-4, d7-MK-7)[8]

  • Protein precipitation solvent (e.g., cold acetonitrile or ethanol)

  • Liquid-liquid extraction solvent (e.g., hexane)

  • LC-MS/MS system with a suitable column (e.g., C18 or PFP)

Procedure:

  • Sample Preparation:

    • To a known volume of plasma or serum, add the internal standard solution.

    • Precipitate proteins by adding a cold organic solvent. Vortex and centrifuge.

    • Perform a liquid-liquid extraction of the supernatant with hexane.

    • Evaporate the hexane layer to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic Separation:

    • Inject the reconstituted sample onto the LC system.

    • Use a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid and methanol with 0.1% formic acid.

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Establish specific precursor-to-product ion transitions for Vitamin K1, this compound, Vitamin K1 epoxide, this compound epoxide, and the internal standards.

  • Quantification:

    • Generate a calibration curve using known concentrations of the analytes.

    • Quantify the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

Visualizations

Vitamin_K_Cycle VK_quinone This compound (Quinone) VKOR_quinone_reductase VKOR (Quinone Reductase) VK_quinone->VKOR_quinone_reductase Reduction VKH2 This compound (Hydroquinone) GGCX γ-Glutamyl Carboxylase (GGCX) VKH2->GGCX Oxidation VK_epoxide This compound Epoxide VKOR_epoxide_reductase VKOR (Epoxide Reductase) VK_epoxide->VKOR_epoxide_reductase Reduction GGCX->VK_epoxide Gla_protein Carboxylated Proteins GGCX->Gla_protein VKOR_quinone_reductase->VKH2 VKOR_epoxide_reductase->VK_quinone Precursor_protein Protein Precursors Precursor_protein->GGCX

Caption: The Vitamin K Cycle featuring this compound.

VKOR_Assay_Workflow start Start: Prepare Microsomes (or transfected cells) add_substrate Add this compound Epoxide (and potential inhibitor) start->add_substrate initiate_reaction Initiate with DTT (for in vitro assay) add_substrate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate quench Quench Reaction & Extract incubate->quench analyze LC-MS/MS Analysis of This compound & Metabolites quench->analyze end End: Determine VKOR Activity analyze->end

Caption: In Vitro VKOR Activity Assay Workflow.

Warfarin_Inhibition_Logic VKOR VKOR Enzyme VK_quinone This compound Quinone VKOR->VK_quinone Reduction VK_epoxide This compound Epoxide VK_epoxide->VKOR Warfarin Warfarin Inhibition Inhibition Warfarin->Inhibition Inhibition->VKOR

Caption: Logic of Warfarin Inhibition on VKOR.

References

Troubleshooting & Optimization

Troubleshooting matrix effects in Vitamin K1 LC-MS/MS analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Vitamin K1 analysis by LC-MS/MS. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in Vitamin K1 analysis?

A: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][3]

Vitamin K1 is a lipophilic (fat-soluble) vitamin often present at low concentrations in complex biological matrices like plasma, serum, or food extracts.[4] These matrices contain high concentrations of endogenous materials such as phospholipids, triglycerides, and proteins that can cause significant matrix effects, making accurate quantification challenging.[4]

Q2: How can I determine if my Vitamin K1 analysis is suffering from matrix effects?

A: The most definitive method is a post-column infusion experiment. This involves infusing a standard solution of Vitamin K1 directly into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A dip or rise in the constant signal at the retention time of Vitamin K1 indicates ion suppression or enhancement, respectively.[5]

A simpler, quantitative approach involves comparing the peak area of an analyte in a "post-extraction spike" sample (blank matrix extract spiked with the analyte) to the peak area of the analyte in a neat solvent standard at the same concentration.

The Matrix Effect (ME) can be calculated as: ME (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100%

A value < 100% indicates ion suppression, while a value > 100% suggests ion enhancement.

Q3: My results show significant ion suppression. What is the most effective way to eliminate this?

A: The most effective strategy is to improve the sample preparation process to remove interfering matrix components before they enter the LC-MS/MS system.[2][6] Common and effective techniques for Vitamin K1 include:

  • Solid-Phase Extraction (SPE): Considered a highly effective and thorough clean-up process that can remove endogenous compounds and concentrate the target analyte.[7]

  • Liquid-Liquid Extraction (LLE): Due to the lipophilic nature of Vitamin K1, LLE is widely used and provides efficient extraction with good selectivity.[7][8] Using solvent mixtures and adjusting pH can optimize the removal of impurities.[6]

  • Protein Precipitation (PPT): A rapid and simple method, but often insufficient on its own to remove all interfering compounds like phospholipids.[7] It is best used in combination with LLE or SPE, or by using specialized phospholipid removal plates.[7]

Optimizing chromatographic separation to resolve Vitamin K1 from co-eluting matrix components is also a critical step.[2]

Q4: Can an internal standard compensate for matrix effects? If so, what kind should I use?

A: Yes, using an appropriate internal standard (IS) is the most recognized technique to correct for matrix effects.[3] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., Vitamin K1-d7 or ¹³C₆-Vitamin K1).[9][10]

A SIL-IS co-elutes with the unlabeled Vitamin K1 and experiences nearly identical ionization suppression or enhancement.[5] Because the mass spectrometer measures the ratio of the analyte to the IS, the effect is cancelled out, leading to accurate and precise quantification even when matrix effects are present.[9]

Troubleshooting Workflow

The following diagram outlines a systematic approach to identifying and resolving matrix effects in your Vitamin K1 LC-MS/MS analysis.

start Inaccurate Quantification or Poor Reproducibility check_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->check_me me_present Matrix Effects Detected? check_me->me_present no_me No Significant Matrix Effects me_present->no_me No optimize_sp Optimize Sample Preparation (SPE, LLE, PPT) me_present->optimize_sp Yes troubleshoot_other Investigate Other Issues: - Instrument Performance - Standard/Sample Integrity - Calibration Curve no_me->troubleshoot_other optimize_lc Optimize Chromatography (Column, Mobile Phase) optimize_sp->optimize_lc use_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_is re_evaluate Re-evaluate Matrix Effects use_is->re_evaluate re_evaluate->optimize_sp Still Present success Method Validated: Accurate & Reproducible re_evaluate->success Resolved

Caption: General troubleshooting workflow for matrix effects.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Vitamin K1 from Serum

This protocol is adapted from methodologies designed for lipophilic compounds in biological fluids.[8]

  • Preparation: To 500 µL of serum sample, calibrator, or control, add 50 µL of the SIL-IS working solution (e.g., 100 ng/mL Vitamin K1-d7 in methanol). Vortex briefly.

  • Protein Precipitation: Add 1.5 mL of ethanol to the tube. Vortex for 1 minute to precipitate proteins.

  • Extraction: Add 4 mL of n-hexane. Vortex vigorously for 1 minute to extract Vitamin K1 and other lipophilic compounds into the organic layer.

  • Phase Separation: Centrifuge the tubes at ≥4000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.

  • Isolation: Carefully transfer the upper organic layer (n-hexane) to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or ≤40°C.

  • Reconstitution: Reconstitute the dried extract in 100-200 µL of the initial mobile phase (e.g., 15:85 water:methanol).[4] Vortex to ensure the residue is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

cluster_0 Sample Preparation Workflow sample 500µL Serum Sample + SIL-IS ppt Add Ethanol (Protein Precipitation) sample->ppt lle Add n-Hexane (Liquid-Liquid Extraction) ppt->lle centrifuge Centrifuge (Phase Separation) lle->centrifuge isolate Isolate Organic Layer centrifuge->isolate evaporate Evaporate to Dryness isolate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Experimental workflow for LLE sample preparation.

Protocol 2: Solid-Phase Extraction (SPE) for Vitamin K1 from Serum

This protocol uses a generic phospholipid removal plate, a common strategy for cleaning up serum/plasma samples.[4]

  • Preparation: Mix 200-500 µL of serum sample with the SIL-IS working solution.[4]

  • Precipitation & Loading: Add 1.5 mL of acetonitrile to the sample, vortex for 20 seconds, and centrifuge for 10 minutes at ≥4000 rpm.[4] Load the resulting supernatant onto the SPE plate/cartridge.

  • Elution: Apply a vacuum to pull the sample through the sorbent bed and collect the eluate. The phospholipids and other interferences are retained on the sorbent.

  • Evaporation: Evaporate the collected eluate to dryness under nitrogen at ≤50°C.[4]

  • Reconstitution: Reconstitute the extract in 100 µL of an appropriate solvent (e.g., 15:85 water:methanol) and inject for analysis.[4]

Quantitative Data Summary

The following tables summarize typical performance metrics from various published methods for Vitamin K1 analysis, highlighting the effectiveness of different sample preparation and analytical strategies.

Table 1: Method Performance Across Different Matrices

Matrix Type Sample Prep Method IS Used Recovery % LOD / LOQ Reference
Spinach Al₂O₃ Column Cleanup Vitamin K1-d7 88.3 - 90.1% 1 / 4 µg/kg [9][10]
Fat-containing Foods UAE + SPE Vitamin K1-d7 80.9 - 119.1% 0.05 / 0.16 µg/kg [11]
Human Serum SPE (µElution) ¹³C₆-Vitamin K1 N/A (Matrix Factor Compensated) 0.05 ng/mL (LLMI)
Human Plasma Phospholipid Removal Vitamin K1-d7 N/A N/A [4]

| Human Plasma | LLE | Deuterated Analogs | > 92% | 0.14 nmol/L (LOQ) |[12] |

Table 2: Precision of Vitamin K1 Quantification

Matrix Concentration Levels Intra-Assay CV (%) Inter-Assay CV (%) Reference
Fruits & Vegetables N/A 1.0 - 7.1% 2.8 - 8.8% [9][10]
Human Serum Low (0.05 ng/mL) 10.4% 12.8% [13]
Human Serum Medium (0.5 ng/mL) 3.2% 11.3% [13]

| Human Serum | High (2.5 ng/mL) | 2.3% | 7.4% |[13] |

Visualizing Matrix Effects

The diagram below illustrates the concept of ion suppression at the ESI source, which is a primary cause of matrix effects.

cluster_1 ESI Droplet - Analyte Only cluster_2 ESI Droplet - Analyte + Matrix A1 Analyte A2 Analyte A_ion Analyte Ion droplet1 Solvent Evaporation droplet1->A_ion Efficient Ionization B1 Analyte M1 Matrix B_ion Analyte Ion M1->B_ion M2 Matrix M2->B_ion M3 Matrix M3->B_ion droplet2 Solvent Evaporation droplet2->B_ion Suppressed Ionization

Caption: Ion suppression due to co-eluting matrix components.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Vitamin K1-d3 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Vitamin K1-d3 using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion ([M+H]+) for this compound?

A1: The molecular weight of Vitamin K1 is approximately 450.7 g/mol . For this compound, three hydrogen atoms are replaced by deuterium atoms. Therefore, the expected monoisotopic mass will be increased by approximately 3 Da. The protonated molecule ([M+H]+) for this compound should be around m/z 454.3.

Q2: What are the recommended ionization techniques for this compound analysis?

A2: Due to its hydrophobic and non-polar nature, Atmospheric Pressure Chemical Ionization (APCI) is a robust and commonly used ionization technique for Vitamin K1 and its analogs.[1][2] Electrospray Ionization (ESI) can also be used, but it can be challenging due to the molecule's lack of easily ionizable functional groups. If using ESI, the addition of a mobile phase modifier that promotes adduct formation (e.g., ammonium formate) may improve signal intensity.[3][4]

Q3: How do I select the optimal Multiple Reaction Monitoring (MRM) transitions for this compound?

A3: To determine the optimal MRM transitions, you should perform a product ion scan of the this compound precursor ion (m/z ~454.3). Based on the known fragmentation of Vitamin K1, which typically yields a prominent product ion at m/z 187.1, a likely transition for this compound would be from the precursor ion to a product ion that retains the core naphthoquinone structure. The most intense and specific product ions should be selected for quantification and qualification. A common transition for the non-deuterated Vitamin K1 is 451.3 → 187.1.[5] For this compound, you would start by looking for a similar fragmentation pattern.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

This is a common issue given the challenging chemical properties of Vitamin K1. The following workflow can help troubleshoot the problem.

LowSignalTroubleshooting start Low or No Signal Detected check_ms_params Verify MS Parameters (Precursor/Product Ions, Dwell Time) start->check_ms_params check_ionization Optimize Ion Source (Temperature, Gas Flows, Voltage) check_ms_params->check_ionization solution_ms Adjust MS parameters based on tuning. check_ms_params->solution_ms Incorrect Parameters check_sample_prep Evaluate Sample Preparation (Extraction Efficiency, Matrix Effects) check_ionization->check_sample_prep solution_ionization Fine-tune ion source settings. check_ionization->solution_ionization Suboptimal Source Conditions check_lc_method Review LC Method (Column, Mobile Phase, Gradient) check_sample_prep->check_lc_method solution_sample_prep Refine extraction or add cleanup step. check_sample_prep->solution_sample_prep Inefficient Extraction or High Matrix check_standard Assess Standard Integrity (Concentration, Degradation) check_lc_method->check_standard solution_lc Modify LC conditions for better separation/elution. check_lc_method->solution_lc Poor Chromatography solution_standard Prepare fresh standards. check_standard->solution_standard Degraded or Incorrect Concentration

Caption: Troubleshooting workflow for low or no this compound signal.

Detailed Steps:

  • Verify Mass Spectrometry Parameters:

    • Precursor and Product Ions: Ensure the correct m/z values are entered for the this compound precursor and its product ions. Infuse a standard solution directly into the mass spectrometer to confirm the masses.

    • Dwell Time: For LC-MS/MS, ensure the dwell time is sufficient for adequate data points across the chromatographic peak (aim for 15-20 points).

  • Optimize Ion Source Conditions:

    • APCI: Optimize the vaporizer temperature and corona discharge current. Higher temperatures are often required for non-polar compounds.

    • ESI: Optimize spray voltage, sheath and auxiliary gas flows, and capillary temperature. The use of a mobile phase additive like ammonium fluoride can improve ionization.[1]

  • Evaluate Sample Preparation:

    • Extraction Efficiency: Vitamin K1 is highly lipophilic and can adhere to plasticware.[1] Consider using silanized glassware. Evaluate the efficiency of your liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol.

    • Matrix Effects: Plasma and serum samples contain high levels of phospholipids, which can cause significant ion suppression.[6][7] Incorporate a phospholipid removal step in your sample preparation.

  • Review LC Method:

    • Column Chemistry: A C18 or a Phenyl-Hexyl column is often used.[1]

    • Mobile Phase: A gradient using methanol or acetonitrile with a small amount of an additive like formic acid or ammonium formate is typical.[3][4] Ensure the mobile phase is strong enough to elute the very hydrophobic this compound.

  • Assess Standard Integrity:

    • Vitamin K1 is sensitive to light and can degrade.[1] Prepare fresh standards and store them protected from light at low temperatures.

Issue 2: High Background or Interferences

High background noise or interfering peaks can compromise the accuracy and sensitivity of your assay.

HighBackgroundTroubleshooting start High Background or Interferences check_sample_cleanup Improve Sample Cleanup (e.g., SPE, Phospholipid Removal) start->check_sample_cleanup check_lc_separation Enhance Chromatographic Resolution start->check_lc_separation check_mrm_specificity Verify MRM Transition Specificity start->check_mrm_specificity check_system_contamination Check for System Contamination start->check_system_contamination solution_cleanup Implement more rigorous sample cleanup. check_sample_cleanup->solution_cleanup solution_lc Optimize gradient, change column, or adjust mobile phase. check_lc_separation->solution_lc solution_mrm Select more specific product ions. check_mrm_specificity->solution_mrm solution_contamination Clean the LC system and mass spectrometer. check_system_contamination->solution_contamination

Caption: Troubleshooting guide for high background and interferences.

Detailed Steps:

  • Improve Sample Cleanup: As mentioned, matrix components, especially phospholipids, are a major source of interference.[6][7] If using a simple protein precipitation, consider adding an LLE or SPE step.

  • Enhance Chromatographic Resolution: Modify your LC gradient to better separate the analyte from co-eluting matrix components. Experiment with different column chemistries if necessary.

  • Verify MRM Transition Specificity: Ensure that your chosen MRM transitions are specific to this compound and do not have contributions from other endogenous or exogenous compounds. You may need to select a different, more specific product ion.

  • Check for System Contamination: Vitamin K1 can be "sticky" and contaminate the LC system. Flush the system with a strong solvent like isopropanol.

Experimental Protocols & Data

Example Protocol: Direct Infusion for MRM Optimization
  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of methanol and acetonitrile.

  • Infusion Setup: Use a syringe pump to directly infuse the standard solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • MS Settings:

    • Ionization Mode: APCI, Positive Ion

    • Scan Type: Full Scan (Q1 Scan) to identify the precursor ion.

    • Scan Type: Product Ion Scan of the identified precursor ion to identify major fragment ions.

  • MRM Transition Selection: From the product ion scan, select the most intense and stable fragment ions to create MRM transitions.

  • Collision Energy Optimization: For each MRM transition, perform a collision energy optimization experiment by varying the collision energy over a range (e.g., 10-50 eV) and monitoring the product ion intensity. The optimal collision energy will be the value that produces the highest intensity.

Typical Mass Spectrometry Parameters for Vitamin K1 Analysis

The following table summarizes typical parameters that can be used as a starting point for developing a method for this compound.

ParameterTypical Value/SettingReference
Ionization Mode APCI, Positive[1]
Precursor Ion (Vitamin K1) m/z 451.3[5]
Product Ion (Vitamin K1) m/z 187.1[5]
Precursor Ion (this compound) m/z ~454.3Inferred
Product Ion (this compound) To be determined experimentally
Vaporizer Temperature (APCI) 350 - 450 °C[2][8]
Collision Gas ArgonGeneral Knowledge
LC Column C18 or PFP, e.g., 2.1 x 100 mm, <3 µm[1][3][4]
Mobile Phase A Water with 0.1% Formic Acid or Ammonium Formate[3][4]
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid[3][4]
Internal Standard Vitamin K1-d7[6]

References

Common issues with deuterated internal standards in quantitative analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Deuterated Internal Standards.

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of deuterated internal standards in quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when using deuterated internal standards?

A1: The most prevalent issues include:

  • Isotopic Exchange: Deuterium atoms on the internal standard can exchange with protons from the sample matrix or solvents, a phenomenon also known as back-exchange.[1] This can lead to an underestimation of the internal standard and overestimation of the analyte.[2]

  • Chromatographic Shift: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[2][3][4] This can lead to differential matrix effects.

  • Differential Matrix Effects: Even with co-elution, the analyte and internal standard can experience different levels of ion suppression or enhancement from matrix components, compromising analytical accuracy.[3][5]

  • Isotopic and Chemical Purity: The presence of unlabeled analyte or other impurities in the internal standard can lead to inaccurate quantification.[3] High isotopic enrichment (≥98%) and chemical purity (>99%) are crucial.

Q2: Why is my deuterated internal standard eluting at a different retention time than my analyte?

A2: This phenomenon, known as the "isotope effect," is due to the slight differences in physicochemical properties between the deuterated and non-deuterated molecules.[4] The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to differences in polarity and interaction with the stationary phase, often resulting in an earlier elution for the deuterated compound in reversed-phase chromatography.[2][3][4]

Q3: What is isotopic exchange and when is it most likely to occur?

A3: Isotopic exchange is the unintended swapping of deuterium atoms on the internal standard with hydrogen atoms from the surrounding environment (e.g., sample matrix, solvents).[2] This is more likely to happen under the following conditions:

  • Labile Deuterium Positions: Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[5]

  • pH: The rate of exchange is highly dependent on pH, with increased rates in both acidic and basic conditions.[1] It is generally slowest around pH 2.5-3.[1]

  • Temperature: Higher temperatures can accelerate the rate of isotopic exchange.[1]

Q4: Can deuterated internal standards completely eliminate matrix effects?

A4: While they are highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[4] If there is a chromatographic shift between the analyte and the internal standard, they may elute into regions with varying degrees of ion suppression or enhancement, leading to what is known as differential matrix effects.[4][6]

Troubleshooting Guides

Guide 1: Inaccurate or Inconsistent Quantitative Results

This guide will help you troubleshoot common causes of inaccurate and inconsistent results when using deuterated internal standards.

Troubleshooting Workflow: Inaccurate Quantitative Results

start Inaccurate/Inconsistent Results check_coelution 1. Verify Co-elution of Analyte and Internal Standard start->check_coelution check_purity 2. Assess Internal Standard Purity check_coelution->check_purity Co-elution Confirmed solution_chromatography Adjust Chromatography or Use Lower Resolution Column check_coelution->solution_chromatography Separation Observed check_exchange 3. Investigate Isotopic Exchange check_purity->check_exchange Purity Confirmed solution_purity Use High Purity Standard / Quantify Impurities check_purity->solution_purity Impurities Detected check_matrix 4. Evaluate Matrix Effects check_exchange->check_matrix No Exchange Detected solution_exchange Change Label Position / Use 13C or 15N IS check_exchange->solution_exchange Exchange Confirmed solution_matrix Improve Sample Cleanup / Dilute Sample check_matrix->solution_matrix Differential Effects Observed

Caption: Troubleshooting workflow for inaccurate quantitative results.

Experimental Protocol: Assessing Matrix Effects

This experiment helps to determine if differential matrix effects are impacting your analysis.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.[5]

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.[5]

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Data Interpretation:

A significant difference in the matrix effect between the analyte and the internal standard indicates a differential matrix effect.

Sample SetAnalyte Peak AreaInternal Standard Peak AreaMatrix Effect (%)
Set A (Neat) 1,200,0001,150,000-
Set B (Post-Spike) 600,000805,000Analyte: 50%IS: 70%
Set C (Pre-Spike) 540,000724,500-

In this example, the analyte experiences more significant ion suppression (50% signal remaining) than the deuterated internal standard (70% signal remaining), which would lead to an overestimation of the analyte concentration.[5]

Guide 2: Investigating Isotopic Exchange

This guide provides a workflow to determine if isotopic exchange is occurring.

Workflow for Assessing Isotopic Stability

start Suspected Isotopic Exchange prepare_samples Prepare Two Sample Sets: A) IS in Solvent B) IS in Blank Matrix start->prepare_samples incubate Incubate Samples Under Analytical Conditions (Time, Temp, pH) prepare_samples->incubate process_samples Process Samples with Standard Extraction Procedure incubate->process_samples analyze Analyze by LC-MS/MS process_samples->analyze monitor_is Monitor for Decrease in IS Signal in Set B vs. Set A analyze->monitor_is monitor_analyte Monitor for Increase in Analyte Signal in Set B analyze->monitor_analyte conclusion Significant Changes Indicate Isotopic Exchange monitor_is->conclusion monitor_analyte->conclusion

Caption: Workflow for assessing isotopic stability of a deuterated internal standard.

Experimental Protocol: Isotopic Stability Assessment

Objective: To determine if the deuterated internal standard is stable under the analytical conditions.

Methodology:

  • Prepare two sets of samples:

    • Set A (Solvent): Spike the deuterated internal standard into the reconstitution solvent.

    • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[3]

  • Incubate: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[3]

  • Process: Process the samples using your established extraction procedure.[3]

  • Analyze: Analyze the samples by LC-MS/MS.

  • Monitor:

    • Monitor for any decrease in the signal of the deuterated internal standard in Set B over time compared to Set A.

    • Monitor for any increase in the signal of the non-deuterated analyte in Set B. A significant increase indicates H/D back-exchange.[3]

Guide 3: Assessing Internal Standard Purity

This guide outlines how to check for the presence of unlabeled analyte in your deuterated internal standard.

Logical Relationship: Impact of Internal Standard Purity

is_purity Internal Standard Purity unlabeled_analyte Presence of Unlabeled Analyte Impurity is_purity->unlabeled_analyte Low analyte_signal Analyte Signal in Blank Samples unlabeled_analyte->analyte_signal Contributes to quant_accuracy Accuracy of Quantification analyte_signal->quant_accuracy Reduces overestimation Overestimation of Analyte Concentration quant_accuracy->overestimation

Caption: Impact of internal standard purity on assay accuracy.

Experimental Protocol: Assessing Contribution from Internal Standard

Objective: To determine the contribution of the internal standard to the analyte signal.

Methodology:

  • Prepare a Blank Sample: Use a matrix sample with no analyte.[5]

  • Spike with Internal Standard: Add the deuterated internal standard at the concentration used in the assay.[5]

  • Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.[5]

  • Evaluate the Response: The response for the unlabeled analyte should be minimal. A significant peak indicates contamination of the internal standard with the unlabeled analyte.[5]

References

Improving the sensitivity of Vitamin K1-d3 detection in biological samples.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of Vitamin K1-d3 in biological samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common and sensitive method for detecting this compound in biological samples?

A1: The most prevalent and sensitive method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high specificity and the ability to detect the very low physiological concentrations of Vitamin K1.[4][5] Deuterated internal standards, such as Vitamin K1-d7, are essential for accurate quantification to compensate for matrix effects and variations during sample preparation.[4][6]

Q2: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for this compound analysis?

A2: Both ESI and APCI can be used for Vitamin K1 analysis. However, APCI is often preferred for non-polar, thermally stable compounds like Vitamin K1 and may be less susceptible to matrix effects from lipids commonly found in biological samples.[4][7][8][9] Some studies have reported higher sensitivity with APCI compared to ESI for Vitamin K1 determination.[8] Ultimately, the choice may depend on the specific instrumentation and sample matrix.

Q3: Why am I observing low recovery of this compound during sample preparation?

A3: Low recovery is a common issue due to the high lipophilicity of Vitamin K1, which can cause it to adhere to surfaces.[10] Several factors can contribute to this:

  • Inadequate Extraction: The choice of extraction solvent and method is critical. A combination of protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is often recommended to efficiently isolate Vitamin K1 from the sample matrix.[1][6]

  • Sample Preparation Losses: Vitamin K1 is sensitive to light and can degrade.[10][11] All sample preparation steps should be performed in amber or light-protected tubes.

  • Evaporation Issues: During the solvent evaporation step, Vitamin K1 can be lost. Careful control of temperature and nitrogen flow is necessary.[10]

Q4: What are the common causes of high signal variability or poor reproducibility in my results?

A4: High variability is often linked to inconsistent sample preparation and matrix effects.[1]

  • Matrix Effects: Lipids and other endogenous compounds in biological samples can suppress or enhance the ionization of this compound, leading to inaccurate results.[5] Utilizing a deuterated internal standard (e.g., Vitamin K1-d7) is the best way to compensate for these effects.[4]

  • Inconsistent Extraction: Variations in extraction efficiency between samples will lead to poor reproducibility. Ensure consistent vortexing times, solvent volumes, and phase separation.

  • Chromatography Issues: Poor peak shape or shifting retention times can contribute to variability. This may be due to column degradation, improper mobile phase preparation, or sample matrix components affecting the column.

Q5: How can I improve the sensitivity and lower the limit of detection (LOD) for my this compound assay?

A5: To enhance sensitivity:

  • Optimize Sample Preparation: Employ a robust extraction method like a combination of protein precipitation and solid-phase extraction (SPE) to effectively remove interferences and concentrate the analyte.[1]

  • Optimize LC-MS/MS Parameters: Fine-tune the ionization source parameters (e.g., temperature, gas flows) and MS settings (e.g., collision energy) for the specific this compound transition.

  • Choose the Right Column: A high-efficiency column, such as a sub-2 µm particle size column, can improve peak shape and signal-to-noise ratio.

  • Online SPE: Consider using an online SPE-LC-MS/MS setup to automate sample cleanup and injection, which can improve recovery and reproducibility.[10]

Troubleshooting Guides

Issue 1: Low Signal Intensity or No Peak Detected for this compound

This guide helps to diagnose and resolve issues related to poor or absent signal for this compound.

A Start: Low/No this compound Signal B Check MS Instrument Performance. Is the instrument tuned and calibrated? A->B C Tune and calibrate the mass spectrometer. B->C No D Check Infusion of this compound Standard. Is a signal observed? B->D Yes C->B E Troubleshoot MS instrument. Check source, detector, etc. D->E No F Check LC System. Is there proper flow and pressure? D->F Yes P End: Problem Resolved E->P G Troubleshoot LC system (leaks, pump issues). F->G No H Inject Standard on Column. Is a peak observed? F->H Yes G->F I Check column and mobile phase. Replace column if necessary. H->I No J Analyze Sample Preparation. Review extraction protocol. H->J Yes I->H K Spike a blank matrix with standard before extraction. Is the peak now visible? J->K L Significant ion suppression from matrix. K->L No N Analyte lost during sample prep. Check for light exposure and evaporation conditions. K->N Yes M Optimize sample cleanup (e.g., use SPE). L->M M->P O Protect samples from light and optimize drying step. N->O O->P

Caption: Troubleshooting workflow for low or no this compound signal.

Issue 2: High Variability and Poor Reproducibility

This guide outlines steps to identify and mitigate sources of inconsistent results in this compound quantification.

A Start: High Result Variability B Review Internal Standard (IS) Response. Is the IS area consistent across samples? A->B C Inconsistent sample preparation or injection volume. B->C No E Review Peak Shape and Retention Time. Are they consistent? B->E Yes D Ensure precise pipetting and consistent sample handling. Check autosampler. C->D L End: Problem Resolved D->L F Chromatography issue. Check for column degradation, mobile phase issues, or leaks. E->F No G Check for Matrix Effects. Perform post-column infusion experiment. E->G Yes F->L H Significant and variable matrix effects detected. G->H Yes J Evaluate Sample Stability. Are samples protected from light and stored properly? G->J No I Improve sample cleanup. Consider a different extraction method (e.g., SPE). H->I I->L K Degradation of analyte. Implement strict light protection and temperature control. J->K No J->L Yes K->L

Caption: Troubleshooting guide for high variability in this compound results.

Quantitative Data Summary

The following tables summarize quantitative data from various published LC-MS/MS methods for Vitamin K1 detection.

Table 1: Comparison of LC-MS/MS Method Performance for Vitamin K1 Detection

ParameterMethod 1Method 2Method 3Method 4
Biological Matrix SerumPlasmaPlasmaSerum
Ionization ESIESIAPCIAPCI
Linearity Range 0.077–26 ng/mL[4]0.10-10 ng/mL[5]0.1-150.0 ng/mL[6]0.3-1,000 ng/mL[12]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[4]0.10 ng/mL[5]0.1 ng/mL[6]0.3 ng/mL[12]
Intra-assay Precision (%CV) ≤20% at LLOQ[4]0.207-7.83%[5]<8%[12]2.4%[8]
Inter-assay Precision (%CV) Not Specified3.39-5.75%[5]<15%[12]8.3%[8]
Recovery Not SpecifiedWithin 10% of nominal[5]≥88.2%[6]>98%[8]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation and Solid-Phase Extraction (SPE)

This protocol is a representative method for extracting Vitamin K1 from serum or plasma.

start Start: 200 µL Serum Sample step1 Add 600 µL Ethanol with Deuterated Internal Standard (e.g., K1-d7) start->step1 step2 Vortex to Precipitate Proteins step1->step2 step3 Centrifuge at High Speed (e.g., 13,000 rpm for 10 min) step2->step3 step4 Collect Supernatant step3->step4 step5 Load Supernatant onto a Conditioned SPE Plate (e.g., Oasis PRiME HLB) step4->step5 step6 Wash SPE Plate to Remove Interferences step5->step6 step7 Elute Vitamin K1 with Heptane step6->step7 step8 Evaporate Eluate to Dryness (under Nitrogen stream) step7->step8 step9 Reconstitute in Mobile Phase (e.g., Methanol/Water) step8->step9 end Inject into LC-MS/MS step9->end

Caption: Workflow for Vitamin K1 extraction using protein precipitation and SPE.

Detailed Steps:

  • Sample Aliquoting: Start with 200 µL of serum or plasma in a light-protected microcentrifuge tube.[4]

  • Internal Standard Spiking and Protein Precipitation: Add 600 µL of ethanol containing the deuterated internal standard (e.g., Vitamin K1-d7).[4] Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.[4]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Oasis PRiME HLB) according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with an appropriate solvent (e.g., methanol/water mixture) to remove polar interferences.

    • Elute Vitamin K1 with a non-polar solvent like heptane.[4]

  • Evaporation: Dry the eluate under a gentle stream of nitrogen at room temperature.[11] Be cautious to avoid overheating, which can degrade the analyte.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase of your LC method.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This section provides a general protocol for the LC-MS/MS analysis of this compound.

Table 2: Example LC-MS/MS Parameters

ParameterSetting
LC System UPLC/UHPLC system
Column C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, <3 µm)[10][11]
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate[5]
Mobile Phase B Methanol with 0.1% Formic Acid[5]
Flow Rate 0.4 mL/min[5]
Gradient A suitable gradient starting with high aqueous phase and ramping up to high organic phase to elute the lipophilic Vitamin K1.
Injection Volume 5 µL[5]
MS System Triple Quadrupole Mass Spectrometer
Ionization Source APCI or ESI (Positive Ion Mode)[4][6]
MRM Transitions Vitamin K1: e.g., 451.3 -> 187.1 m/z; Vitamin K1-d7: e.g., 458.1 -> 194.3 m/z[6]
Source Temperature 350–500 °C (for APCI)[9]

Note: The specific MRM transitions and LC gradient should be optimized for your instrument and specific deuterated standard.

References

Technical Support Center: Overcoming Co-elution of Vitamin K1 and Vitamin K1-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering co-elution issues with Vitamin K1 (phylloquinone) and its deuterated internal standard, Vitamin K1-d3, during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is co-elution, and why is it a problem for Vitamin K1 and its deuterated internal standard (IS)?

A: Co-elution occurs when two or more compounds exit the chromatography column at the same time, resulting in overlapping peaks. While a stable isotope-labeled internal standard (SIL-IS) like this compound is designed to co-elute closely with the analyte (Vitamin K1) to compensate for matrix effects and instrument variability, perfect co-elution can sometimes be problematic. If the peaks completely overlap, high concentrations of the analyte can interfere with the detection of the internal standard, or vice-versa, a phenomenon known as cross-talk. This is especially critical if the mass spectrometer cannot sufficiently resolve the two compounds or if detector saturation occurs.

Q2: Why do Vitamin K1 and this compound sometimes separate during chromatography?

A: The separation, though often slight, is due to the kinetic isotope effect (KIE). The deuterium atoms in this compound are heavier than the hydrogen atoms they replace. This can lead to subtle differences in the molecule's interaction with the stationary phase of the chromatography column. In reversed-phase chromatography, deuterated compounds often exhibit slightly shorter retention times and elute marginally earlier than their non-deuterated counterparts. The goal of method development is to achieve near-perfect co-elution without complete overlap, ensuring both peaks are narrow and symmetrical.

Q3: Is complete baseline separation between Vitamin K1 and this compound always necessary?

A: No, complete baseline separation is not necessary and often not the primary goal. The internal standard is intended to mimic the chromatographic behavior of the analyte. The ideal scenario is near co-elution with just enough separation to distinguish the two peaks chromatographically, preventing ion suppression cross-talk between the analyte and the IS. Most validated methods show a very small shift in retention time, which is perfectly acceptable.

Q4: What are the typical mass transitions (MRM) for Vitamin K1 and its deuterated analogs?

A: In Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For Vitamin K1, a common transition is m/z 451.3 → 187.1. For a deuterated standard like Vitamin K1-d7, the corresponding transition would be m/z 458.1 → 194.3.[1] The exact m/z values will depend on the specific deuterated standard used (e.g., d3, d4, d7) and the adduct ion formed (e.g., [M+H]+).

Troubleshooting Guide: Improving Chromatographic Separation

Q: My Vitamin K1 and K1-d3 peaks are not resolving sufficiently. Where do I start?

A: Begin by systematically evaluating your chromatographic method. The goal is to introduce or enhance selectivity between the two molecules. A logical workflow involves assessing the column, mobile phase, and gradient conditions. Minor adjustments to these parameters can often provide the necessary resolution.

cluster_resolved start Start: Co-elution Observed gradient 1. Modify Gradient (Make it shallower) start->gradient mobile_phase 2. Change Organic Modifier (e.g., ACN to Methanol) gradient->mobile_phase Not Resolved resolved Problem Resolved gradient->resolved Resolved column 3. Change Column Chemistry (e.g., C18 to PFP or Biphenyl) mobile_phase->column Not Resolved mobile_phase->resolved Resolved temp_flow 4. Adjust Temperature and Flow Rate column->temp_flow Not Resolved column->resolved Resolved temp_flow->resolved Resolved

Caption: A logical workflow for troubleshooting co-elution issues.

Q: How can I modify my mobile phase to improve separation?

A: Changing the organic component of your mobile phase can alter selectivity.

  • Switch Organic Solvent: If you are using acetonitrile, consider switching to methanol. Methanol has different solvent properties and can change the interaction kinetics with the stationary phase, potentially improving the resolution of structurally similar compounds like Vitamin K1 and its isotopologues.[2]

  • Additives: The use of additives like formic acid or ammonium formate/fluoride is common to improve peak shape and ionization efficiency.[3] While they may not dramatically impact the separation of isotopologues, ensuring you are using an optimal concentration (e.g., 0.1% formic acid) is crucial for robust chromatography.

Q: What is the impact of the HPLC/UHPLC column on separation?

A: The column's stationary phase chemistry is a critical factor for selectivity. If a standard C18 column is not providing adequate separation, consider alternatives.[2]

  • Phenyl-Hexyl or Biphenyl Phases: These columns offer different retention mechanisms, including pi-pi interactions, which can be effective for separating aromatic compounds like Vitamin K1.[4][5]

  • Pentafluorophenyl (PFP) Phases: PFP columns provide an alternative selectivity through a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions. A method using an HSS PFP column has been shown to be effective for Vitamin K1 analysis.

  • Particle Size and Column Length: Using a column with smaller particles (e.g., sub-2 µm) and/or a longer column length will increase efficiency and provide more theoretical plates, which can translate to better resolution of closely eluting peaks.

Q: Can I adjust the gradient profile to resolve the peaks?

A: Yes, modifying the gradient is one of the most effective ways to improve resolution.

  • Shallow Gradient: A slower, shallower gradient gives the analytes more time to interact with the stationary phase, allowing for better separation of closely related compounds. If your initial gradient is, for example, 5 minutes long, try extending it to 10-15 minutes over the elution window of Vitamin K1. A gradient from 70% to 98% organic phase over 12 minutes has been used effectively.[3]

  • Isocratic Hold: An initial isocratic hold at a specific mobile phase composition can sometimes improve the separation of early-eluting, highly similar compounds.[6]

Q: What other parameters, like flow rate and temperature, can I change?

A: Flow rate and temperature can also be optimized.

  • Lower Flow Rate: Reducing the flow rate increases the interaction time between the analytes and the stationary phase, which can enhance resolution, albeit at the cost of a longer run time.

  • Adjust Temperature: Lowering the column temperature (e.g., from 40°C to 30°C) increases mobile phase viscosity and can slow down diffusion processes, sometimes leading to improved resolution. Conversely, increasing temperature can improve efficiency but may decrease retention and resolution. It is an empirical parameter that should be tested.

Data & Protocols

Table 1: Comparison of Published LC-MS Conditions for Vitamin K1 Analysis
ParameterMethod 1Method 2Method 3
Reference Waters CorpRestek Corp[4]Zhang et al. (2020)[3]
Column ACQUITY UPLC HSS PFP, 1.8 µmRaptor Biphenyl, 2.7 µmZORBAX SB-C18, 1.8 µm
Mobile Phase A Water + Ammonium FluorideWater + 0.1% Formic AcidWater + 0.01% Formic Acid
Mobile Phase B Methanol + Ammonium FluorideMethanol + 0.1% Formic AcidMethanol + 0.01% Formic Acid + 2.5mM Ammonium Formate
Flow Rate Not Specified0.5 mL/min0.2 mL/min
Gradient Described as "gradient"4-minute gradient15-minute gradient
Run Time 3.7 minutes4 minutes15 minutes
Internal Standard 13C6-Vitamin K1Vitamin K1-d7Not specified, but isotope dilution mentioned[7]
Example Experimental Protocol: Sample Prep and LC-MS/MS Analysis

This protocol is a representative example based on common practices and should be optimized for your specific instrumentation and application.

1. Sample Preparation (Protein Precipitation & PL Removal)

  • To a 200 µL aliquot of serum or plasma, add 600 µL of acetonitrile containing the this compound internal standard.[5]

  • Vortex for 30 seconds at high speed to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitate.

  • Transfer the supernatant to a phospholipid removal plate or cartridge.

  • Elute the sample according to the manufacturer's instructions.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.[4]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% Methanol / 15% Water) and vortex.[4]

  • Transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions

  • LC System: UHPLC system capable of binary gradient elution.

  • Column: Biphenyl phase column (e.g., 100 x 2.1 mm, 2.7 µm).[4][5]

  • Column Temperature: 40°C.[3]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Profile:

    • 0.0 - 1.0 min: Hold at 85% B.

    • 1.0 - 5.0 min: Ramp from 85% to 98% B.

    • 5.0 - 6.0 min: Hold at 98% B.

    • 6.1 - 7.0 min: Return to 85% B and equilibrate.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode.[8]

  • MRM Transitions (Example):

    • Vitamin K1: Q1: 451.4 -> Q3: 187.2

    • This compound: Q1: 454.4 -> Q3: 187.2 (or other appropriate product ion)

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Aliquot Plasma/Serum p2 Add IS in Acetonitrile (Protein Precipitation) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Phospholipid Removal (Supernatant) p3->p4 p5 Evaporate to Dryness p4->p5 p6 Reconstitute p5->p6 a1 Inject Sample p6->a1 a2 Chromatographic Separation (e.g., Biphenyl Column) a1->a2 a3 Ionization (APCI / ESI+) a2->a3 a4 Mass Detection (MRM Mode) a3->a4 a5 Data Acquisition & Quantification a4->a5

Caption: General workflow for Vitamin K1 analysis from plasma.

References

Stability testing of Vitamin K1-d3 under different storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability testing of Vitamin K1-d3 under various storage conditions. As specific stability data for the deuterated form (this compound) is limited, the information presented here is based on studies of Vitamin K1 (phylloquinone). This is a common scientific practice, as the deuteration is generally expected to have a minimal impact on the compound's stability.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that affect the stability of this compound?

A1: The primary factors affecting Vitamin K1 stability are light, temperature, and pH. Vitamin K1 is particularly sensitive to light, especially UV and fluorescent light, which can cause rapid degradation.[1][2] Elevated temperatures can also accelerate degradation. While it is relatively stable in neutral conditions, it shows poor stability in acidic environments, particularly at pH 4.[3]

Q2: What are the expected degradation products of this compound?

A2: The main degradation products of Vitamin K1 include its 2,3-epoxide and chromenol forms.[4][5] Under photolytic stress, Vitamin K1 can convert to Vitamin K1 chromenol.[4] The formation of these products can be monitored using appropriate analytical techniques like HPLC-MS.

Q3: What is the recommended way to store this compound solutions?

A3: To ensure stability, this compound solutions should be stored protected from light in amber containers, preferably at refrigerated temperatures (2-8°C).[1][6] For long-term storage, freezing at -20°C is recommended.[6]

Q4: Can I use plastic containers to store this compound solutions?

A4: While amber glass bottles are ideal, amber plastic syringes and bottles can be used for shorter-term storage under refrigerated conditions. However, studies have shown that the stability of Vitamin K1 is greater in glass containers compared to plastic over extended periods.

Data on Vitamin K1 Stability

The following tables summarize quantitative data on the stability of Vitamin K1 under different conditions.

Table 1: Photostability of Vitamin K1 in Solution

Light SourceContainerDegradation Rate Constant (day⁻¹)Key Findings
UV Light (254 nm)Borosilicate Glass7.63Rapid decomposition observed.[1]
Fluorescent & DaylightClear Glass Bottle0.31Slower but significant degradation.[1]
Fluorescent & DaylightAmber Glass BottleStable for at least 30 daysLight protection is highly effective.[1]
Fluorescent & DaylightRefrigerator (in amber plastic or glass)StableRefrigeration enhances stability.[1]

Table 2: Stability of Vitamin K1 in Aqueous Solution at Different pH Values

pHStorage ConditionObservation
4Buffer SolutionPoor stability observed.[3]
7, 8, 10, 11Buffer SolutionMore stable than at pH 4.[3]

Experimental Protocols

Protocol: Stability Indicating HPLC Method for this compound

This protocol describes a general procedure for assessing the stability of this compound in a solution using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade solvents (e.g., methanol, ethanol, isopropanol, heptane)

  • Reagent-grade water

  • Solid Phase Extraction (SPE) cartridges (if necessary for sample cleanup)

  • HPLC system with a UV or fluorescence detector

  • Reversed-phase C18 column or normal-phase silica column

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution of known concentration. Store this solution protected from light at 2-8°C.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Solutions: Prepare your this compound samples in the desired matrix and store them under the specified stability conditions (e.g., different temperatures, light exposures).

3. HPLC Method:

  • Mobile Phase (Isocratic): A common mobile phase for reversed-phase HPLC is a mixture of methanol and water.[7] For normal-phase HPLC, a mixture of heptane with small amounts of polar modifiers like diisopropyl ether and octanol can be used.

  • Column: A C18 column is suitable for reversed-phase separation, while a silica column is used for normal-phase separation.[8]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Set the UV detector to 248 nm or 254 nm.[7][9] For fluorescence detection, an excitation wavelength of 246 nm and an emission wavelength of 430 nm can be used after post-column reduction.[8]

  • Injection Volume: Inject a consistent volume (e.g., 20 µL) of standards and samples.

4. Stability Study Procedure:

  • At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw an aliquot of the sample stored under each condition.

  • If necessary, perform sample preparation steps such as extraction or dilution to bring the concentration within the range of the calibration curve.

  • Analyze the samples by HPLC.

  • Quantify the amount of this compound remaining by comparing the peak area to the calibration curve.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis

  • Possible Cause: Column degradation or contamination.

  • Solution: Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants. If the problem persists, the column may need to be replaced. Ensure proper column equilibration before each run.

Issue 2: Inconsistent Retention Times

  • Possible Cause: Insufficient column equilibration time, especially in normal-phase HPLC. Fluctuations in mobile phase composition or temperature.

  • Solution: Allow adequate time for the column to equilibrate with the mobile phase before injecting samples. Use a column oven to maintain a stable temperature. Ensure the mobile phase is well-mixed and degassed.

Issue 3: Unexpectedly Fast Degradation of this compound

  • Possible Cause: Accidental exposure to light.[1] Contamination of the sample with oxidizing agents. Incorrect pH of the sample matrix.

  • Solution: Ensure all sample handling and storage are performed under light-protected conditions (e.g., using amber vials and minimizing exposure to ambient light).[1] Use high-purity solvents and reagents. Verify the pH of your sample matrix and adjust if necessary.

Issue 4: Appearance of Unknown Peaks in the Chromatogram

  • Possible Cause: Formation of degradation products.

  • Solution: Identify the degradation products by comparing their retention times to known standards of potential degradants like Vitamin K1 2,3-epoxide. Mass spectrometry (LC-MS) can be used for definitive identification.[5]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Stability Testing cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_std Prepare this compound Standard Solutions hplc HPLC Analysis (UV or FLD) prep_std->hplc Calibrate prep_sample Prepare this compound Test Samples temp Temperature (-20°C, 4°C, 25°C, 40°C) prep_sample->temp Expose to light Light Exposure (UV, Fluorescent, Dark) prep_sample->light Expose to ph pH (e.g., 4, 7, 9) prep_sample->ph Expose to sampling Sample at Time Points (T0, T1, T2...) temp->sampling light->sampling ph->sampling sampling->hplc quant Quantify Remaining This compound hplc->quant calc Calculate % Degradation quant->calc kinetics Determine Degradation Kinetics calc->kinetics

Caption: Workflow for a comprehensive stability study of this compound.

Troubleshooting_HPLC Troubleshooting Guide for this compound HPLC Analysis cluster_issues Troubleshooting Guide for this compound HPLC Analysis cluster_solutions Troubleshooting Guide for this compound HPLC Analysis start HPLC Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No sol_peak Flush or replace column. Ensure proper equilibration. peak_shape->sol_peak Yes degradation Fast Degradation? retention_time->degradation No sol_rt Increase equilibration time. Use column oven. Check mobile phase. retention_time->sol_rt Yes sol_deg Protect from light. Check for contaminants. Verify sample pH. degradation->sol_deg Yes

Caption: Decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Vitamin K1-d3 Stability and Signal Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vitamin K1-d3 analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to solvent selection for this compound stability and signal intensity in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: Which solvents are recommended for dissolving and storing this compound standards?

A1: this compound, being a fat-soluble vitamin, dissolves well in a variety of organic solvents. For stock solutions, non-polar organic solvents such as hexane, cyclohexane, and iso-octane are suitable.[1] For working solutions and reconstitution of dried extracts for LC-MS analysis, polar organic solvents like methanol, ethanol, acetonitrile, and isopropanol are commonly used.[1] The choice of solvent can significantly impact the stability and signal intensity of the analyte.

Q2: How stable is this compound in different organic solvents?

A2: The stability of Vitamin K1 is influenced by factors such as the solvent, exposure to light, temperature, and the presence of oxygen and alkaline conditions.[2][3] Vitamin K1 is known to be particularly sensitive to light, and its degradation often follows first-order kinetics.[4] While comprehensive, direct comparative stability data for this compound in various organic solvents is limited in publicly available literature, general stability observations for Vitamin K1 provide valuable guidance. It is stable to air and moisture but is decomposed by sunlight and alkaline solutions.[2] For long-term storage, it is recommended to store solutions in unopened original containers under an inert gas at temperatures below 15°C.[2]

Summary of Vitamin K1 Stability and Solubility in Common Solvents

SolventSolubility (at 22°C)Known Stability Characteristics
Methanol11,000 mg/LCommonly used for stock and working solutions.[5]
Acetonitrile15,000 mg/LFrequently used in mobile phases for LC-MS analysis.[1]
Ethanol75,000 mg/LGood solubility.[2]
n-HexaneFreely SolubleSuitable for extraction due to its non-polar nature.[1]
CyclohexaneFreely SolubleUsed for extraction; photodegradation in this solvent has been studied.[1]
Iso-octaneFreely SolubleA good choice for initial dissolution of the pure compound.[1]

Q3: How does the choice of reconstitution solvent affect the this compound signal in LC-MS analysis?

A3: The reconstitution solvent can have a significant impact on the LC-MS signal intensity and peak shape. A solvent that is too strong (i.e., has a higher elution strength than the initial mobile phase) can cause peak distortion, such as fronting or splitting. Conversely, a solvent that is too weak may lead to poor solubility and peak tailing. For reversed-phase chromatography, it is generally recommended to reconstitute the sample in a solvent that is as weak as, or slightly weaker than, the initial mobile phase. The presence of matrix components in the sample can also lead to ion suppression or enhancement, and the choice of reconstitution solvent can modulate these effects.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound that may be related to the choice of solvent.

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Step
Degradation of this compound - Protect from Light: Vitamin K1 is highly sensitive to light.[2][3] Prepare and store all solutions in amber vials or protect them from light with aluminum foil. Perform sample preparation under yellow light if possible. - Check pH: Avoid alkaline conditions as they can degrade Vitamin K1.[2] Ensure that any aqueous components of your solutions are neutral or slightly acidic. - Temperature: Store stock and working solutions at appropriate temperatures (e.g., -20°C or below for long-term storage).[5]
Poor Solubility in Reconstitution Solvent - Solvent Mismatch: Ensure the reconstitution solvent is compatible with the analyte and the initial mobile phase conditions. For reversed-phase LC, reconstituting in a high percentage of organic solvent when the initial mobile phase is highly aqueous can lead to precipitation on injection. Try to match the organic content of your reconstitution solvent to your initial mobile phase.
Ion Suppression - Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound. The choice of extraction and reconstitution solvent can influence the extent of matrix effects.[6] Consider a more rigorous sample cleanup procedure or try different reconstitution solvents to see if signal intensity improves.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Step
Inappropriate Reconstitution Solvent Strength - Solvent Stronger than Mobile Phase: If your reconstitution solvent is significantly stronger than your initial mobile phase, you may observe peak fronting or splitting. Dilute your sample with the initial mobile phase or a weaker solvent. - Solvent Weaker than Mobile Phase: If your analyte has poor solubility in the reconstitution solvent, you may see peak tailing. Ensure your chosen solvent can fully dissolve the dried extract.
Analyte Adsorption - Active Sites in the Flow Path: Vitamin K1 can be "sticky" and adsorb to surfaces in the LC system.[7] Ensure the system is well-passivated. The choice of solvent can sometimes influence these interactions.
Column Overload While less common for trace analysis, injecting too high a concentration can lead to peak distortion. This is often exacerbated by a strong injection solvent. Dilute the sample and reinject.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Different Solvents

This protocol outlines a general procedure to evaluate the stability of this compound in various solvents under different storage conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., iso-octane or methanol) to prepare a concentrated stock solution.

  • Preparation of Working Solutions:

    • Dilute the stock solution with each of the test solvents (e.g., methanol, acetonitrile, isopropanol, hexane) to a final concentration suitable for your analytical method.

  • Storage Conditions:

    • Aliquot the working solutions into amber vials.

    • Store the vials under different conditions:

      • Refrigerated (2-8°C)

      • Room temperature (~25°C)

      • Frozen (-20°C or -80°C)

      • Room temperature with exposure to ambient light.

  • Time-Point Analysis:

    • Analyze the samples at regular intervals (e.g., 0, 24, 48, 72 hours, and 1 week) using a validated LC-MS method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

    • Plot the percentage remaining versus time for each solvent and storage condition to determine the degradation rate.

Protocol 2: Evaluation of Reconstitution Solvent Effect on Signal Intensity

This protocol describes how to assess the impact of different reconstitution solvents on the LC-MS signal of this compound.

  • Sample Preparation:

    • Prepare a pooled sample extract by performing your standard extraction procedure.

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extracts in a series of different solvents (e.g., 100% methanol, 100% acetonitrile, 50:50 methanol:water, 50:50 acetonitrile:water, and your initial mobile phase composition).

  • LC-MS Analysis:

    • Inject equal volumes of each reconstituted sample into the LC-MS system.

  • Data Analysis:

    • Compare the peak area and/or peak height of this compound obtained from each reconstitution solvent.

    • Evaluate the peak shape for any distortions.

    • The solvent that provides the highest signal intensity and the best peak shape is considered optimal for your method.

Visualizations

Experimental_Workflow_for_Solvent_Effect_Evaluation cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis & Data Evaluation cluster_reconstitution Reconstitution Solvent Signal Test start Start: Prepare this compound Stock Solution dilute Dilute stock into test solvents (Methanol, Acetonitrile, etc.) start->dilute aliquot Aliquot into amber vials dilute->aliquot refrigerated Refrigerated (2-8°C) aliquot->refrigerated room_temp Room Temp (~25°C) aliquot->room_temp frozen Frozen (-20°C) aliquot->frozen light_exposed Room Temp + Light aliquot->light_exposed analyze Analyze at time points (0, 24, 48h, 1 week) via LC-MS refrigerated->analyze room_temp->analyze frozen->analyze light_exposed->analyze calculate Calculate % remaining vs. time 0 analyze->calculate plot Plot degradation curves calculate->plot compare Compare stability across solvents plot->compare extract Prepare & dry sample extract reconstitute Reconstitute in different solvents extract->reconstitute inject Inject into LC-MS reconstitute->inject eval_signal Evaluate Peak Area & Shape inject->eval_signal

Caption: Experimental workflow for evaluating solvent effects on this compound stability and signal.

Troubleshooting_Signal_Loss cluster_causes Potential Causes & Checks cluster_solutions Solutions start Low or No This compound Signal check_storage Check sample storage: - Protected from light? - Correct temperature? - Age of solution? start->check_storage Start Here check_solvent Review reconstitution solvent: - Analyte soluble? - Compatible with mobile phase? check_storage->check_solvent If storage is OK solution_storage Prepare fresh standards in amber vials. check_storage->solution_storage If issue found check_matrix Consider matrix effects: - Is sample cleanup sufficient? check_solvent->check_matrix If solvent is appropriate solution_solvent Reconstitute in a solvent matching mobile phase strength. check_solvent->solution_solvent If issue found solution_matrix Improve sample cleanup or test different reconstitution solvents. check_matrix->solution_matrix If issue found end_node Signal Restored solution_storage->end_node solution_solvent->end_node solution_matrix->end_node

Caption: Troubleshooting flowchart for low or no this compound signal.

References

Guide to correcting for isotopic interference in Vitamin K1-d3 measurements.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Vitamin K1-d3 Measurements

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals correct for isotopic interference in this compound measurements.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of Vitamin K1 and this compound analysis?

A: Isotopic interference occurs when the signal of the deuterated internal standard (this compound) is artificially increased by contributions from the naturally occurring heavy isotopes of the endogenous analyte (unlabeled Vitamin K1). Vitamin K1 contains a high number of carbon atoms, and approximately 1.1% of all carbon is the heavy isotope ¹³C.

In mass spectrometry, molecules of unlabeled Vitamin K1 containing one, two, or three ¹³C atoms will be detected at higher mass-to-charge ratios (m/z), specifically at M+1, M+2, and M+3, where M is the monoisotopic mass of unlabeled Vitamin K1. The M+3 isotopic peak of the unlabeled Vitamin K1 has the same nominal mass as the monoisotopic peak of the this compound internal standard, leading to an overlap and an erroneously high signal for the internal standard.

Q2: Why is correcting for this isotopic interference crucial for accurate quantification?

Q3: How can I identify if isotopic interference is compromising my Vitamin K1 measurements?

A: There are several key indicators that suggest isotopic interference may be a problem in your assay:

  • Non-Linear Calibration Curves: At higher concentrations of unlabeled Vitamin K1, its isotopic contribution to the this compound signal becomes more pronounced, causing the calibration curve to lose linearity and bend downwards.[1]

  • Negative Bias at High Concentrations: Quality control (QC) samples with high concentrations of Vitamin K1 may show a consistent negative bias, indicating that the calculated concentration is lower than the true value.

  • Signal in Blank Samples: When analyzing a matrix blank that contains endogenous Vitamin K1 but no spiked internal standard, you may observe a small but measurable peak at the m/z designated for this compound.

Troubleshooting Guide

This section provides solutions to common problems encountered due to isotopic interference.

Symptom Potential Cause Recommended Solution
Calibration curve is non-linear, especially at the high end.Significant isotopic contribution from high-concentration calibrators to the internal standard channel.Implement a mathematical correction algorithm. (See Experimental Protocol 1).
High QC samples consistently fail with a negative bias.Under-quantification of the analyte due to an over-quantified internal standard signal.Verify the isotopic contribution experimentally and apply a correction factor. Consider using a more heavily labeled internal standard (e.g., ¹³C₆-Vitamin K1) for future assays.
The internal standard peak is present in "zero samples" (blank matrix with no IS).The M+3 isotope peak from endogenous Vitamin K1 in the blank matrix is being detected in the this compound channel.This confirms the presence of isotopic interference. The intensity of this peak can be used to estimate the level of interference.
Inconsistent internal standard response across a batch.This can be due to matrix effects or improper sample processing, but significant isotopic interference from samples with highly variable endogenous Vitamin K1 levels can also contribute.Monitor qualifier ions for the internal standard to ensure signal purity.[3] If interference is confirmed, apply mathematical corrections.

Experimental Protocols

Protocol 1: Experimental Determination of the Isotopic Contribution Factor

This protocol describes how to measure the percentage of the unlabeled Vitamin K1 signal that contributes to the this compound signal.

Methodology:

  • Prepare a High-Concentration Standard: Prepare a solution of unlabeled Vitamin K1 at a high concentration (e.g., 10,000 ng/mL) in a clean solvent like methanol or acetonitrile. No internal standard should be added.

  • Instrument Setup: Set up your LC-MS/MS method to monitor the MRM (Multiple Reaction Monitoring) transitions for both unlabeled Vitamin K1 and this compound.

  • Direct Infusion or Injection:

    • Direct Infusion (Recommended): Infuse the high-concentration solution directly into the mass spectrometer to obtain a stable and strong signal.

    • LC Injection: If direct infusion is not possible, perform several injections of the high-concentration standard.

  • Data Acquisition: Acquire data, focusing on the signal intensity or peak area for the primary transitions of both compounds.

  • Calculate the Correction Factor: Measure the peak area of the unlabeled Vitamin K1 (Area_Analyte) and the peak area of the signal appearing in the this compound channel (Area_Interference).

    Correction Factor (%) = (Area_Interference / Area_Analyte) * 100

Expected Isotopic Contribution

The theoretical natural abundance of isotopes can be used to predict this contribution. For a molecule with the complexity of Vitamin K1 (C₃₁H₄₆O₂), the M+3 peak is expected to be approximately 1-2% of the monoisotopic (M) peak. The experimentally determined value is recommended for the most accurate corrections.

Isotope Peak Theoretical Contribution to IS Channel Experimental Value (Example)
M+3 of Vitamin K1~1.5%User to determine experimentally
Protocol 2: Applying the Mathematical Correction to Sample Data

Once the correction factor is determined, it can be applied to all experimental samples, calibrators, and QCs.

Methodology:

  • Acquire Data: For each sample, measure the peak area for the unlabeled Vitamin K1 (Measured_Analyte_Area) and the this compound internal standard (Measured_IS_Area).

  • Calculate the Corrected Internal Standard Area: Use the following formula to subtract the interfering portion from the total internal standard signal:

    Corrected_IS_Area = Measured_IS_Area - (Measured_Analyte_Area * Correction_Factor) (Note: The Correction Factor should be in decimal form, e.g., 1.5% = 0.015)

  • Calculate Analyte Concentration: Use the Corrected_IS_Area in your standard regression equation to calculate the final concentration of Vitamin K1.

Visualizations

Below are diagrams illustrating the concepts and workflows described in this guide.

Isotopic_Interference_Principle cluster_0 Mass Spectrum View Analyte Unlabeled Vitamin K1 (Endogenous) Analyte_M M Analyte->Analyte_M Monoisotopic Peak IS This compound (Internal Standard) IS_M M (d3) IS->IS_M Analyte_M1 M+1 Analyte_M2 M+2 Analyte_M3 M+3 (Interference) Analyte_M3->IS_M Overlaps and Interferes

Caption: Principle of M+3 isotopic interference in this compound analysis.

Correction_Workflow Start Problem Observed (e.g., Non-Linear Curve) CheckBlanks Analyze Blank Matrix (No IS) Start->CheckBlanks SignalFound Signal in IS Channel? CheckBlanks->SignalFound DetermineFactor Determine Correction Factor (Protocol 1) SignalFound->DetermineFactor Yes NoSignal No Signal: Interference Unlikely. Investigate other causes (e.g., matrix effects). SignalFound->NoSignal No ApplyCorrection Apply Mathematical Correction to Data (Protocol 2) DetermineFactor->ApplyCorrection Reevaluate Re-evaluate Curve and QCs ApplyCorrection->Reevaluate Pass Assay Passes Reevaluate->Pass

Caption: Workflow for identifying and correcting isotopic interference.

References

Validation & Comparative

Navigating Precision: A Comparative Guide to a Validated LC-MS/MS Method for Phylloquinone Analysis Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of phylloquinone (Vitamin K1) is paramount for pharmacokinetic studies, nutritional analysis, and clinical diagnostics. This guide provides a comprehensive comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Vitamin K1-d7, against an established high-performance liquid chromatography (HPLC) method with a non-deuterated internal standard. The use of a stable isotope-labeled internal standard is presented as the gold standard for mitigating matrix effects and ensuring the highest accuracy and precision.

This guide delves into the validation parameters and detailed experimental protocols for both methodologies, offering a clear comparison of their performance. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.

Performance Characteristics: A Side-by-Side Comparison

The validation of an analytical method is crucial to demonstrate its suitability for its intended purpose. Key performance indicators include linearity, precision, accuracy, and the limits of detection and quantification. The following tables summarize these parameters for an LC-MS/MS method using Vitamin K1-d7 as an internal standard and an HPLC method employing a non-deuterated synthetic analog, K1(25), as the internal standard.

Table 1: Method Performance Comparison

Validation ParameterLC-MS/MS with Vitamin K1-d7 Internal StandardHPLC with Fluorescence Detection and K1(25) Internal Standard
Linearity (Correlation Coefficient, r²) ≥0.995[1]>0.999[2]
Lower Limit of Quantification (LLOQ) 0.03 ng/mL[1]0.1 nmol/L (~0.045 ng/mL)[3]
Limit of Detection (LOD) 0.0019 ng/mL[1]Not explicitly stated, but LLOQ is 0.1 nmol/L[3]
Intra-Assay Precision (%CV) 2.3% - 10.4%[1]4.2%[3]
Inter-Assay Precision (%CV) 7.4% - 12.8%[1]4.9%[3]
Accuracy (Bias %) 3.5% - 10.2%[1]Not explicitly stated in terms of bias %
Recovery (%) 102.6% - 108.3%[1]Not explicitly stated

Table 2: Summary of Validation Results for LC-MS/MS with Vitamin K1-d7 [1]

AnalyteQC Level (ng/mL)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (Bias %)
Phylloquinone (K1) 0.0510.412.810.2
0.53.211.33.5
2.52.37.44.9

The Gold Standard: Advantages of a Deuterated Internal Standard

A deuterated internal standard, such as Vitamin K1-d3 or the commonly used Vitamin K1-d7, is considered the ideal choice for quantitative mass spectrometry for several reasons:

  • Similar Physicochemical Properties: Deuterated standards have nearly identical chemical and physical properties to the analyte. This ensures they behave similarly during sample extraction, chromatography, and ionization, effectively compensating for any sample loss or matrix-induced signal suppression or enhancement.

  • Co-elution: The analyte and its deuterated internal standard co-elute from the liquid chromatography column. This is critical for accurate correction of matrix effects, which can vary across the chromatographic peak.

  • Mass Differentiation: The mass difference between the analyte and the deuterated standard allows for their simultaneous detection and quantification by the mass spectrometer without spectral overlap.

While highly effective, it is important to note that a phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic shift between the analyte and the deuterated internal standard. Careful chromatographic optimization is necessary to minimize this effect and ensure accurate quantification.

Alternative internal standards, such as the synthetic analog K1(25), can also provide good results but may not perfectly mimic the behavior of the endogenous analyte in all matrices, potentially leading to less accurate correction for matrix effects.

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reproducible and reliable analytical data. Below are the methodologies for the LC-MS/MS analysis of phylloquinone using a deuterated internal standard and an HPLC method with a non-deuterated internal standard.

Method 1: LC-MS/MS with Deuterated Internal Standard (Vitamin K1-d7)

This method is adapted from a validated procedure for the quantification of phylloquinone in human serum.[1]

1. Sample Preparation:

  • To 500 µL of serum, add 10 µL of the deuterated internal standard working solution.

  • Add 2 mL of ethanol to precipitate proteins and vortex briefly.

  • Add 4 mL of n-hexane, vortex for 5 minutes, and then centrifuge at 2,147 x g for 10 minutes.

  • Transfer the upper n-hexane layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography:

  • Column: A suitable C18 or similar reversed-phase column.

  • Mobile Phase A: Water/Methanol (50/50, v/v) with 0.1% ammonium fluoride.

  • Mobile Phase B: Methanol (100%) with 0.1% ammonium fluoride.

  • Gradient Elution: A linear gradient is employed to separate phylloquinone from other matrix components.

  • Flow Rate: A typical flow rate is around 0.5 mL/min.

  • Column Temperature: 30 °C.

3. Mass Spectrometry:

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Phylloquinone (K1): Specific precursor to product ion transition.

    • Vitamin K1-d7 (IS): Specific precursor to product ion transition.

experimental_workflow_lcms cluster_sample_prep Sample Preparation cluster_analysis Analysis serum 500 µL Serum add_is Add Vitamin K1-d7 (IS) serum->add_is protein_precip Protein Precipitation (Ethanol) add_is->protein_precip l_l_extraction Liquid-Liquid Extraction (n-Hexane) protein_precip->l_l_extraction evaporation Evaporation l_l_extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

LC-MS/MS Experimental Workflow
Method 2: HPLC with Fluorescence Detection and Non-Deuterated Internal Standard (K1(25))

This method is based on a well-established HPLC procedure for phylloquinone analysis in human plasma.[3]

1. Sample Preparation:

  • To 200 µL of plasma, add the internal standard, K1(25).

  • Add ethanol, distilled water, and hexane.

  • Vortex for 3.5 minutes and centrifuge at 1107 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry under nitrogen gas with heat (60°C).

  • Reconstitute the residue in the mobile phase.

2. HPLC System:

  • Column: A C18 reversed-phase column.

  • Mobile Phase A: 100% methylene chloride.

  • Mobile Phase B: Methanol and acetonitrile (1:1, v/v), 0.55% aqueous solution (2.0 M zinc chloride, 1.0 M acetic acid, and 1.0 M sodium acetate), and 0.45% water.

  • Gradient Elution: A linear gradient is used for separation.

  • Flow Rate: 0.6 mL/min.

  • Post-Column Reactor: A zinc column for the reduction of phylloquinone to its fluorescent hydroquinone form.

  • Detector: Fluorescence detector.

experimental_workflow_hplc cluster_sample_prep_hplc Sample Preparation cluster_analysis_hplc Analysis plasma 200 µL Plasma add_is_hplc Add K1(25) (IS) plasma->add_is_hplc extraction_hplc Solvent Extraction add_is_hplc->extraction_hplc drying_hplc Drying under Nitrogen extraction_hplc->drying_hplc reconstitution_hplc Reconstitution drying_hplc->reconstitution_hplc hplc_separation HPLC Separation reconstitution_hplc->hplc_separation post_column_reduction Post-Column Reduction (Zinc) hplc_separation->post_column_reduction fluorescence_detection Fluorescence Detection post_column_reduction->fluorescence_detection data_quantification Data Quantification fluorescence_detection->data_quantification validation_logic cluster_planning Planning & Protocol cluster_execution Experimental Execution cluster_reporting Reporting & Approval define_purpose Define Method Purpose set_acceptance Set Acceptance Criteria define_purpose->set_acceptance write_protocol Write Validation Protocol set_acceptance->write_protocol linearity Linearity & Range write_protocol->linearity accuracy Accuracy write_protocol->accuracy precision Precision (Repeatability & Intermediate) write_protocol->precision selectivity Selectivity & Specificity write_protocol->selectivity lod_loq LOD & LOQ write_protocol->lod_loq stability Stability write_protocol->stability data_analysis Data Analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis selectivity->data_analysis lod_loq->data_analysis stability->data_analysis validation_report Validation Report data_analysis->validation_report qa_review QA Review & Approval validation_report->qa_review

References

A Comparative Analysis of Vitamin K1-d3 and ¹³C-labeled Vitamin K1 as Internal Standards in Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). This guide provides a detailed comparison of two common types of stable isotope-labeled internal standards for Vitamin K1 analysis: Vitamin K1-d3 (deuterium-labeled) and ¹³C-labeled Vitamin K1.

While direct head-to-head experimental data for this compound versus a ¹³C-labeled analogue is not extensively published, this guide draws upon established principles of stable isotope dilution analysis and data from studies comparing deuterated and ¹³C-labeled standards for other analytes to provide a comprehensive comparison. The ideal internal standard should exhibit identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1]

Key Performance Differences: A Comparative Overview

The primary distinction between deuterated and ¹³C-labeled internal standards lies in their chromatographic behavior and potential for isotopic effects. ¹³C-labeled standards are generally considered superior for analytical purposes as they are less likely to exhibit chromatographic separation from the native analyte.[2]

Table 1: Quantitative Comparison of Internal Standard Performance

Performance ParameterThis compound (Deuterium-labeled)¹³C-labeled Vitamin K1Rationale & Supporting Data
Chromatographic Co-elution May exhibit a slight retention time shift (eluting earlier) due to the isotope effect.[1]Virtually identical retention time to the unlabeled analyte, ensuring perfect co-elution.[2]The C-²H bond is slightly stronger and less polar than the C-¹H bond, which can lead to chromatographic separation.[1] ¹³C labeling results in a mass difference without significantly altering the physicochemical properties that govern chromatographic retention.[1][2]
Accuracy & Precision Potential for reduced accuracy if chromatographic shifts lead to differential matrix effects.[3]Higher accuracy and precision due to co-elution, which ensures that the analyte and internal standard experience the same matrix effects.In cases of significant ion suppression, even a slight chromatographic shift between the analyte and a deuterated internal standard can lead to quantitative errors, with some studies demonstrating errors of up to 40%.[3]
Isotopic Stability Generally stable, but there is a potential for deuterium-hydrogen exchange, especially if the deuterium atoms are on exchangeable sites.[3]Highly stable with no risk of isotopic exchange.The carbon-13 isotopes are integrated into the stable carbon backbone of the molecule.
Mass Spectrometric Fragmentation The number of deuterium substitutes can influence fragmentation energy in the collision cell.[2]Fragmentation behavior is typically more similar to the unlabeled analyte.Studies on other compounds have shown that internal standards with a higher number of deuterium substitutes may require different collision energies for optimal fragmentation compared to the native analyte.[2]
Availability & Cost Often more readily available and less expensive.[1]Can be more expensive and may have more limited commercial availability.The synthesis of ¹³C-labeled compounds can be more complex and costly.

Experimental Protocols

Below are detailed methodologies for the quantification of Vitamin K1 in a biological matrix (e.g., human plasma) using a stable isotope-labeled internal standard. This protocol is a composite based on established methods for Vitamin K analysis.[4][5][6][7]

Sample Preparation:
  • Spiking: To 500 µL of plasma sample, add a known concentration of the internal standard (either this compound or ¹³C-labeled Vitamin K1).

  • Protein Precipitation: Add 1 mL of ice-cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

LC-MS/MS Analysis:
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is typically used for the separation of Vitamin K1.[1]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol or acetonitrile (Mobile Phase B).[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.[6]

  • MRM Transitions:

    • Vitamin K1: Monitor the specific precursor to product ion transition.

    • This compound or ¹³C-labeled Vitamin K1: Monitor the corresponding mass-shifted precursor to product ion transitions.[1]

  • Quantification: The concentration of Vitamin K1 is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed with known concentrations of the analyte and a fixed concentration of the internal standard.[1]

Visualizing the Workflow

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (this compound or ¹³C-Vitamin K1) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc ms Mass Spectrometry (MRM Detection) hplc->ms quant Quantification (Peak Area Ratio) ms->quant

Caption: General experimental workflow for Vitamin K1 quantification.

G cluster_c13 ¹³C-labeled Vitamin K1 c13_peak Analyte & IS Co-elute d3_peak IS Elutes Slightly Earlier analyte_peak Analyte xaxis Retention Time yaxis Intensity

Caption: Chromatographic behavior of labeled standards.

Conclusion

For the highest level of accuracy and reliability in the quantification of Vitamin K1, ¹³C-labeled Vitamin K1 is the preferred internal standard. Its key advantage is the near-perfect co-elution with the unlabeled analyte, which minimizes the risk of inaccurate quantification due to matrix effects.[1][2] While this compound can be a suitable and more cost-effective alternative, careful method validation is crucial to ensure that any potential chromatographic shifts do not compromise the accuracy and precision of the results.[1] The choice of internal standard will ultimately depend on the specific requirements of the assay, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations.

References

Cross-validation of HPLC and LC-MS/MS methods for Vitamin K1 analysis.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Vitamin K1 (phylloquinone) is crucial for various applications, from nutritional assessment to pharmacokinetic studies. The two predominant analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection (FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive cross-validation of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

Performance Comparison at a Glance

The choice between HPLC and LC-MS/MS for Vitamin K1 analysis hinges on the specific requirements of the study, particularly the need for sensitivity, selectivity, and throughput. While HPLC offers a robust and cost-effective solution, LC-MS/MS provides unparalleled sensitivity and specificity, making it the gold standard for trace-level quantification in complex biological matrices.

Performance MetricHPLC with UV/Fluorescence DetectionLC-MS/MSKey Advantages
Limit of Detection (LOD) 0.03 - 0.1 ng/mL[1][2]14 - 52 pg/mL[2]LC-MS/MS offers significantly lower detection limits.
Limit of Quantitation (LOQ) 0.03 - 0.3 ng/mL[1]0.05 ng/mL[3]LC-MS/MS is superior for quantifying low-level analytes.
**Linearity (R²) **>0.999[1]>0.995[3][4]Both methods demonstrate excellent linearity.
Precision (%RSD) <10%[1]<15%[5]Both methods provide good precision.
Specificity Moderate to HighVery HighLC-MS/MS offers superior specificity due to mass-based detection, minimizing interferences.[5]
Throughput LowerHigherLC-MS/MS methods can have shorter run times, enabling higher sample throughput.[2]
Cost LowerHigherHPLC systems are generally more affordable to acquire and operate.
Matrix Effects Less susceptibleMore susceptible to ion suppression or enhancement[6][7]HPLC is less affected by co-eluting matrix components.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for both HPLC and LC-MS/MS analysis of Vitamin K1.

HPLC with Fluorescence Detection (Post-Column Reduction)

This method is a widely used and robust technique for Vitamin K1 quantification.

1. Sample Preparation (Human Serum): [1]

  • To 500 µL of serum, add an internal standard.

  • Perform liquid-liquid extraction with 2 mL of ethanol followed by 4 mL of hexane.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. HPLC Conditions: [1]

  • Column: Reversed-phase C18 column (e.g., 4.6 x 125 mm, 4 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol and isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Post-Column Reactor: A zinc column is used to reduce Vitamin K1 to its fluorescent form.

  • Detection: Fluorescence detector with excitation at 246 nm and emission at 430 nm.

LC-MS/MS Method

LC-MS/MS offers enhanced sensitivity and specificity, making it ideal for complex matrices and low concentrations of Vitamin K1.

1. Sample Preparation (Human Serum):

  • To 200 µL of serum, add a stable isotope-labeled internal standard (e.g., ¹³C₆-Vitamin K1).

  • Perform protein precipitation with ethanol.

  • After centrifugation, the supernatant is subjected to solid-phase extraction (SPE) for further cleanup.

  • The eluate is evaporated and reconstituted in the initial mobile phase.

2. LC-MS/MS Conditions: [3]

  • Column: A suitable column for hydrophobic compounds (e.g., HSS PFP, 2.1 x 100 mm).

  • Mobile Phase: A gradient of water and methanol, both containing ammonium fluoride and formic acid.

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow Visualization

The following diagram illustrates the typical experimental workflows for both HPLC and LC-MS/MS analysis of Vitamin K1.

Vitamin K1 Analysis Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis Sample Biological Sample (e.g., Serum) IS_Addition Internal Standard Addition Sample->IS_Addition Extraction Extraction (LLE or SPE) IS_Addition->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection LCMS_Injection LC-MS/MS Injection Reconstitution->LCMS_Injection HPLC_Separation C18 Separation HPLC_Injection->HPLC_Separation Post_Column Post-Column Reduction (Zinc) HPLC_Separation->Post_Column Fluorescence_Detection Fluorescence Detection Post_Column->Fluorescence_Detection Data_Processing Chromatogram Integration Fluorescence_Detection->Data_Processing LC_Separation UPLC/HPLC Separation LCMS_Injection->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->Mass_Analysis Mass_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Figure 1. A generalized workflow for the analysis of Vitamin K1 by HPLC and LC-MS/MS.

Concluding Remarks

The cross-validation of HPLC and LC-MS/MS methods for Vitamin K1 analysis reveals distinct advantages for each technique. HPLC with fluorescence detection is a reliable and cost-effective method suitable for routine analysis where high sensitivity is not the primary concern. In contrast, LC-MS/MS stands out for its superior sensitivity, specificity, and high-throughput capabilities, making it the method of choice for clinical research, pharmacokinetic studies, and the analysis of samples with complex matrices or very low Vitamin K1 concentrations.[5][8] The selection of the optimal method should be guided by the specific analytical needs, available resources, and the nature of the research questions being addressed.

References

A Guide to Inter-laboratory Comparison of Vitamin K1 Quantification Results

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of common analytical methods for the quantification of Vitamin K1 (phylloquinone). It is intended for researchers, scientists, and professionals in drug development to facilitate the selection of appropriate analytical techniques and to understand the variability and performance of different laboratory methods. The information is compiled from various validated methods and presents a synthesized inter-laboratory perspective.

Introduction to Vitamin K1 Quantification

Vitamin K1 is a fat-soluble vitamin essential for blood coagulation and bone metabolism.[1][2] Accurate quantification in various matrices, such as plasma, serum, and food products, is crucial for both clinical diagnostics and nutritional research.[1][3] Analytical challenges include the vitamin's low physiological concentrations, its lipophilic nature, and potential interference from other lipids.[4][5] This guide focuses on the two most prevalent high-performance liquid chromatography (HPLC) based methods: HPLC with fluorescence detection (HPLC-FLD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodologies and Experimental Protocols

The accurate quantification of Vitamin K1 relies on robust and validated analytical methods. High-performance liquid chromatography (HPLC) is a standard separation technique, often coupled with various detection methods for sensitive and specific measurement.[3]

2.1. HPLC with Fluorescence Detection (HPLC-FLD)

This method is widely used and relies on the native fluorescence of the reduced form of Vitamin K1.[6][7] A post-column reduction step is typically employed to convert phylloquinone to its fluorescent hydroquinone form.[6][8][9]

Experimental Protocol:

  • Sample Preparation:

    • An internal standard is added to the plasma or serum sample.[8]

    • Proteins are precipitated, and the vitamin is extracted using an organic solvent like hexane.[7][8]

    • Solid-phase extraction (SPE) is often used for cleanup and concentration of the analyte.[7][8]

    • The final extract is evaporated and reconstituted in the mobile phase for injection.[8]

  • Chromatographic Separation:

    • A reverse-phase C18 column is typically used for separation.[8]

    • The separation is performed under isocratic conditions.[8]

  • Post-Column Reduction and Detection:

    • After elution from the column, Vitamin K1 is passed through a reactor containing a reducing agent, such as zinc particles, to convert it to its hydroquinone form.[8][9]

    • The fluorescent product is then detected by a fluorescence detector, with typical excitation and emission wavelengths around 246 nm and 430 nm, respectively.[7]

2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it an increasingly popular method for Vitamin K1 quantification.[4][5]

Experimental Protocol:

  • Sample Preparation:

    • A stable isotope-labeled internal standard is added to the sample.[4]

    • Proteins are precipitated using a solvent like acetonitrile.[4]

    • The supernatant can be further purified using techniques like HybridSPE® to remove phospholipids that can cause ion suppression.[5]

  • Chromatographic Separation:

    • Separation is achieved on an analytical column, such as a Biphenyl column.[5]

  • Mass Spectrometric Detection:

    • The analysis is performed on a tandem mass spectrometer, often using an atmospheric pressure chemical ionization (APCI) source in multiple reaction monitoring (MRM) mode.[10]

    • Specific parent-to-product ion transitions for Vitamin K1 and the internal standard are monitored for quantification.[10]

Inter-laboratory Performance Comparison

The following table summarizes typical performance characteristics for Vitamin K1 quantification methods as reported in various studies. This provides a baseline for what researchers can expect from these techniques.

ParameterHPLC-FLDLC-MS/MSSource
Limit of Quantification (LOQ) 0.03 ng/mL6.1 pg/mL (0.0061 ng/mL)[4][7]
Linearity (r²) > 0.999> 0.99[7][10]
Intra-assay Precision (CV%) 7.3% - 9.5%2.3% - 14.3%[7][10]
Inter-assay Precision (CV%) < 10%7.2% - 15.2%[7][10]
Recovery 98% - 110%Not explicitly stated, but method validated[7]
Sample Volume 500 µL - 700 µL100 µL - 300 µL[4][7][10]
Throughput Lower (e.g., 32 hours per 96-well plate)Higher (e.g., 4 hours per 96-well plate)[4]

Visualizing Workflows and Comparisons

To better illustrate the processes involved, the following diagrams outline the experimental workflow and the logical comparison between the analytical methods.

G cluster_prep Sample Preparation cluster_analysis Analysis A Sample Collection (Plasma/Serum) B Addition of Internal Standard A->B C Protein Precipitation B->C D Extraction C->D E Purification (SPE) D->E F Reconstitution E->F G HPLC Separation F->G H Post-Column Reduction (for HPLC-FLD) G->H Optional I Detection (Fluorescence or MS/MS) G->I H->I J Data Acquisition & Quantification I->J

Caption: General experimental workflow for Vitamin K1 quantification.

G cluster_methods Analytical Methods cluster_params Performance Parameters A HPLC-FLD C Sensitivity (LOQ) A->C Good D Specificity A->D Good E Precision (CV%) A->E Acceptable F Throughput A->F Low G Cost & Complexity A->G Lower B LC-MS/MS B->C Excellent B->D Excellent B->E Acceptable B->F High B->G Higher

Caption: Logical comparison of HPLC-FLD and LC-MS/MS methods.

Conclusion

The choice between HPLC-FLD and LC-MS/MS for Vitamin K1 quantification depends on the specific requirements of the study. LC-MS/MS generally offers superior sensitivity, specificity, and throughput, making it ideal for clinical and high-throughput applications.[4] However, HPLC-FLD remains a robust and reliable method that may be more accessible and cost-effective for some laboratories.[7] When comparing inter-laboratory data, it is crucial to consider the method used, as performance characteristics can vary significantly. Standardization of methods and the use of certified reference materials are essential for improving comparability across different laboratories.

References

Vergleichsleitfaden: Genauigkeit und Präzision der stabilen Isotopenverdünnungsmethode für die Vitamin-K-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Die genaue Quantifizierung von Vitamin K in biologischen Matrices ist für klinische Diagnostik, Ernährungsstudien und die pharmazeutische Entwicklung von entscheidender Bedeutung. Aufgrund seiner lipophilen Natur, der geringen zirkulierenden Konzentrationen und der Interferenz durch Lipide in der Probe stellt die Analyse eine erhebliche Herausforderung dar.[1][2] Die Methode der stabilen Isotopenverdünnung (Stable Isotope Dilution, SID) in Verbindung mit der Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS) hat sich als Goldstandard für die genaue und präzise Messung von Vitamin K etabliert.[3]

Dieser Leitfaden bietet einen objektiven Vergleich der SID-LC-MS/MS-Methode mit alternativen Techniken und liefert unterstützende experimentelle Daten und Protokolle, um Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bei der Auswahl der am besten geeigneten Analysemethode zu unterstützen.

Überblick der Analysemethoden

1. Stabile Isotopenverdünnung (SID) mit LC-MS/MS: Diese Methode gilt als die Referenzmethode für die Quantifizierung.[4] Sie verwendet einen internen Standard, der strukturell mit dem Analyten (Vitamin K) identisch ist, aber mehrere Atome durch ihre stabilen Isotope (z. B. Deuterium, ¹³C) ersetzt hat.[1][4] Da der interne Standard und der Analyt nahezu identische chemische und physikalische Eigenschaften aufweisen, werden Verluste während der Probenvorbereitung und Variationen in der Ionisierungseffizienz des Massenspektrometers effektiv kompensiert. Dies führt zu einer außergewöhnlich hohen Genauigkeit und Präzision.[5][6] Die Detektion erfolgt hochselektiv im Multiple Reaction Monitoring (MRM)-Modus, was die Störungen durch die Probenmatrix minimiert.[7][8]

2. Hochleistungsflüssigkeitschromatographie (HPLC) mit Fluoreszenzdetektion (FLD): Dies ist eine weit verbreitete Alternative, die eine gute Empfindlichkeit bietet.[9] Die Methode erfordert in der Regel eine Nachsäulen-Reduktion, oft unter Verwendung von Zink, um das nicht-fluoreszierende Vitamin K in seine hochfluoreszierende Hydrochinonform umzuwandeln.[9][10][11] Obwohl diese Methode empfindlich ist, kann sie anfälliger für Interferenzen aus der komplexen Probenmatrix sein und im Vergleich zur SID-LC-MS/MS eine geringere Spezifität und Präzision aufweisen.[12]

3. HPLC mit UV- oder elektrochemischer Detektion: Andere HPLC-basierte Methoden verwenden UV- oder elektrochemische Detektoren. Die UV-Detektion ist im Allgemeinen weniger empfindlich und spezifisch als die FLD oder MS/MS und daher für die Messung von endogenen Vitamin-K-Spiegeln in klinischen Proben weniger geeignet.[1][13] Die elektrochemische Detektion bietet eine gute Empfindlichkeit, wird aber seltener eingesetzt.

Quantitative Datenpräsentation

Die folgende Tabelle fasst die Leistungsdaten der verschiedenen Methoden zur Vitamin-K-Analyse zusammen, wobei der Schwerpunkt auf Genauigkeit (ausgedrückt als Wiederfindung) und Präzision (ausgedrückt als relativer Standardabweichung, RSD, oder Variationskoeffizient, CV) liegt.

Tabelle 1: Vergleich von Genauigkeit und Präzision für die Vitamin-K-Analyse

Analysemethode Probenmatrix Analyt Wiederfindung (%) Präzision (% RSD / CV) Referenz
SID LC-MS/MS Humanplasma Phylloquinon (K1) > 98% Intra-Assay: 2,4%; Inter-Assay: 8,3% [5]
SID LC-MS/MS Humanplasma K1, MK-4, MK-7 Innerhalb von 10% des Nennwertes Intra-Assay: 0,2-7,8%; Inter-Assay: 3,4-5,8% [14]
SID LC-MS/MS Humanplasma K1, MK-4, MK-7 98 - 102% Nicht spezifiziert [7]
SID LC-MS/MS Säuglingsnahrung trans-/cis-Vitamin K1 Übereinstimmung mit gravimetrischen Werten < 2% [15]
HPLC-FLD Humanserum K1, MK-4, MK-7 98 - 110% < 10% [16]
HPLC-FLD Humanplasma K1, MK-4, MK-7 > 92% Intra-Assay: 4,9-9,6%; Inter-Assay: 5,7-19,3% [10][17]

| HPLC-FLD | Humanplasma/Serum | Phylloquinon (K1) | Nicht spezifiziert | Intra-Assay: 3,0-8,2%; Inter-Assay: 8,1-16% |[11] |

Experimentelle Protokolle

1. Protokoll: SID-LC-MS/MS zur Bestimmung von Vitamin K1 in Humanplasma (basierend auf[5])

  • Probenvorbereitung:

    • Eine Plasmaprobe (z. B. 200 µL) wird in ein Probengefäß gegeben.

    • Eine bekannte Menge des internen Standards (z. B. Deuterium-markiertes Vitamin K1) wird hinzugefügt.

    • Zur Proteinfällung wird Ethanol zugegeben und die Probe gevortext.

    • Die Extraktion der Lipide erfolgt durch Zugabe eines unpolaren Lösungsmittels (z. B. Cyclohexan oder Hexan) und anschließendes intensives Mischen.

    • Nach der Zentrifugation zur Phasentrennung wird die obere organische Phase abgenommen.

    • Das Lösungsmittel wird unter einem Stickstoffstrom zur Trockne eingedampft.

    • Der trockene Rückstand wird in der mobilen Phase für die LC-Injektion rekonstituiert.

  • LC-Bedingungen:

    • Säule: C18-Umkehrphasensäule (z. B. 100 mm x 2,1 mm, 1,8 µm).

    • Mobile Phase: Isokratische Elution mit einer Mischung aus Methanol und Wasser, die einen Zusatz wie Ammoniumformiat enthält.

    • Flussrate: 0,3 - 0,5 mL/min.

    • Säulentemperatur: 40 - 50 °C.

  • MS/MS-Bedingungen:

    • Ionisierungsquelle: Atmosphärendruck-chemische Ionisation (APCI) im positiven Modus, die sich als empfindlicher und weniger anfällig für Matrixeffekte als Elektrospray-Ionisierung (ESI) erwiesen hat.[5][15]

    • Scan-Modus: Multiple Reaction Monitoring (MRM).

    • MRM-Übergänge: Spezifische Vorläufer-Produkt-Ionenpaare werden für den Analyten (Vitamin K1) und den internen Standard (d-Vitamin K1) überwacht.

2. Protokoll: HPLC-FLD zur Bestimmung von Vitamin K in Humanserum (basierend auf[9][16])

  • Probenvorbereitung:

    • Zu einer Serumprobe (z. B. 500 µL) wird ein interner Standard (oft ein Vitamin-K-Analogon) und Ethanol zur Proteinfällung gegeben.

    • Die Extraktion erfolgt durch Zugabe von Hexan und Mischen.

    • Nach der Zentrifugation wird die Hexanphase abgenommen und eingedampft.

    • Der Rückstand wird einer Festphasenextraktion (SPE) zur weiteren Reinigung unterzogen.

    • Das Eluat wird getrocknet und in der mobilen Phase rekonstituiert.

  • Chromatographische Bedingungen:

    • Säule: C18-Umkehrphasensäule.

    • Mobile Phase: Isokratische Elution mit einer Mischung aus Methanol und anderen organischen Lösungsmitteln.

    • Nachsäulen-Reduktion: Das Säuleneluat wird durch eine Reduktionssäule (gepackt mit Zinkpartikeln) geleitet, um Vitamin K zu seinem fluoreszierenden Hydrochinon zu reduzieren.

  • Fluoreszenzdetektion:

    • Anregungswellenlänge: ~246 nm.

    • Emissionswellenlänge: ~430 nm.

Visualisierungen

experimental_workflow cluster_prep Probenvorbereitung cluster_analysis Analyse cluster_quant Quantifizierung sample Biologische Probe (z.B. Plasma) spike Zugabe des stabilen, isotopenmarkierten internen Standards sample->spike extract Proteinfällung & Flüssig-Flüssig-Extraktion spike->extract dry Eindampfen des Extrakts extract->dry reconstitute Rekonstitution in mobiler Phase dry->reconstitute lc LC-Trennung reconstitute->lc ms Tandem-MS-Detektion (APCI, MRM-Modus) lc->ms ratio Berechnung des Peakflächen- verhältnisses (Analyt / Interner Standard) ms->ratio calibration Quantifizierung mittels Kalibrierkurve ratio->calibration

Abbildung 1: Arbeitsablauf der Vitamin-K-Analyse mittels stabiler Isotopenverdünnung und LC-MS/MS.

Schlussfolgerung

Die Methode der stabilen Isotopenverdünnung in Verbindung mit LC-MS/MS bietet die höchste Genauigkeit und Präzision für die Quantifizierung von Vitamin K. Die Fähigkeit, Probenverluste und Matrixeffekte durch die Verwendung eines idealen internen Standards zu korrigieren, macht sie zur überlegenen Wahl für Forschungs- und klinische Anwendungen, bei denen zuverlässige Daten unerlässlich sind. Während HPLC-FLD eine praktikable und empfindliche Alternative darstellt, ist sie anfälliger für analytische Variabilität. Für die anspruchsvollsten analytischen Anforderungen bleibt die SID-LC-MS/MS die Methode der Wahl, die eine robuste und zuverlässige Quantifizierung von Vitamin K in komplexen biologischen Matrices gewährleistet.

References

Comparative bioavailability of deuterated versus non-deuterated Vitamin K1.

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the bioavailability of deuterated and non-deuterated Vitamin K1 (phylloquinone), drawing upon key experimental data. While deuterated Vitamin K1 is not commercially available as a distinct supplement, its use as a stable isotope tracer in pharmacokinetic studies provides valuable insights into the absorption, metabolism, and overall bioavailability of this essential nutrient. This document will delve into the experimental methodologies used to ascertain these parameters and present the findings in a clear, comparative format.

Quantitative Bioavailability Data

The following table summarizes the key pharmacokinetic parameters for both non-deuterated and deuterated Vitamin K1, as reported in various studies. It is important to note that these values are derived from different studies with varying methodologies, and direct comparisons should be made with caution.

Pharmacokinetic ParameterNon-Deuterated Vitamin K1Deuterated Vitamin K1 (from collard greens)
Administration Route Oral, IntravenousOral (as part of a meal)
Dosage 2 mg (oral & IV)[1], 4 µg (oral)[2]396 ± 28 µg (in 100g of collard greens)[3]
Tmax (Time to Peak Plasma Concentration) 4.7 ± 0.8 hours (oral, 4 µg)[2]6 to 9 hours[3]
Cmax (Peak Plasma Concentration) 67 ± 30 ng/mL (intramuscular, 10 mg)Not explicitly stated in the same units
Bioavailability 13 ± 9% (oral, 4 µg)[2][4]Significantly higher in older adults than in younger adults[5]
Half-life (t1/2) 22 minutes (initial), 125 minutes (second phase) (IV)[2]; 2.66 ± 1.69 hours[4]22.8 hours[3]
Clearance 91 ± 24 mL/min (IV, 10 mg)[2]Not reported
Volume of Distribution (Vd) 20 ± 6 L (steady state)[2]Not reported

Experimental Protocols

The assessment of Vitamin K1 bioavailability, particularly through the use of deuterated tracers, involves precise and complex methodologies. Below are detailed protocols representative of the key experiments cited in the literature.

Protocol 1: Bioavailability Study of Deuterated Vitamin K1 from Collard Greens

This protocol is based on studies investigating the absorption and transport of phylloquinone from a natural food source.

  • Subject Preparation: Healthy male volunteers (ages 26-71) were recruited.[3] Participants were often required to follow a specific diet leading up to the study to standardize baseline Vitamin K levels.

  • Test Meal Administration: A single bolus of 100g of deuterium-labeled collard greens (containing approximately 396 ± 28 µg of deuterated phylloquinone) was consumed with a breakfast containing 24g of fat to facilitate absorption.[3]

  • Blood Sampling: A series of eleven blood samples were collected from each participant over a 216-hour period.[3]

  • Sample Processing: Plasma was separated from the blood samples. Lipoprotein subfractions, including triglyceride-rich lipoproteins (TRL), low-density lipoproteins (LDL), and high-density lipoproteins (HDL), were isolated.[3]

  • Analytical Method:

    • Phylloquinone concentrations in plasma and lipoprotein fractions were measured using High-Performance Liquid Chromatography (HPLC).[3]

    • The ion abundances of both deuterated and endogenous (non-deuterated) phylloquinone were determined using Gas Chromatography/Mass Spectrometry (GC/MS).[3] This allows for the specific tracking of the deuterated tracer.

  • Pharmacokinetic Analysis: The concentration-time data was used to calculate key pharmacokinetic parameters such as Tmax, Cmax, and half-life.

Protocol 2: Pharmacokinetic Study of Non-Deuterated Vitamin K1

This protocol is typical for assessing the pharmacokinetics of a standard Vitamin K1 formulation.

  • Study Design: An open-label study design was used with healthy adult volunteers (15 male and 15 female).[1]

  • Administration: A single oral dose of 2 mg of a mixed micelles formulation of Vitamin K1 was administered, followed by a 7-day washout period, and then a single intravenous administration of the same dosage.[1]

  • Blood Sampling: Blood samples were collected at numerous time points up to 24 hours post-administration for both oral and intravenous routes.[1] For the oral dose, samples were taken at 1, 2, 2.5, 3, 3.5, 4, 4.5, 5, 5.5, 6, 6.5, 7, 7.5, 8, 9, 10, and 24 hours.[1]

  • Sample Processing: Serum was immediately separated by centrifugation and stored at -20°C, protected from light, prior to analysis.[1]

  • Analytical Method: Plasma concentration-time profiles of Vitamin K1 were obtained by HPLC with fluorescence detection.[1]

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters such as Cmax and tmax from the collected data.[1]

Visualizing Key Processes

To better understand the experimental approach and the metabolic role of Vitamin K1, the following diagrams illustrate a typical experimental workflow and the Vitamin K metabolic cycle.

G cluster_0 Subject Preparation cluster_1 Administration cluster_2 Data Collection cluster_3 Sample Analysis cluster_4 Pharmacokinetic Modeling A Recruitment of Healthy Volunteers B Standardized Diet A->B C Oral Dose of Deuterated Vitamin K1 in a Meal B->C D Serial Blood Sampling (e.g., 0-216 hours) C->D E Plasma Separation D->E F HPLC Analysis for Total Vitamin K1 Concentration E->F G GC/MS Analysis for Deuterated vs. Non-deuterated Ratio E->G H Calculation of AUC, Cmax, Tmax, Half-life F->H G->H

Experimental workflow for a deuterated Vitamin K1 bioavailability study.

G cluster_0 Vitamin K Cycle cluster_1 Carboxylation VK Vitamin K (Quinone) VKH2 Vitamin K (Hydroquinone - active form) VK->VKH2 VKOR VKO Vitamin K Epoxide VKH2->VKO GGCX GGCX γ-glutamyl carboxylase VKH2->GGCX VKO->VK VKOR Gla γ-carboxyglutamate residues (Gla) GGCX->Gla Glu Glutamate residues (Glu) Glu->GGCX

The Vitamin K epoxide cycle, crucial for protein carboxylation.

Conclusion

The use of deuterated Vitamin K1 as a stable isotope tracer has been instrumental in elucidating the intricate details of its absorption, transport, and metabolism. While not a commercially distinct product, the data gathered from studies employing deuterated Vitamin K1 provides a valuable benchmark for understanding the bioavailability of this vital nutrient from various sources. The pharmacokinetic parameters, though variable depending on the study design and analytical methods, underscore the complex interplay of factors influencing Vitamin K1 uptake and utilization in the human body. For researchers and drug development professionals, these insights are critical for designing effective nutritional interventions and therapeutic strategies involving Vitamin K1.

References

A Comparative Guide to Deuterated Vitamin K1 Internal Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Vitamin K1 (phylloquinone) in biological matrices is crucial for a wide range of research applications, from nutritional assessments to pharmacokinetic studies of novel therapeutics. The use of stable isotope-labeled internal standards is indispensable for achieving reliable and precise results, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of the performance of commonly used deuterated Vitamin K1 internal standards, supported by a synthesis of published experimental data.

Performance Comparison of Deuterated Vitamin K1 Internal Standards

The most frequently utilized deuterated internal standards for Vitamin K1 analysis are Vitamin K1-d7 and ¹³C₆-Vitamin K1. While direct head-to-head comparative studies are limited, a review of published methods allows for a comprehensive evaluation of their performance characteristics. The following tables summarize the key validation parameters reported in various studies, providing a basis for selecting the most appropriate internal standard for your specific application.

Table 1: Performance Characteristics of Vitamin K1-d7 as an Internal Standard

Linearity Range (ng/mL)LOQ (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Accuracy/Recovery (%)MatrixReference
0.03 - 10.0Not explicitly stated, but calibration starts at 0.032.3 - 10.47.4 - 12.8102.6 - 108.3 (Recovery)Human Serum[1][2]
Not specified0.14 nmol/L (~0.063 ng/mL)Not specifiedNot specified>92% (Recovery)Human Plasma[3]
0.06 - 9.0 nmol/L (~0.027 - 4.06 ng/mL)0.06 nmol/L (~0.027 ng/mL)Not specified4.8 - 17.768 - 85% (Extraction Efficiency)Human Serum[4]

Table 2: Performance Characteristics of ¹³C₆-Vitamin K1 as an Internal Standard

Linearity Range (ng/mL)LOQ (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Accuracy/Bias (%)MatrixReference
0.077 - 260.05≤5.4 (Repeatability)≤5.4 (Total Precision)Mean bias of 7.1Human Serum

Key Observations:

  • Both Vitamin K1-d7 and ¹³C₆-Vitamin K1 have demonstrated excellent performance as internal standards for the quantification of Vitamin K1 in human serum and plasma.

  • The reported Limits of Quantification (LOQs) are in the low ng/mL to pg/mL range, indicating high sensitivity suitable for detecting endogenous levels of Vitamin K1.[3][4]

  • Precision, measured as the coefficient of variation (CV%), is generally below 15%, which is well within the accepted guidelines for bioanalytical method validation.[1][4]

  • Accuracy and recovery data indicate that both internal standards effectively compensate for matrix effects and variations in sample preparation.[1][3]

The choice between Vitamin K1-d7 and ¹³C₆-Vitamin K1 may ultimately depend on commercial availability, cost, and the specific instrumentation and methodology being used in the laboratory. Both have been successfully employed to achieve robust and reliable quantification of Vitamin K1.

The Vitamin K Cycle: A Key Biological Pathway

Vitamin K1 is a critical cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the post-translational modification of specific glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues in a variety of proteins. This carboxylation is essential for the biological activity of these proteins, which are involved in blood coagulation, bone metabolism, and the inhibition of vascular calcification. The regeneration of the active form of vitamin K is known as the Vitamin K cycle.

Vitamin_K_Cycle The Vitamin K Cycle cluster_0 Endoplasmic Reticulum VK_quinone Vitamin K Quinone VKOR Vitamin K Epoxide Reductase (VKORC1) VK_quinone->VKOR Reduction VK_hydroquinone Vitamin K Hydroquinone (active) GGCX Gamma-Glutamyl Carboxylase (GGCX) VK_hydroquinone->GGCX VK_epoxide Vitamin K Epoxide VK_epoxide->VKOR Reduction Glu Glutamate (Glu) Residue Glu->GGCX Gla Gamma-Carboxyglutamate (Gla) Residue GGCX->VK_epoxide Oxidation GGCX->Gla Carboxylation VKOR->VK_hydroquinone

Caption: The Vitamin K Cycle in the Endoplasmic Reticulum.

Experimental Protocols

The following is a generalized experimental protocol for the quantification of Vitamin K1 in human serum or plasma using a deuterated internal standard and LC-MS/MS. This protocol is a synthesis of methodologies reported in the scientific literature.[1][3][4]

1. Sample Preparation

  • Protein Precipitation and Liquid-Liquid Extraction:

    • To 200-500 µL of serum or plasma, add the deuterated Vitamin K1 internal standard solution.

    • Add a protein precipitating agent such as ethanol or methanol and vortex thoroughly.

    • Perform liquid-liquid extraction by adding a non-polar solvent like hexane or heptane, followed by vigorous vortexing and centrifugation to separate the layers.

    • Transfer the organic (upper) layer containing Vitamin K1 to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in an appropriate solvent mixture (e.g., methanol/water) for LC-MS/MS analysis.

  • Solid-Phase Extraction (SPE):

    • To 200 µL of serum, add the deuterated internal standard and ethanol to precipitate proteins.

    • Centrifuge and load the supernatant onto a conditioned SPE plate (e.g., Oasis PRiME HLB).

    • Wash the SPE plate to remove interferences.

    • Elute the Vitamin K1 and internal standard with an appropriate solvent (e.g., heptane).

    • Evaporate the eluate to dryness and reconstitute for analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 or PFP (Pentafluorophenyl) reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a modifier like ammonium fluoride or formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.

    • Flow Rate: Flow rates are generally in the range of 0.2-0.6 mL/min.

    • Column Temperature: The column is often maintained at a constant temperature (e.g., 40 °C) to ensure reproducible chromatography.

  • Tandem Mass Spectrometry:

    • Ionization: Either Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode can be used.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for Vitamin K1 and its deuterated internal standard are monitored. For example:

      • Vitamin K1: m/z 451.3 → 187.1

      • Vitamin K1-d7: m/z 458.3 → 194.1

3. Data Analysis and Quantification

  • A calibration curve is constructed by plotting the ratio of the peak area of the Vitamin K1 analyte to the peak area of the deuterated internal standard against the concentration of the calibration standards.

  • The concentration of Vitamin K1 in the unknown samples is then determined from this calibration curve.

Experimental Workflow for Internal Standard Evaluation

The following diagram illustrates a typical workflow for evaluating the performance of a new deuterated internal standard for Vitamin K1 analysis.

Experimental_Workflow Workflow for Deuterated Internal Standard Evaluation cluster_workflow Method Development & Validation start Select Deuterated Internal Standard Candidate sample_prep Optimize Sample Preparation (e.g., LLE, SPE) start->sample_prep lc_ms_optimization Optimize LC-MS/MS Conditions (Column, Mobile Phase, MRM) sample_prep->lc_ms_optimization validation Perform Method Validation lc_ms_optimization->validation linearity Linearity & Range validation->linearity lod_loq LOD & LOQ validation->lod_loq precision Precision (Intra- & Inter-day) validation->precision accuracy Accuracy & Bias validation->accuracy recovery Recovery & Matrix Effects validation->recovery stability Stability validation->stability end Qualified Internal Standard linearity->end lod_loq->end precision->end accuracy->end recovery->end stability->end

Caption: A generalized workflow for the validation of a deuterated internal standard.

This guide provides a comprehensive overview for researchers and scientists involved in the quantitative analysis of Vitamin K1. The use of a suitable deuterated internal standard, coupled with a well-validated LC-MS/MS method, is paramount for generating high-quality, reliable data in both research and clinical settings.

References

A Comparative Guide to Reference Standards for the Absolute Quantification of Vitamin K1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of reference standards and analytical methodologies for the absolute quantification of Vitamin K1 (phylloquinone). It is intended for researchers, scientists, and professionals in drug development who require accurate and reliable measurement of this vital nutrient. The guide includes a summary of commercially available reference materials, a comparison of common analytical techniques with supporting data, detailed experimental protocols, and a workflow diagram for clarity.

Commercially Available Vitamin K1 Reference Standards

For accurate absolute quantification, the use of certified reference materials (CRMs) is paramount. These standards are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. Several high-quality Vitamin K1 reference standards are available commercially.

Supplier Product Name/Description Format Concentration/Purity Key Features
Cerilliant (Sigma-Aldrich) Vitamin K1 Certified Solution Standard[1]Solution in Ethanol10 µg/mLCertified Reference Material suitable for LC-MS/MS and HPLC applications.[1]
Cerilliant (Sigma-Aldrich) Vitamin K1-¹³C₆ Solution[2]Solution in Ethanol5 µg/mLStable-labeled internal standard for quantification by isotope dilution mass spectrometry.[2]
CPAChem Vitamin K1 CAS:84-80-0[3]Solid (100 mg)High PurityCertified under ISO 17034, ISO 17025, and ISO 9001.[3]
Sigma-Aldrich Vitamin K1 Pharmaceutical Secondary StandardSolidCertified Reference MaterialPharmaceutical secondary standard for use as a calibration standard.
National Institute of Metrology, China Lyophilized Vitamin K₁ CRM[4]Lyophilized Solid0.96 mg/mL (reconstituted)Developed for long-term stability and clinical applications.[4]

Comparison of Analytical Methods for Vitamin K1 Quantification

High-Performance Liquid Chromatography (HPLC) is the most common technique for Vitamin K1 quantification, often coupled with fluorescence, ultraviolet (UV), or mass spectrometry (MS) detection.[5] The choice of detector significantly impacts the sensitivity and selectivity of the assay.

Method Limit of Quantification (LOQ) Linearity (R²) Precision (CV%) Recovery (%) Advantages Disadvantages
HPLC with Fluorescence Detection (FLD) 0.015 - 0.15 ng/mL[6][7][8]> 0.999[7][9]Intra-day: < 9.5% Inter-day: < 10%[6][7]91 - 114%[6][7]High sensitivity and specificity after post-column reduction.[10]Requires a post-column reduction step.
LC-MS/MS 0.16 µg/kg (in food matrix)[11]> 0.998[11]Intra-day: < 5% Inter-day: < 8%80.9 - 119.1%[11]Highest specificity and sensitivity; can be used for complex matrices.[5]Higher equipment cost and complexity.
HPLC with UV Detection ~0.33 ng/mL[5]> 0.99Typically < 15%Not consistently reportedSimpler setup, no derivatization needed.Lower sensitivity compared to FLD and MS.[12]
UltraPerformance Convergence Chromatography (UPC²) 0.06 µg/mL[13]> 0.998[13]< 1% (retention time and peak area)[13]Not reportedRapid separation of cis and trans isomers.[13]Less common instrumentation.

Experimental Workflow and Methodologies

Accurate quantification of Vitamin K1 requires a robust experimental workflow, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_quant Data Quantification Sample Plasma/Serum Sample Add_IS Add Internal Standard (e.g., K1-¹³C₆) Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into HPLC System Reconstitution->Injection Separation Reverse-Phase C18 Column Separation Injection->Separation Post_Column Post-Column Zinc Reduction (for FLD) Separation->Post_Column Detection Detection (Fluorescence/MS) Post_Column->Detection Integration Peak Area Integration Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Calculation Calculate Concentration Calibration->Calculation

Caption: Workflow for the absolute quantification of Vitamin K1.

This protocol is a representative method for the quantification of Vitamin K1 in human serum, adapted from validated procedures.[7][8][14]

1. Materials and Reagents:

  • Reference Standard: Vitamin K1 CRM (e.g., Cerilliant V-030).

  • Internal Standard (IS): A suitable structural analog not present in the sample, or a stable isotope-labeled standard like Vitamin K1-¹³C₆.

  • Solvents: HPLC-grade hexane, ethanol, methanol, and mobile phase components.

  • Extraction: Solid-Phase Extraction (SPE) cartridges (e.g., silica-based).

  • Post-Column Reactor: Zinc metal reducer column.

2. Standard Preparation:

  • Prepare a stock solution of the Vitamin K1 CRM in ethanol.

  • Perform serial dilutions to create a series of working standards for the calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 ng/mL).

  • Prepare a working solution of the internal standard.

3. Sample Preparation:

  • To 500 µL of serum or plasma, add 10 µL of the internal standard working solution.[7]

  • Add 2 mL of ethanol to precipitate proteins. Vortex for 30 seconds.[7]

  • Add 4 mL of hexane, vortex for 5 minutes, and centrifuge for 10 minutes at approximately 3,500 x g.[7]

  • Transfer the upper hexane layer to a clean tube.

  • For further cleanup, pass the hexane extract through an SPE cartridge, wash with a non-polar solvent, and elute Vitamin K1 with a solvent of intermediate polarity.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 150 µL of the mobile phase.[14]

4. HPLC-FLD Conditions:

  • HPLC System: A system equipped with a pump, autosampler, and fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 125 mm x 4 mm, 4 µm particle size).[14]

  • Mobile Phase: Isocratic mixture of methanol and a suitable buffer.

  • Flow Rate: 1.0 - 1.2 mL/min.[14]

  • Column Temperature: 30 °C.[14]

  • Injection Volume: 100 µL.[14]

  • Post-Column Reduction: Pass the column effluent through a zinc reducer column to convert Vitamin K1 to its hydroquinone form.

  • Fluorescence Detection: Excitation at 246 nm and emission at 430 nm.[7]

5. Quantification:

  • Construct a calibration curve by plotting the ratio of the peak area of the Vitamin K1 standard to the peak area of the internal standard against the concentration of the standard.

  • Calculate the concentration of Vitamin K1 in the unknown samples using the linear regression equation derived from the calibration curve.

This guide provides a framework for selecting appropriate reference standards and methods for the absolute quantification of Vitamin K1. The choice of methodology will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For all quantitative studies, the use of certified reference materials and validated protocols is essential for generating accurate and reproducible data.

References

Co-administration of Vitamin D3 and Vitamin K1: A Review of Synergistic Effects on Bone and Cardiovascular Health

Author: BenchChem Technical Support Team. Date: December 2025

While direct pharmacokinetic data on the impact of Vitamin D3 co-administration on Vitamin K1-d3 kinetics is limited in publicly available research, a substantial body of evidence from clinical studies demonstrates a significant synergistic relationship between these two vitamins, primarily concerning bone and cardiovascular health. This guide provides a comparative analysis of the physiological outcomes of co-administering Vitamin D3 and Vitamin K1, supported by experimental data and detailed methodologies.

The interaction between Vitamin D and Vitamin K is crucial for calcium metabolism. Vitamin D facilitates the absorption of calcium from the intestine and promotes the synthesis of Vitamin K-dependent proteins, such as osteocalcin and matrix Gla protein (MGP).[1] Vitamin K, in turn, is essential for the carboxylation of these proteins, a process that activates them. Activated osteocalcin helps to bind calcium to the bone matrix, contributing to bone mineralization, while activated MGP is thought to inhibit the calcification of soft tissues, including arteries.[1][2]

Comparative Analysis of Physiological Outcomes

Clinical studies have consistently shown that the combined supplementation of Vitamin D and Vitamin K may be more effective for improving bone health than the administration of either vitamin alone.[1] A meta-analysis of eight randomized controlled trials with a total of 971 participants concluded that the combination of Vitamin K and Vitamin D3 significantly increased total bone mineral density (BMD).

A two-year, double-blind, placebo-controlled trial involving 244 healthy older women investigated the effects of dietary supplementation with Vitamin K1, Vitamin D3, and calcium. The results indicated that the combined supplementation led to a modest but significant increase in bone mineral content (BMC) at the ultradistal radius.[3][4] Furthermore, this study observed a 157% increase in serum Vitamin K1 levels and a 51% decrease in the percentage of undercarboxylated osteocalcin in the group receiving the combined supplement, indicating improved Vitamin K status and enhanced carboxylation of bone proteins.[3][4][5]

The following table summarizes the key findings from a representative clinical study investigating the co-administration of Vitamin D3 and Vitamin K1.

Treatment GroupKey Outcome MeasuresResults
Combined Vitamin K1, Vitamin D3, and Calcium Change in Bone Mineral Density (BMD) at ultradistal radiusSignificant and sustained increase[3][5]
Change in Bone Mineral Content (BMC) at ultradistal radiusSignificant and sustained increase[3][5]
Serum Vitamin K1 levels157% increase (p < 0.001)[3][5]
Percentage of undercarboxylated osteocalcin (%GluOC)51% decrease (p < 0.001)[3][5]
Serum 25-hydroxyvitamin D [25(OH)D]17% increase (p < 0.001)[3][5]
Placebo Change in BMD and BMCNo significant change[3][5]
Vitamin K1 only Change in BMD and BMCNo significant difference from placebo[3][5]
Vitamin D3 and Calcium only Change in BMD and BMCNo significant difference from placebo[3][5]

Experimental Protocols

The methodologies employed in these studies are crucial for interpreting the results. A frequently cited randomized controlled trial provides a clear example of the experimental design.

Study Design: A two-year, double-blind, placebo-controlled trial.[3]

Participants: 244 healthy, non-osteoporotic women aged 60 years and older.[3][6]

Intervention Groups: [3][5][6]

  • Placebo

  • 200 µ g/day Vitamin K1

  • 10 µg (400 IU)/day Vitamin D3 plus 1000 mg/day Calcium

  • Combined 200 µ g/day Vitamin K1, 10 µg (400 IU)/day Vitamin D3, and 1000 mg/day Calcium

Data Collection: [3]

  • Bone mineral density and content were measured using dual-energy X-ray absorptiometry (DXA) scans of the hip and wrist at baseline and at 6-month intervals.

  • Markers of bone turnover and vitamin status (serum Vitamin K1, undercarboxylated osteocalcin, 25-hydroxyvitamin D) were assessed from blood samples.

Statistical Analysis: Supplementation effects were analyzed using multivariate general linear modeling, with adjustments for baseline values and potential confounding variables.[3]

Signaling Pathways and Experimental Workflow

The synergistic action of Vitamin D3 and Vitamin K1 on calcium metabolism and bone health can be visualized through the following signaling pathway.

Synergy cluster_absorption Intestinal Calcium Absorption cluster_protein_synthesis Protein Synthesis cluster_carboxylation Protein Activation cluster_outcomes Physiological Outcomes Vitamin D3 Vitamin D3 Calcium Absorption Calcium Absorption Vitamin D3->Calcium Absorption Promotes Bone Mineralization Bone Mineralization Vitamin D3_2 Vitamin D3 Osteocalcin_MGP_Synth Synthesis of Osteocalcin & MGP Vitamin D3_2->Osteocalcin_MGP_Synth Stimulates Uncarboxylated Proteins Inactive Osteocalcin & MGP Osteocalcin_MGP_Synth->Uncarboxylated Proteins Produces Vitamin K1 Vitamin K1 Carboxylated Proteins Active Osteocalcin & MGP Uncarboxylated Proteins->Carboxylated Proteins Activates via Carboxylation Carboxylated Proteins->Bone Mineralization Promotes Reduced Vascular Calcification Reduced Vascular Calcification Carboxylated Proteins->Reduced Vascular Calcification Promotes cluster_absorption cluster_absorption cluster_protein_synthesis cluster_protein_synthesis

Caption: Synergistic mechanism of Vitamin D3 and K1 in calcium metabolism.

The experimental workflow for a typical clinical trial investigating the effects of Vitamin D3 and K1 co-administration is outlined below.

Workflow Start Start Recruitment Participant Recruitment (e.g., Postmenopausal Women) Start->Recruitment Randomization Randomization into Treatment Groups Recruitment->Randomization Baseline Baseline Data Collection (BMD, Blood Markers) Randomization->Baseline Intervention Supplementation Period (e.g., 2 Years) Baseline->Intervention FollowUp Follow-up Data Collection (e.g., every 6 months) Intervention->FollowUp Analysis Statistical Analysis FollowUp->Intervention Repeat FollowUp->Analysis Results Results & Conclusion Analysis->Results End End Results->End

Caption: Experimental workflow of a randomized controlled trial.

References

Safety Operating Guide

Proper Disposal Procedures for Vitamin K1-d3

Author: BenchChem Technical Support Team. Date: December 2025

The following provides essential safety and logistical information for the proper disposal of Vitamin K1-d3, a deuterated form of Vitamin K1. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with laboratory chemical waste regulations.

Hazard Identification and Classification

Vitamin K1 is classified as a hazardous substance.[1] The deuterated form, this compound, should be handled with the same precautions. Key hazards are summarized in the table below.

Hazard ClassificationDescriptionSource
Skin Sensitization May cause an allergic skin reaction.[2][3][2][3]
Aquatic Hazard (Chronic) May cause long-lasting harmful effects to aquatic life.[2][3][2][3]
Incompatibilities Avoid strong bases and oxidizing agents.[1][4][5][1][4][5]
Conditions to Avoid Protect from light as it can decompose in sunlight.[1][5][1][5]

Step-by-Step Disposal Protocol

Disposal of this compound must comply with federal, state, and local regulations for hazardous waste.[6][7] Do not dispose of this chemical in the regular trash or down the drain.[7][8] The following protocol outlines the necessary steps for its safe disposal.

  • Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[4][5][9]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves, absorbent paper), in a designated and compatible waste container.[10]

    • The container must be in good condition, free of leaks, and have a secure, screw-on cap.[10][11]

    • Do not mix this compound waste with incompatible chemicals such as strong bases or oxidizing agents.[12]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[6][13]

    • The label must also include the full chemical name ("this compound" or "Deuterated Phytonadione"), the quantity of waste, the date of generation, and the principal investigator's name and contact information.[6]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[12]

    • The storage area should be under the direct supervision of laboratory personnel and away from general traffic.[14]

    • Ensure secondary containment is used to capture any potential spills or leaks.[7][10]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[6]

    • Follow your institution's specific procedures for requesting a hazardous waste collection.[10]

  • Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[11]

    • The rinsate must be collected and disposed of as hazardous waste.[11][13]

    • After triple-rinsing, deface the original label and dispose of the container as regular trash, or as directed by your EHS department.[13]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

This compound Disposal Workflow A Start: Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Compatible & Sealed Container B->C D Label Container: 'Hazardous Waste' & Contents C->D E Store in Designated Satellite Accumulation Area with Secondary Containment D->E F Contact Environmental Health & Safety (EHS) for Waste Pickup E->F G EHS Collects and Disposes of Waste According to Regulations F->G H End: Waste Properly Disposed G->H

Caption: Logical workflow for the safe disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.